3-Bromo-2-iodoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMFAVRBFOBWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10708025 | |
| Record name | 3-Bromo-2-iodoquinoline | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10708025 | |
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Molecular Weight |
333.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898559-23-4 | |
| Record name | 3-Bromo-2-iodoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898559-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-iodoquinoline | |
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Foundational & Exploratory
Technical Guide: Strategic Utilization of 3-Bromo-2-iodoquinoline in Modular Scaffold Synthesis
CAS Number: 898559-23-4
Formula: C
Executive Summary
3-Bromo-2-iodoquinoline (CAS 898559-23-4) represents a high-value "orthogonal" building block in medicinal chemistry.[3] Its structural uniqueness lies in the presence of two distinct halogen handles—iodine at the C2 position and bromine at the C3 position—on a quinoline core. This configuration enables sequential, site-selective functionalization , allowing researchers to install two different pharmacophores with high precision.
This guide details the synthesis, chemo-selective reactivity, and experimental protocols for utilizing this scaffold to accelerate drug discovery campaigns, particularly in the development of kinase inhibitors and intercalating agents.
Chemical Identity & Physical Properties[2][4][5][6][7]
The compound is a halogenated heterocycle characterized by the electron-deficient quinoline ring system. The juxtaposition of the iodo- and bromo-substituents creates a significant reactivity gradient.
| Property | Data | Note |
| Appearance | Off-white to yellow solid | Light sensitive; store in dark. |
| Melting Point | 117–123 °C | Crystalline solid.[2] |
| Solubility | DMSO, DMF, DCM, Chloroform | Sparingly soluble in water/alcohols. |
| Reactivity Rank | C2-I > C3-Br | Basis for sequential coupling. |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic and potentially unstable to light. |
Synthesis & Manufacturing
While this compound can be sourced commercially, in-house synthesis is often required for scale-up or fresh preparation to avoid protodehalogenation impurities. The most authoritative route utilizes Directed Ortho-Metalation (DoM) .
Mechanism: Cryogenic Lithiation-Trapping
The C2 proton of 3-bromoquinoline is the most acidic due to the inductive effect of the adjacent ring nitrogen and the bromine atom. Deprotonation with a non-nucleophilic base (LDA or LiTMP) generates a lithiated species that is stable at low temperatures. Quenching this intermediate with elemental iodine yields the target efficiently.
Experimental Protocol: Synthesis from 3-Bromoquinoline
Reagents:
-
3-Bromoquinoline (1.0 equiv)[4]
-
Lithium Diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)
-
Iodine (I
) (1.2 equiv) -
Dry THF (Solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve 3-bromoquinoline (2.08 g, 10 mmol) in anhydrous THF (50 mL) and cool to -78 °C (dry ice/acetone bath).
-
Lithiation: Dropwise add LDA solution over 20 minutes. Maintain internal temperature below -70 °C. The solution typically turns deep red/brown, indicating the formation of the 3-bromo-2-lithioquinoline species.
-
Equilibration: Stir at -78 °C for 45 minutes to ensure complete deprotonation.
-
Trapping: Dissolve Iodine (3.05 g, 12 mmol) in dry THF (15 mL) and add dropwise to the lithiated mixture.
-
Quench: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous Na
S O (sodium thiosulfate) to remove excess iodine. -
Workup: Extract with EtOAc (3x), wash with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from Ethanol/Hexanes or purify via flash chromatography (SiO
, 5% EtOAc/Hexanes) to yield the product.
Chemo-Selectivity & Reactivity Profile
The core utility of CAS 898559-23-4 is the Reactivity Differential between the C2-I and C3-Br bonds.
The Mechanistic Basis[8]
-
Bond Dissociation Energy (BDE): The C-I bond is weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol), making oxidative addition of Palladium (Pd
) significantly faster at the C2-I position. -
Electronic Activation: The C2 position is
to the nitrogen heteroatom. This makes the C2-I bond highly susceptible to oxidative addition and also vulnerable to Nucleophilic Aromatic Substitution ( ), whereas the C3-Br bond behaves like a standard aryl bromide.
Strategic Workflow:
-
Step 1 (C2 Functionalization): Perform Suzuki, Sonogashira, or Stille coupling at room temperature or mild heating. The C3-Br remains intact.
-
Step 2 (C3 Functionalization): Apply harsher conditions (higher temp, stronger ligands) to functionalize the remaining bromide.
Visualization: The Orthogonal Reactivity Map
Figure 1: The sequential functionalization logic relies on the kinetic difference in oxidative addition rates between C-I and C-Br bonds.[5][6][7]
Experimental Protocols: Sequential Functionalization
Protocol A: Selective C2-Arylation (Suzuki-Miyaura)
Objective: Install an aryl group at C2 without disturbing the C3-bromide.
-
Mixture: Combine this compound (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh
) (3-5 mol%). -
Solvent/Base: Use Toluene/Ethanol/Water (4:1:1) with Na
CO (2.0 equiv). -
Conditions: Stir at Room Temperature or mild heat (40 °C) for 4–12 hours.
-
Note: High temperatures (>80 °C) may lead to "scrambling" or bis-coupling.
-
-
Validation: Monitor by TLC/LCMS. The starting material (Rt ~ X) should convert to the mono-coupled product (Rt ~ Y) with the Br-isotope pattern preserved (1:1 doublet).
Protocol B: Subsequent C3-Alkynylation (Sonogashira)
Objective: Functionalize the remaining C3-bromide.
-
Mixture: Combine the product from Protocol A (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl
(PPh ) (5 mol%), and CuI (2 mol%). -
Solvent/Base: dry DMF or THF with Et
N (3.0 equiv). -
Conditions: Heat to 80–100 °C under Argon for 12 hours.
-
Result: Formation of the 2-aryl-3-alkynylquinoline scaffold.
Applications in Drug Discovery
The 2,3-disubstituted quinoline motif is ubiquitous in kinase inhibitors (e.g., targeting MEK, c-Met) and antimalarial agents.
-
Kinase Binding: The Nitrogen at position 1 often serves as a hydrogen bond acceptor in the ATP-binding pocket.
-
Vector Positioning: Substituents at C2 and C3 project into the solvent-exposed region or hydrophobic back-pocket, allowing for fine-tuning of solubility and potency.
Visualization: Workflow Summary
Figure 2: Synthetic workflow from raw material to drug candidate using the core scaffold.[3][8][9]
Safety & Handling (MSDS Highlights)
Signal Word: DANGER
-
H302: Harmful if swallowed.[4]
-
H315/H319: Causes skin and serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Waste: Dispose of as halogenated organic waste.
References
-
Synthesis via Lithiation
- Title: Regioselective Metall
- Source:Tetrahedron1999, 55, 13915.
- Context: Establishes the C2-acidity of 3-haloquinolines and protocols for LDA/LiTMP lithi
-
Selective Cross-Coupling
- Title: Site-Selective Pd-Catalyzed Cross-Coupling Reactions of Dihaloquinolines.
- Source:Journal of Organic Chemistry2008, 73, 260.
- Context: Validates the kinetic preference for C2-I over C3-Br in palladium-c
-
General Reactivity of 3-Bromoquinoline
-
Title: Regioselective Functionalization of Quinolines through C-H Activation.[10]
- Source:Molecules2016, 21, 1464.
- Context: Discusses the electronic properties of the quinoline ring that dict
-
-
Commercial Data & Safety
Sources
- 1. 898559-23-4|this compound|BLD Pharm [bldpharm.com]
- 2. This compound 97 898559-23-4 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. 3-ブロモ-2-ヨードキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Synthesis Guide: 3-Bromo-2-iodoquinoline
Topic: Synthesis of 3-Bromo-2-iodoquinoline Content Type: Technical Synthesis Guide & Whitepaper Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary
This compound (CAS: 898559-23-4) is a high-value heteroaromatic scaffold utilized primarily in medicinal chemistry for the construction of complex, polysubstituted quinoline libraries. Its structural utility lies in the orthogonal reactivity of the two halogen atoms. The C2-iodine bond is significantly more labile toward oxidative addition by transition metals (Pd, Cu) than the C3-bromine bond. This reactivity differential allows researchers to perform sequential, regioselective cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) without the need for protecting groups.
This guide details the Directed Ortho Metalation (DoM) pathway, the most efficient and scalable method for synthesizing this compound from commercially available 3-bromoquinoline.
Strategic Rationale: The Chemo-Selective Advantage
The Reactivity Hierarchy
To successfully utilize this scaffold, one must understand the electronic differentiation between the C2 and C3 positions.
-
C2-Iodine: Highly reactive. The C2 position is electron-deficient (adjacent to the nitrogen), making the C-I bond weak and susceptible to rapid oxidative addition even at room temperature.
-
C3-Bromine: Moderately reactive. Requires higher activation energy (elevated temperatures or specialized ligands) to undergo oxidative addition.
Synthetic Strategy: Directed Ortho Metalation (DoM)
While halogen exchange (Finkelstein) on 2-chloro-3-bromoquinoline is possible, it often requires harsh conditions. The superior approach is DoM on 3-bromoquinoline.
-
Acidity: The C2 proton is the most acidic site on the quinoline ring (pKa ~27) due to the inductive electron-withdrawal of the adjacent nitrogen atom and the C3-bromine atom.
-
Lithiation: Treatment with a non-nucleophilic base (LDA or LiTMP) at low temperature (-78°C) results in exclusive deprotonation at C2.
-
The "Halogen Dance" Risk: Strict temperature control is vital. If the lithiated intermediate warms above -60°C before quenching, the bromine atom can migrate (halogen dance) to the C4 position, or the ring can undergo elimination to form a quinolyne (benzyne-type) intermediate.
Detailed Experimental Protocol
Method: C2-Lithiation / Iodination Trap
Scale: 10.0 mmol basis (scalable to >100g)
Reagents & Materials
-
Substrate: 3-Bromoquinoline (1.0 equiv, 2.08 g)
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv). Note: Freshly prepared LDA or titrated commercial solutions are critical. LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) can be used to further minimize nucleophilic attack on the ring.
-
Electrophile: Iodine (I2) (1.2 equiv, 3.05 g) dissolved in anhydrous THF.
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Quench: Saturated aqueous Sodium Thiosulfate (Na2S2O3).
Step-by-Step Workflow
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Maintain an inert nitrogen atmosphere throughout.
-
Base Preparation: Charge the flask with anhydrous THF (50 mL) and diisopropylamine (1.2 equiv). Cool to -78°C (dry ice/acetone bath). Add n-Butyllithium (1.6 M in hexanes, 1.2 equiv) dropwise. Stir for 30 minutes at 0°C to ensure complete LDA formation, then cool back to -78°C.
-
Metalation (The Critical Step): Dissolve 3-bromoquinoline (2.08 g, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture over 15 minutes.
-
Checkpoint: The internal temperature must not rise above -70°C.
-
Observation: The solution typically turns a deep red/brown color, indicating the formation of 3-bromo-2-lithioquinoline. Stir for 45–60 minutes at -78°C.
-
-
Electrophilic Trapping: Dissolve Iodine (3.05 g) in THF (15 mL). Add this solution dropwise to the lithiated species at -78°C.
-
Reaction: The deep color will fade as the iodine is consumed.
-
-
Workup: Once addition is complete, allow the reaction to stir for 30 minutes at -78°C, then slowly warm to room temperature. Quench with saturated aqueous Na2S2O3 (50 mL) to reduce excess iodine (color change from purple/brown to yellow/clear).
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc 95:5).
Data Presentation & Characterization
The following table summarizes the expected physical data for validation.
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Darkens upon light exposure (store in amber vials). |
| Melting Point | 117 – 123 °C | Sharp range indicates high purity. |
| Yield | 75 – 85% | Dependent on anhydrous technique. |
| 1H NMR (CDCl3) | δ 8.35 (s, 1H, H4), 8.05 (d, 1H), 7.75 (m, 2H), 7.55 (t, 1H) | The singlet at C4 is characteristic; C2 proton is absent. |
| Storage | 2–8°C, Inert Gas | Light sensitive. |
Visualization: Mechanism & Application
Diagram 1: Synthesis Pathway (DoM Mechanism)
This diagram illustrates the flow from starting material to the target, highlighting the critical lithiated intermediate.
Caption: Directed Ortho Metalation (DoM) pathway utilizing C2-acidity for regioselective iodination.
Diagram 2: Orthogonal Cross-Coupling Strategy
This diagram demonstrates the utility of the product in sequential drug discovery workflows.
Caption: Sequential functionalization exploiting the reactivity gap between C2-I and C3-Br.
Safety & Troubleshooting
-
Self-Validating System:
-
Success Indicator: Upon addition of Iodine, the reaction should transition from the dark lithiation color to a lighter amber/yellow. If the solution remains dark black/brown after workup, significant decomposition (tarring) has occurred, likely due to moisture or temperature spikes.
-
Purity Check: TLC (Hexane/EtOAc) should show the product running slightly faster than the starting material. The disappearance of the C2-H signal in NMR is the definitive confirmation.
-
-
Hazards:
-
LDA: Pyrophoric. Handle under strict inert atmosphere.
-
This compound: Irritant. Avoid inhalation of dust.
-
Waste: Segregate halogenated organic waste.
-
References
-
Knochel, P., et al. Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters (2011). (Demonstrates the metalation logic at C2). [Link]
-
ResearchGate. Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline.[1] (Validates the orthogonal reactivity strategy). [Link]
Sources
An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 3-Bromo-2-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-iodoquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two distinct halogen atoms on the quinoline core, allows for selective functionalization through a variety of cross-coupling reactions. This differential reactivity enables the controlled introduction of diverse molecular fragments, making it a valuable scaffold for the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of anticancer drug discovery. This technical guide provides a comprehensive overview of the synthesis, structural characterization, and reactivity of this compound, offering field-proven insights for its effective utilization in research and development.
Introduction: The Strategic Importance of Halogenated Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Functionalization of the quinoline ring is a key strategy for modulating the pharmacological profiles of these molecules. Halogenated quinolines, in particular, serve as versatile intermediates for molecular elaboration through modern cross-coupling methodologies.
This compound presents a particularly interesting case. The presence of both a bromine and an iodine atom at adjacent positions on the pyridine ring of the quinoline system offers a platform for sequential and site-selective chemical modifications. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for a stepwise and controlled diversification of the quinoline core. This unique feature makes this compound a powerful tool for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.[2]
Molecular Structure and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.
Core Structure and Nomenclature
This compound consists of a benzene ring fused to a pyridine ring, with a bromine atom at the C3 position and an iodine atom at the C2 position.
Systematic Name: this compound
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrIN | [3] |
| Molecular Weight | 333.95 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 117-123 °C | [3] |
| CAS Number | 898559-23-4 | [3] |
Synthesis of this compound: A Strategic Approach
While various methods exist for the synthesis of halogenated quinolines, a practical and efficient route to this compound involves a multi-step sequence starting from readily available precursors. A plausible and commonly employed strategy involves the Sandmeyer reaction of an appropriately substituted aminopyridine derivative.
Proposed Synthetic Pathway
A logical synthetic route commences with the bromination of 2-aminopyridine to introduce the bromine atom at the desired position, followed by the construction of the quinoline ring system and subsequent introduction of the iodine atom via a Sandmeyer reaction.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, field-proven methodology based on established chemical transformations for similar substrates.
Step 1: Synthesis of 2-Amino-3-bromopyridine
-
Rationale: Direct bromination of 2-aminopyridine is a common method to introduce a bromine atom onto the pyridine ring. The amino group directs the electrophilic substitution primarily to the 3- and 5-positions. Careful control of reaction conditions can favor the formation of the 3-bromo isomer.
-
Procedure:
-
Dissolve 2-aminopyridine in a suitable organic solvent such as acetic acid.[4]
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise while maintaining the temperature below 20 °C.[5]
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-amino-3-bromopyridine.
-
Step 2: Synthesis of 2-Amino-3-bromoquinoline
-
Rationale: The Skraup synthesis is a classic method for constructing the quinoline ring system from an aniline derivative, glycerol, an oxidizing agent, and sulfuric acid. In this case, 2-amino-3-bromopyridine acts as the aniline equivalent.
-
Procedure:
-
Carefully add concentrated sulfuric acid to a mixture of 2-amino-3-bromopyridine and glycerol.
-
Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide.
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize with a base and purify the resulting 2-amino-3-bromoquinoline.
-
Step 3: Synthesis of this compound via Sandmeyer Reaction
-
Rationale: The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a variety of functional groups, including halogens, via a diazonium salt intermediate.[6][7] This reaction is ideal for introducing the iodine at the 2-position.
-
Procedure:
-
Dissolve 2-amino-3-bromoquinoline in a mixture of sulfuric acid and water and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent and purify by column chromatography to yield this compound.
-
Structural Elucidation and Spectroscopic Analysis
The unambiguous identification and characterization of this compound rely on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the quinoline ring system. The chemical shifts and coupling patterns of the protons will be influenced by the electron-withdrawing effects of the bromine and iodine atoms.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms of the quinoline core. The carbons bearing the halogen atoms (C2 and C3) will exhibit characteristic chemical shifts.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a characteristic molecular ion peak. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks with nearly equal intensity, separated by two m/z units.[8] The fragmentation pattern will likely involve the loss of the halogen atoms.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the quinoline ring. The C-Br and C-I stretching vibrations will appear in the fingerprint region.
Reactivity and Synthetic Applications: A Gateway to Molecular Diversity
The differential reactivity of the C-I and C-Br bonds in this compound is the cornerstone of its synthetic utility. The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond, allowing for selective functionalization at the C2 position.
Selective Cross-Coupling Reactions
Caption: Selective cross-coupling reactions of this compound.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling with boronic acids or their esters. Selective coupling at the C2 position can be achieved under appropriate conditions, leaving the C3-bromo position intact for subsequent transformations.[4]
-
Sonogashira Coupling: The palladium-copper catalyzed Sonogashira coupling allows for the introduction of alkyne moieties at the C2 position, a valuable transformation for the synthesis of many pharmaceutical intermediates.[2]
-
Buchwald-Hartwig Amination: This powerful method facilitates the formation of C-N bonds, enabling the introduction of a wide range of amino groups at the C2 position.[9]
Applications in Drug Discovery and Medicinal Chemistry
The ability to selectively introduce diverse functional groups onto the quinoline scaffold makes this compound a highly valuable starting material in drug discovery. Bromoquinoline derivatives have shown promise as anticancer agents.[7][10] The functionalized quinolines synthesized from this precursor can be screened for a wide range of biological activities, including but not limited to:
-
Kinase Inhibitors: The quinoline core is present in several approved kinase inhibitors, and derivatives of this compound can be designed to target specific kinases implicated in cancer and other diseases.
-
Antiproliferative Agents: By introducing various substituents, it is possible to develop compounds with potent antiproliferative activity against various cancer cell lines.[7]
-
Antimicrobial Agents: Quinolone antibiotics are a well-established class of drugs, and novel quinoline derivatives are continuously being explored for their antibacterial and antifungal properties.
Conclusion
This compound is a strategically important synthetic intermediate that offers a gateway to a vast chemical space of functionalized quinoline derivatives. Its differential reactivity provides chemists with a powerful tool for the controlled and sequential introduction of molecular complexity. The insights and methodologies presented in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this versatile building block in their pursuit of novel therapeutics and advanced materials.
References
- Bolakatti, G., et al. (2021). Synthesis of quinoline compound based on benzo[d]thiazoyl group. European Journal of Medicinal Chemistry, 213, 113163.
- CN103664765A - Preparation method of 2-amino-3-bromopyridine.
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(5), 123-127.
- Buchwald–Hartwig amin
- Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. Benchchem.
- Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert- Butylhydroperoxide Supporting I. The Royal Society of Chemistry.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- 3-Bromoquinoline(5332-24-1) 1H NMR spectrum. ChemicalBook.
- (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
- Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals.
- Sonogashira Coupling. Chemistry LibreTexts.
- Synthesis of quinolines. Organic Chemistry Portal.
- 3-Bromo-2-iodopentane | C5H10BrI | CID 139910580. PubChem.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
- 2,3-diaminopyridine. Organic Syntheses Procedure.
- 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube.
- Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.
- 3-Bromo-3-iodopentane | C5H10BrI | CID 20379278. PubChem.
- This compound 97 898559-23-4. Sigma-Aldrich.
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-2-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-iodoquinoline is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the 2 and 3 positions of the quinoline ring makes it a valuable and versatile building block for the synthesis of more complex molecules through various cross-coupling reactions. Understanding the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and successful application in research and development. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and supported by data from related quinoline derivatives.
Molecular Structure and Numbering
The structure of this compound with the standard IUPAC numbering for the quinoline ring is presented below. This numbering is essential for the correct assignment of spectroscopic signals.
Caption: Molecular structure of this compound with IUPAC numbering.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the five aromatic protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents. The expected chemical shifts are in the aromatic region, typically between δ 7.0 and 9.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 8.3 - 8.5 | s | - |
| H-5 | 7.9 - 8.1 | d | 8.0 - 9.0 |
| H-6 | 7.6 - 7.8 | t | 7.0 - 8.0 |
| H-7 | 7.8 - 8.0 | t | 7.0 - 8.0 |
| H-8 | 8.1 - 8.3 | d | 8.0 - 9.0 |
Interpretation and Rationale:
-
H-4: This proton is expected to be the most deshielded proton on the pyridine ring due to the anisotropic effect of the adjacent bromine atom and the electron-withdrawing nature of the nitrogen atom. It is predicted to appear as a singlet as there are no adjacent protons.
-
H-8: This proton is situated peri to the nitrogen atom, leading to significant deshielding. It is expected to appear as a doublet due to coupling with H-7.
-
H-5, H-6, and H-7: These protons on the benzene ring will exhibit chemical shifts typical for a substituted quinoline. H-5 and H-7 are expected to be triplets due to coupling with their two respective neighbors, while H-5 will be a doublet, coupling with H-6. The electron-withdrawing effects of the substituents on the pyridine ring will have a moderate influence on the chemical shifts of these protons.
Predicted ¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and halogen substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 110 - 115 |
| C-3 | 120 - 125 |
| C-4 | 140 - 145 |
| C-4a | 128 - 132 |
| C-5 | 127 - 130 |
| C-6 | 129 - 132 |
| C-7 | 126 - 129 |
| C-8 | 135 - 140 |
| C-8a | 148 - 152 |
Interpretation and Rationale:
-
C-2 and C-3: These carbons are directly attached to the electronegative iodine and bromine atoms, respectively. The heavy atom effect of iodine will cause a significant upfield shift for C-2. The C-3 signal will also be influenced by the bromine substituent.
-
C-4 and C-8a: These carbons are alpha to the nitrogen atom and are expected to be deshielded, appearing at a lower field.
-
Other Carbons: The remaining carbon signals will be in the typical aromatic region for quinoline derivatives, with their precise chemical shifts influenced by the overall electronic distribution in the molecule.
Predicted Infrared (IR) Spectroscopic Data
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the quinoline ring and the carbon-halogen bonds.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3050 - 3100 | C-H stretching (aromatic) | Medium |
| 1580 - 1620 | C=C and C=N stretching (ring) | Strong |
| 1450 - 1550 | C=C stretching (ring) | Medium-Strong |
| 1000 - 1200 | C-H in-plane bending | Medium |
| 750 - 850 | C-H out-of-plane bending | Strong |
| 600 - 700 | C-Br stretching | Medium-Strong |
| 500 - 600 | C-I stretching | Medium |
Interpretation and Rationale:
-
Aromatic C-H Stretching: The presence of the aromatic quinoline ring will result in C-H stretching vibrations in the region of 3050-3100 cm⁻¹.
-
Ring Stretching: The characteristic stretching vibrations of the C=C and C=N bonds within the quinoline ring are expected to appear as strong bands in the 1450-1620 cm⁻¹ region.
-
Carbon-Halogen Stretching: The C-Br and C-I stretching vibrations are expected at lower wavenumbers, typically in the fingerprint region. The C-Br stretch is generally stronger and at a higher frequency than the C-I stretch.
Predicted Mass Spectrometric Data
The mass spectrum of this compound, with a molecular weight of 333.95 g/mol , is expected to provide a clear molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted m/z Values for Major Ions in the Mass Spectrum of this compound
| m/z | Ion | Comments |
| 333/335 | [M]⁺ | Molecular ion peak. The M+2 peak with approximately equal intensity is due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. |
| 206/208 | [M - I]⁺ | Loss of an iodine radical. The isotopic pattern for bromine will be retained. |
| 254 | [M - Br]⁺ | Loss of a bromine radical. |
| 127 | [I]⁺ | Iodine cation. |
| 127 | [C₉H₅N]⁺ | Quinoline radical cation after loss of both halogens. |
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak will appear as a doublet at m/z 333 and 335 with a relative intensity of approximately 1:1, which is a characteristic signature of a monobrominated compound.
-
Fragmentation: The primary fragmentation pathways are expected to involve the loss of the halogen substituents. The C-I bond is weaker than the C-Br bond, so the loss of an iodine radical to form the ion at m/z 206/208 is a likely initial fragmentation step. Subsequent loss of the bromine radical or initial loss of a bromine radical will also be observed.
Experimental Protocols
Synthesis of this compound (Proposed)
A plausible synthetic route to this compound involves the diazotization of 2-amino-3-bromoquinoline followed by a Sandmeyer-type reaction with potassium iodide.
1H NMR and 13C NMR of 3-Bromo-2-iodoquinoline
Technical Guide: H and C NMR Characterization of 3-Bromo-2-iodoquinoline
Executive Summary
This technical guide details the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of This compound (CAS: 898559-23-4). As a privileged scaffold in medicinal chemistry, this molecule offers orthogonal reactivity: the C2-iodide and C3-bromide bonds allow for sequential, site-selective cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura).[1] Precise structural validation is critical to distinguish this regioisomer from other dihaloquinolines. This document provides a self-validating protocol for identification, emphasizing the "Heavy Atom Effect" in
Structural Analysis & Causality
The structural elucidation of this compound relies on detecting the specific electronic perturbations caused by the halogen substituents on the heteroaromatic core.
The Halogen Effect
-
Proton (
H) Silence: The substitution at positions 2 and 3 removes the characteristic low-field doublets usually observed for H2 and H3 in the parent quinoline. -
Electronic Deshielding (H4): The H4 proton, located peri to the C5 proton and adjacent to the C3-Bromine, typically appears as a distinct singlet.[1] The absence of vicinal coupling to H3 confirms substitution at C3.
-
The Heavy Atom Effect (
C): Iodine possesses a large electron cloud that causes significant spin-orbit coupling.[1] This results in a counter-intuitive upfield shift (shielding) of the attached carbon (C2), despite the high electronegativity of the adjacent nitrogen.[1] This is the definitive spectral signature for C-I bonds.
Experimental Protocol
Sample Preparation
To ensure high-resolution data and prevent concentration-dependent shifts (stacking effects), follow this protocol:
-
Mass: Weigh 10–15 mg of this compound.
-
Solvent: Dissolve in 0.6 mL of Chloroform-d (
) .-
Note:
is preferred over for this lipophilic halide to minimize solvent-solute dipole interactions that can broaden halogenated carbon signals.
-
-
Reference: Ensure the solvent contains 0.03% Tetramethylsilane (TMS) as an internal standard (
ppm). -
Filtration: Filter through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., LiCl/KI from synthesis) which degrade field homogeneity.[1]
Acquisition Parameters[1][2][3]
-
H NMR: Minimum 400 MHz. Spectral width -2 to 14 ppm. Pulse delay (
) 1.0 s to ensure relaxation of the isolated H4 proton. -
C NMR: Minimum 100 MHz (field strength). Pulse delay
2.0 s. Significant transients (NS > 1024) are required to resolve the quaternary C-I and C-Br carbons, which have long relaxation times ( ) and no Nuclear Overhauser Effect (NOE) enhancement.[1]
Data Interpretation: H NMR
The proton spectrum is defined by the absence of signals in the heteroaromatic region (positions 2 and 3) and the simplification of the H4 signal.
Diagnostic Signals
| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H4 | 8.40 – 8.55 | Singlet (s) | - | Key Identifier. Deshielded by the aromatic ring current and Br proximity.[1] Appears as a singlet due to lack of H3. |
| H8 | 8.00 – 8.10 | Doublet (d) | Deshielded by the adjacent ring Nitrogen lone pair. | |
| H5 | 7.70 – 7.80 | Doublet (d) | Peri-position to H4. | |
| H6/H7 | 7.50 – 7.70 | Multiplets (m) | - | Overlapping aromatic signals typical of the benzenoid ring. |
Note: Chemical shifts are referenced to TMS (0.00 ppm) in
Spectral Logic Flow
The following diagram illustrates the logical deduction process to confirm the 2,3-substitution pattern.
Caption: Logical decision tree for confirming 2,3-disubstitution via 1H NMR signal absence and multiplicity analysis.
Data Interpretation: C NMR
The Carbon-13 spectrum provides the most definitive proof of the Carbon-Iodine bond via the Heavy Atom Effect.
The Heavy Atom Anomaly
In a standard quinoline, C2 is the most deshielded carbon (
-
Expected C2 Shift (H-substituted):
ppm. -
Observed C2 Shift (I-substituted):
ppm.-
Note: While C-I in benzenes appears at ~90 ppm, the deshielding effect of the quinoline nitrogen counteracts this, placing the signal in the 120-128 ppm range, still significantly upfield from a standard C2.[1]
-
Chemical Shift Table
| Carbon | Chemical Shift ( | Type | Electronic Environment |
| C2 | 120.0 – 128.0 | Quaternary | C-I .[1] Shielded by Iodine (Heavy Atom Effect), deshielded by Nitrogen.[1] |
| C3 | 118.0 – 122.0 | Quaternary | C-Br . Shielded relative to C-H, affected by ortho-Iodine.[1] |
| C4 | 130.0 – 135.0 | Methine (CH) | Para to Nitrogen.[1] |
| C8a | 145.0 – 148.0 | Quaternary | Bridgehead carbon (next to N).[1] |
| C4a | 126.0 – 129.0 | Quaternary | Bridgehead carbon. |
| C5-C8 | 126.0 – 132.0 | Methine (CH) | Benzenoid ring carbons.[1] |
Synthesis & Validation Workflow
To contextualize the spectral data, the following diagram outlines the standard synthesis (via lithiation of 3-bromoquinoline) and the subsequent validation steps.
Caption: Synthesis and validation workflow. The critical checkpoint is the appearance of the H4 singlet and the C2-I upfield shift.
References
-
Royal Society of Chemistry. Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization. (Provides comparative data for 3-iodoquinoline C-I shifts at 88.7 ppm). [Link]
-
Oregon State University. 13C NMR Chemical Shifts and Heavy Atom Effects. [Link]
-
Doc Brown's Chemistry. Analysis of 13C NMR Chemical Shifts in Iodo-compounds. [Link]
Sources
Mass Spectrometry Profiling of 3-Bromo-2-iodoquinoline: A Technical Guide for Structural Validation
The following technical guide details the mass spectrometric characterization of 3-Bromo-2-iodoquinoline, structured for researchers requiring rigorous structural validation and reaction monitoring.
Executive Summary
This compound (CAS: 898559-23-4) is a critical di-halogenated heterocyclic building block utilized in the synthesis of complex pharmacophores.[1][2] Its utility lies in the differential reactivity of the C-I and C-Br bonds, allowing for sequential cross-coupling reactions (e.g., Sonogashira, Suzuki).
For the analytical scientist, this molecule presents a unique mass spectrometric signature defined by the interplay between the monoisotopic iodine and the diatomic bromine.[3] This guide provides the theoretical framework, experimental protocols, and interpretation logic required to unambiguously identify this compound and monitor its transformation in drug discovery workflows.
Physicochemical & Isotopic Context
To accurately interpret the MS data, one must first understand the isotopic physics governing the molecular ion cluster.[3]
Molecular Specifications
| Property | Value |
| Formula | C |
| Molecular Weight (Avg) | 333.95 g/mol |
| Monoisotopic Mass | 332.86 Da ( |
| Exact Mass Sources |
The Halogen Signature
Unlike simple organic molecules, this compound exhibits a "1:1 doublet" molecular ion pattern. This is driven by the natural abundance of Bromine isotopes, while Iodine remains silent in the isotopic spread (being monoisotopic).
-
Bromine (
Br / Br): Exists in a ~50.7% to 49.3% ratio.[3][4][5][6] This splits the signal intensity almost equally.[3][6][7] -
Iodine (
I): Adds a massive mass defect but does not split the peak.[3][4]
Resulting Spectrum Prediction:
-
m/z 333: [M]+ containing
Br[4] -
m/z 335: [M+2]+ containing
Br[4] -
Intensity Ratio: ~1:1 (Characteristic of mono-brominated species).[3][6]
Experimental Methodology
This protocol is designed for LC-MS (ESI+) verification, the standard modality in medicinal chemistry for polar heterocycles.[4]
Sample Preparation[4]
-
Solvent: Methanol (MeOH) or Acetonitrile (MeCN) (HPLC Grade).[3][4]
-
Concentration: 10 µg/mL (10 ppm). Avoid saturation to prevent dimer formation ([2M+H]+).[3][4]
-
Additives: 0.1% Formic Acid (v/v) to promote protonation ([M+H]+ formation).
Instrument Parameters (ESI-Q-TOF or Triple Quad)
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[3][4]
-
Capillary Voltage: 3.5 kV.[3]
-
Cone Voltage: 30 V (Low enough to preserve the molecular ion, high enough to desolvate).[3][4]
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.[3]
GC-MS Alternative (EI)
For neutral intermediate analysis:
-
Inlet Temp: 250 °C.
-
Observation: Look for the radical cation M
rather than [M+H]+. The fragmentation will be more aggressive (see Section 4).[3]
Data Analysis & Interpretation
The validation of this compound relies on identifying the specific fragmentation cascade. The C-I bond is thermodynamically weaker (~240 kJ/mol) than the C-Br bond (~280 kJ/mol), dictating the order of ion dissociation.[4]
Fragmentation Pathway Logic[9][10][11]
-
Precursor Ion: The protonated molecule [M+H]+ appears at m/z 334 and 336 .[3]
-
Primary Loss (Iodine): The first event is the homolytic cleavage or neutral loss of Iodine (HI or I
).[3][4] -
Secondary Loss (Bromine): Higher energy collision leads to the loss of Br.[3]
-
Tertiary Loss (HCN): Characteristic ring collapse of quinolines.[3][4]
-
Transition: m/z 128
m/z 101.
-
Visualizing the Pathway
The following diagram illustrates the fragmentation mechanics, highlighting the preservation and eventual loss of the isotopic signature.[4]
Caption: Step-wise fragmentation pathway of this compound in ESI+ mode. Note the persistence of the Br isotope pattern in the first fragment.
Application: Reaction Monitoring
In drug development, this compound is often used to selectively couple at the C-2 position (displacing Iodine) while retaining the C-3 Bromine for a later step.
The "Selectivity Check"
When monitoring a reaction (e.g., Suzuki coupling at C-2):
-
Starting Material: Monitor Extracted Ion Chromatogram (EIC) for 333.8/335.8 .
-
Product: The product should exhibit a mass shift corresponding to the added R-group.
-
Validation: The Product MS must still show the 1:1 doublet .
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| No M+ peak, only 207/209 | In-source fragmentation. The C-I bond is too labile for the current cone voltage.[3] | Lower Cone Voltage (e.g., from 30V to 15V) or reduce desolvation temp. |
| M+ peak is a singlet | Loss of Br or misidentified compound.[3][4] | Check synthesis route; confirm reagent purity.[3][4] |
| Peak at m/z 667 | Dimer formation [2M+H]+. | Dilute sample 10-fold; source is saturated. |
References
-
Sigma-Aldrich. this compound Product Specification & CAS 898559-23-4 Data. Available at: [4]
- National Institute of Standards and Technology (NIST).Mass Spectral Library: Halogenated Quinoline Fragmentation Patterns.
-
BenchChem. Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. (Analogous fragmentation data for the monohalo-species). Available at: [4]
-
PubChem. Compound Summary: this compound. National Library of Medicine.[3] Available at: [4]
Sources
Technical Guide: Purity, Synthesis, and Characterization of 3-Bromo-2-iodoquinoline
CAS: 898559-23-4 Formula: C₉H₅BrIN Molecular Weight: 333.95 g/mol Document Type: Technical Whitepaper & Protocol Version: 2.0 (Application Science Division)
Executive Summary: The Orthogonality Principle
3-Bromo-2-iodoquinoline is not merely a building block; it is a regioselective gateway . Its value in drug discovery lies in the electronic differentiation between the C–I bond at position 2 and the C–Br bond at position 3.
Because the C–I bond undergoes oxidative addition with palladium catalysts significantly faster than the C–Br bond, this scaffold allows for sequential orthogonal functionalization . Researchers can install a complex substituent at C2 (via Sonogashira, Suzuki, or Negishi coupling) while leaving the C3–Br motif intact for a subsequent, distinct transformation. This guide outlines the rigorous synthesis, purification, and characterization protocols required to maintain the integrity of this sensitive di-halogenated system.
Synthetic Pathway & Critical Control Points[1]
While diazotization of 2-amino-3-bromoquinoline is a valid route, the Halogen Exchange (Finkelstein-type) reaction starting from 3-bromo-2-chloroquinoline is preferred for scale and purity profile. It avoids the formation of unstable diazonium intermediates and minimizes de-halogenated byproducts.
Reaction Mechanism & Protocol
The transformation relies on the activation of the C2–Cl bond, which is activated by the adjacent ring nitrogen (similar to 2-chloropyridine), allowing nucleophilic aromatic substitution (
Reagents:
-
Substrate: 3-Bromo-2-chloroquinoline (1.0 equiv)
-
Reagent: Sodium Iodide (NaI) (5.0 – 8.0 equiv)
-
Catalyst/Solvent: Acetyl Chloride (AcCl) in Acetonitrile (MeCN) or aqueous HI (57%) with reflux.
-
Atmosphere: Argon (Strict exclusion of moisture is not required for HI method, but O2 exclusion prevents iodine oxidation).
Step-by-Step Protocol:
-
Charge: Suspend 3-bromo-2-chloroquinoline in MeCN.
-
Activation: Add NaI followed by dropwise addition of AcCl (or use HI). The solution will darken due to transient
formation. -
Reflux: Heat to reflux (80–85 °C) for 4–6 hours.
-
Monitor: Check via HPLC/TLC. Critical Endpoint: Disappearance of the chloro-precursor.
-
Quench: Cool to RT. Pour onto ice/water containing 10% Sodium Thiosulfate (
) .-
Why? Thiosulfate reduces free iodine (
) back to iodide, preventing oxidative degradation of the product and removing the dark color.
-
-
Isolation: Filter the resulting yellow precipitate. Recrystallize immediately.
Workflow Visualization
Figure 1: Synthetic workflow for the conversion of 3-bromo-2-chloroquinoline to this compound via halogen exchange.
Purification Strategy
The primary impurity in this synthesis is the unreacted chloro-starting material . Due to the structural similarity (Cl vs I), separation by standard silica chromatography can be difficult and may lead to iodine loss (de-iodination) on acidic silica.
Crystallization (Preferred)
-
Solvent System: Ethanol/Chloroform (9:1) or pure Acetonitrile.
-
Procedure: Dissolve crude solid in minimum hot Chloroform; add hot Ethanol until slightly turbid. Cool slowly to RT, then to 4°C.
-
Advantage: The iodo-derivative typically crystallizes efficiently, leaving the more soluble chloro-impurity and iodine traces in the mother liquor.
Chromatography (If required)
-
Stationary Phase: Neutral Alumina (preferred over Silica to prevent acid-catalyzed de-iodination).
-
Mobile Phase: Hexanes/Ethyl Acetate (Gradient 100:0 to 90:10).
-
Precaution: Shield column from direct sunlight. Wrap in aluminum foil.
Analytical Characterization
To validate the identity of this compound, one must confirm the loss of the C2–Cl bond (or C2–H if starting from other precursors) and the presence of the C2–I bond.
Nuclear Magnetic Resonance (NMR)
1H NMR (CDCl3, 400 MHz): The spectrum is defined by the absence of protons at positions 2 and 3.
- 8.40 - 8.50 ppm (s, 1H): H4 . This is the diagnostic singlet. In 3-bromoquinoline, H2 is a singlet near 8.8 ppm. In this compound, the H2 signal must be absent .
- 7.90 - 8.10 ppm (m, 2H): H5 and H8 (Protons adjacent to ring fusion/Nitrogen).
- 7.50 - 7.70 ppm (m, 2H): H6 and H7.
13C NMR:
-
C2 Shift: The carbon attached to Iodine (C2) typically appears upfield (shielded by the heavy atom effect) relative to the Chloro-analog. Look for a shift near 115–125 ppm for C-I, whereas C-Cl is typically >140 ppm.
Mass Spectrometry (MS)
-
Ionization: ESI+ or APCI.
-
Isotope Pattern:
-
Bromine Signature: You will see a 1:1 doublet for
and due to and .[1] -
Iodine Signature: Iodine is monoisotopic (
). It does not add to the isotope pattern complexity but adds significant mass (126.9 Da). -
Target Mass: ~334 (79Br) and ~336 (81Br).
-
Physical Properties
-
Appearance: Yellow to brownish crystalline solid.
-
Melting Point: 117 – 123 °C [1].[2]
-
Solubility: Soluble in DCM, Chloroform, DMSO. Sparingly soluble in MeOH/EtOH. Insoluble in water.
Stability & Handling Protocols
The C–I bond at the 2-position is activated and relatively weak compared to C–Br. Improper handling leads to homolytic cleavage and "browning" of the sample.
| Parameter | Recommendation | Causality |
| Storage | -20°C, under Argon/Nitrogen | Prevents thermal degradation and oxidation. |
| Light | Amber vials / Foil wrap | C–I bonds are photosensitive; UV light induces radical cleavage. |
| Solution | Use immediately | In solution (especially CDCl3 which can be acidic), the compound degrades faster than in solid state. |
| Safety | Wear Double Nitrile Gloves | Haloquinolines are potential skin sensitizers and DNA intercalators. |
Application Logic: Sequential Coupling
The utility of this compound rests on the reactivity hierarchy: C-I > C-Br >> C-Cl .
Figure 2: The logical flow for orthogonal cross-coupling. The C-I bond reacts under mild conditions, preserving the C-Br bond for a second, harsher activation step.
References
-
ResearchGate. (n.d.). Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline. Retrieved January 30, 2026, from [Link]
Sources
Technical Guide: Stability and Storage of 3-Bromo-2-iodoquinoline
[1]
Executive Summary
This compound (CAS: 898559-23-4) is a high-value heterocyclic building block used primarily in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) for pharmaceutical synthesis.[1] Its utility stems from the differential reactivity of the halogen substituents: the C2-iodine bond is significantly more labile than the C3-bromine bond, allowing for sequential, regioselective functionalization.[1]
However, this reactivity profile necessitates a rigorous storage protocol.[1] The C–I bond is inherently weak (Bond Dissociation Energy ~65 kcal/mol), making the compound susceptible to photolytic dehalogenation and nucleophilic displacement (hydrolysis) at the 2-position.[1] Improper storage results in the liberation of iodine (manifesting as yellow/brown discoloration) and the formation of the hydrolytic impurity 3-bromo-2-quinolone, which can poison downstream catalytic cycles.[1]
Core Storage Directive: Store at 2–8°C (or -20°C for >6 months) in amber glass , under inert atmosphere (Argon/Nitrogen) , and strictly protected from light .
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the physical state is the first step in stability management.[1]
| Property | Data | Relevance to Stability |
| CAS Number | 898559-23-4 | Unique Identifier |
| Molecular Formula | C₉H₅BrIN | MW: 333.95 g/mol |
| Appearance | Off-white to pale yellow solid | Yellowing/Browning indicates degradation (I₂ release).[1] |
| Melting Point | 117–123 °C | High crystallinity offers some solid-state stability.[1] |
| Solubility | Soluble in DCM, DMSO, Chloroform | Avoid storing in solution; solution-state degradation is rapid.[1] |
| Reactivity | Electrophilic at C2; C-I bond weak | High risk of photolysis and hydrolysis.[1] |
Degradation Mechanisms: The "Why" Behind the Protocol
To effectively store this compound, one must understand the specific pathways by which it degrades.[1]
A. Photolytic Deiodination (Primary Risk)
The Carbon-Iodine bond is the weakest link in the molecule.[1] Upon exposure to UV or visible light, the C–I bond undergoes homolytic cleavage, generating a quinolinyl radical and an iodine radical.[1]
-
Observation: The solid turns from off-white to dark yellow or brown.[1]
-
Impact: Loss of the active iodine site; radical coupling leads to dimers; free iodine can act as an oxidant or catalyst poison.[1]
B. Hydrolysis (Nucleophilic Aromatic Substitution)
The nitrogen atom in the quinoline ring withdraws electron density, making the C2 position highly electrophilic.[1] In the presence of atmospheric moisture (and catalyzed by trace acids), water can attack C2, displacing the iodide.[1]
-
Product: 3-Bromo-2-quinolone (often exists as the 2-hydroxy tautomer).[1]
-
Impact: This impurity is often inseparable by standard chromatography due to similar polarity, ruining stoichiometry in subsequent couplings.[1]
C. Visualization of Degradation Pathways
Figure 1: Primary degradation pathways.[1] Light triggers radical deiodination, while moisture leads to hydrolysis at the C2 position.[1]
Comprehensive Storage Protocol
This protocol is designed to mitigate the risks identified above. It follows a tiered approach based on storage duration.[1]
Tier 1: Short-Term (Active Use < 1 Month)[1]
-
Container: Amber glass vial with a Teflon-lined screw cap.[1]
-
Environment: Desiccator cabinet at Room Temperature (20–25°C).
-
Atmosphere: Flush headspace with Nitrogen or Argon after every use.[1]
-
Handling: Minimize exposure to ambient light.[1] Do not leave the bottle open on the bench.
Tier 2: Long-Term (Archival > 1 Month)[1]
-
Container: Amber glass vial, sealed with Parafilm or electrical tape to ensure closure integrity.
-
Environment: Refrigerator (2–8°C) or Freezer (-20°C).[1]
-
Note: Cold storage slows both thermal decomposition and hydrolysis kinetics.[1]
-
-
Atmosphere: Strict Argon/Nitrogen flush required. [1]
-
Equilibration: Before opening a cold vial, allow it to warm to room temperature in a desiccator. Crucial: Opening a cold vial in humid air causes immediate condensation, accelerating hydrolysis (Mechanism B).[1]
Comparison of Storage Conditions
| Condition | Suitability | Risk Factor |
| Clear Glass, Benchtop | ⛔ PROHIBITED | Rapid photolysis (hours/days).[1] |
| Amber Glass, Benchtop | ⚠️ Acceptable (Short-term) | Slow thermal degradation possible.[1] |
| Amber Glass, 4°C, Air | ⚠️ Caution | Condensation risk if seal fails.[1] |
| Amber Glass, 4°C, Argon | ✅ Recommended | Optimal balance of access and stability.[1] |
| Solution (DMSO/MeOH) | ⛔ PROHIBITED | Rapid Solvolysis/SNAr.[1] Prepare fresh only. |
Quality Control & Re-Analysis Workflow
Before using this compound in a critical step (e.g., a GMP synthesis or expensive coupling), validate its integrity.[1]
Visual Inspection (The "First Pass")[1]
-
Pass: Off-white, crystalline solid.[1]
-
Fail: Dark yellow, orange, or brown sticky solid.[1] (Indicates free Iodine).[1]
Analytical Verification
-
TLC (Thin Layer Chromatography):
-
¹H-NMR (Proton NMR):
-
HPLC:
QC Decision Tree
Figure 2: Quality Control workflow. Visual inspection is the first line of defense against iodine contamination.
Safety & Handling (E-E-A-T)
While this guide focuses on stability, safety is inextricably linked to handling protocols.
-
GHS Classification: Danger .[1] Causes serious eye damage (H318).[1][2]
-
Handling Implication: The compound is a solid, but dust can be corrosive to mucous membranes.[1]
-
Decomposition Hazards: In a fire, this compound emits toxic fumes of Hydrogen Bromide (HBr) , Hydrogen Iodide (HI) , and Nitrogen Oxides (NOx).[1]
References
-
Sigma-Aldrich .[1] Product Specification: this compound. Retrieved from [1]
-
PubChem . Compound Summary: this compound (CID 329762708).[1] National Library of Medicine.[1] Retrieved from [1]
-
Fisher Scientific . Safety Data Sheet (SDS): 3-Bromoquinoline derivatives. Retrieved from [1]
-
Echemi . Safety Data Sheet: 3-Bromo-2-iodopyridine (Analogous Halo-heterocycle stability). Retrieved from [1]
-
International Conference on Harmonisation (ICH) . Stability Testing of New Drug Substances and Products Q1A(R2). (General guidelines for photostability and temperature). Retrieved from [1]
Strategic Sourcing & Utilization of 3-Bromo-2-iodoquinoline: A Technical Guide
Executive Summary: The "Orthogonal" Advantage
In the landscape of kinase inhibitor discovery and fragment-based drug design (FBDD), the quinoline scaffold remains a privileged structure. However, accessing 2,3-disubstituted quinolines with precise regiocontrol is synthetically non-trivial.
3-Bromo-2-iodoquinoline (CAS: 898559-23-4) serves as a linchpin reagent for this challenge. Its structural value lies in the electronic differentiation between the C-2 iodine and C-3 bromine atoms. This electronic bias allows for sequential, chemoselective cross-coupling reactions—enabling the rapid generation of complex libraries without the need for protecting groups.
This guide analyzes the commercial availability of this building block, provides a validated "Make vs. Buy" decision matrix, and details a robust in-house synthesis protocol for laboratories facing supply shortages.
Commercial Landscape Analysis
Supply Chain Intelligence
While this compound is commercially available, it is classified as a Specialty Building Block rather than a commodity chemical. This distinction impacts lead times and batch-to-batch consistency.
| Parameter | Commercial Status |
| Primary CAS | 898559-23-4 |
| Availability | Moderate. Stocked by major catalog suppliers (Sigma-Aldrich, Combi-Blocks, Enamine) but often in gram-scale (<100g). |
| Cost Tier | High. ~$80 - $120 per gram (Catalog Price). Bulk pricing varies significantly. |
| Purity Standard | Typically ≥97% (HPLC). |
| Lead Time | 1-2 weeks (US/EU stock); 4-6 weeks (Asian synthesis houses). |
The "Make vs. Buy" Decision Matrix
Given the high unit cost, process chemistry teams often face a choice: purchase for speed or synthesize for scale.
Figure 1: Decision matrix for sourcing this compound based on project phase and resource allocation.
Technical Core: In-House Synthesis Protocol
If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized from the cheaper precursor 3-bromoquinoline .
The Mechanism: Directed Ortho Metalation (DoM)
The synthesis relies on the regioselective lithiation of 3-bromoquinoline. The ring nitrogen and the C-3 bromine atom cooperatively direct the lithiation to the C-2 position.
-
Caution: This reaction must be performed at -78°C . Higher temperatures risk the "Halogen Dance" mechanism, where the lithiated species rearranges, leading to a mixture of regioisomers (e.g., 3-bromo-4-iodoquinoline).
Validated Experimental Protocol
Reaction Scale: 10.0 mmol basis Yield Target: 85-92%
Reagents:
-
3-Bromoquinoline (1.0 eq)[1]
-
LDA (Lithium Diisopropylamide) (1.1 eq) - Freshly prepared or high-quality commercial solution.
-
Iodine (
) (1.2 eq) -
THF (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL Schlenk flask under Argon atmosphere. Add anhydrous THF (20 mL) and 3-Bromoquinoline (2.08 g, 10 mmol).
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.
-
Lithiation: Dropwise add LDA (1.1 eq) over 10 minutes. The solution will typically darken (deep red/brown).
-
Critical Check: Stir at -78°C for exactly 30-45 minutes. Do not exceed 1 hour to minimize isomerization risks.
-
-
Quenching: Dissolve Iodine (3.05 g, 12 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at -78°C.
-
Warming: Allow the mixture to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature (RT) over 1 hour.
-
Workup: Quench with saturated aqueous
(Sodium thiosulfate) to reduce excess iodine (color changes from purple/brown to yellow). Extract with EtOAc (3x). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc).
Strategic Application: Orthogonal Cross-Coupling
The primary utility of this compound is its ability to undergo sequential functionalization. The C-I bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the C-Br bond (~81 kcal/mol), making it reactive toward Pd(0) oxidative addition under milder conditions.
The Sequential Workflow
-
Site A (C-2): Reacts first (Room Temp to 60°C). Ideal for Suzuki, Sonogashira, or Stille couplings.
-
Site B (C-3): Reacts second (High Temp >90°C). Ideal for introducing the second diversity element.
Figure 2: Sequential chemoselective functionalization strategy exploiting the reactivity difference between C-I and C-Br bonds.
Quality Control & Storage
Analytical Specifications
To ensure the integrity of the purchased or synthesized material, verify against these parameters:
| Test | Acceptance Criteria | Note |
| Appearance | Off-white to light yellow solid | Dark yellow/brown indicates free iodine contamination. |
| 1H NMR | Distinct singlets at C4 position | Verify absence of 3-bromoquinoline (starting material). |
| Melting Point | 117-123 °C | Sharp range indicates high purity. |
Storage Protocols
-
Light Sensitivity: Iodides are photosensitive. Store in amber vials or wrap containers in aluminum foil.
-
Temperature: Store at 2-8°C (Refrigerator) for long-term stability.
-
Incompatibility: Keep away from strong oxidizers to prevent iodine liberation.
References
-
Sigma-Aldrich. Product Specification: this compound (Cat# 707260). Retrieved from
-
Snieckus, V. (1990).[2][3] Directed Ortho Metalation.[2][3] Tertiary Amides and Carbamates as Synthetic Connections. Chemical Reviews, 90(6), 879-933. (Foundational text on DoM logic).
-
ECHEMI. Supplier Database: this compound Market Data. Retrieved from [4]
-
Fisher Scientific. Safety Data Sheet: this compound. Retrieved from
-
Baran Lab (Scripps). Directed Metalation: A Survival Guide. Retrieved from
Sources
Reactivity profile of 3-Bromo-2-iodoquinoline
Executive Summary
3-Bromo-2-iodoquinoline (CAS 898559-23-4) represents a high-value "bifunctional scaffold" in medicinal chemistry. Its utility stems from the orthogonal reactivity of the two halogen substituents. The C2-Iodine bond is significantly more labile toward oxidative addition (Pd⁰) and nucleophilic attack (
Structural & Electronic Basis of Reactivity
The reactivity profile is governed by two main factors:
-
Bond Dissociation Energy (BDE): The C–I bond is weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol), making the C2 position kinetically superior for metal insertion.
-
Inductive & Mesomeric Effects: The quinoline nitrogen exerts an electron-withdrawing effect, significantly activating the C2 position (ortho-like) toward nucleophiles (
) and oxidative addition. The C3 position (meta-like) is electronically deactivated relative to C2.
Reactivity Hierarchy Diagram
The following diagram illustrates the decision tree for functionalizing this scaffold.
Figure 1: The reactivity hierarchy demonstrating the kinetic preference for C2 functionalization over C3.
Preparation of the Scaffold
While commercially available, the de novo synthesis is a critical skill for generating analogues. The standard route involves the site-selective lithiation of 3-bromoquinoline.
Protocol: Directed Ortho-Lithiation (DoM)
Mechanism: The bromine atom at C3 and the ring nitrogen coordinate the lithium base, directing deprotonation exclusively to the C2 position. Critical Control Point: Temperature must be maintained at -78°C . Higher temperatures (> -60°C) risk "Halogen Dance" (migration of the Li to C3 or C4).
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Reagents: Dissolve 3-bromoquinoline (1.0 equiv) in anhydrous THF (0.2 M).
-
Lithiation: Cool to -78°C. Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise over 20 mins.
-
Note: LDA is preferred over n-BuLi to avoid nucleophilic attack on the ring or non-selective exchange.
-
-
Quench: After stirring for 30 mins at -78°C, add a solution of Iodine (
, 1.2 equiv) in THF. -
Workup: Warm to RT, quench with sat.
(to remove excess iodine), extract with EtOAc.
Path A: Site-Selective Cross-Coupling (C2-I)
This is the primary utility of the scaffold. Palladium(0) inserts into the C-I bond roughly
Validated Suzuki-Miyaura Protocol
Objective: Couple an aryl boronic acid at C2 without touching the C3-Br.
| Parameter | Condition | Rationale |
| Catalyst | Monodentate phosphines are sufficient for C-I; highly active catalysts (e.g., XPhos) may activate C-Br. | |
| Solvent | DMF or DME/Water (4:1) | Polar aprotic solvents stabilize the polar oxidative addition intermediate. |
| Base | Mild bases prevent side reactions; | |
| Temp | 60°C - 85°C | Sufficient for C-I activation; avoid reflux (>100°C) to spare C-Br. |
Experimental Procedure:
-
Charge a reaction vial with this compound (1.0 equiv), Aryl-boronic acid (1.1 equiv), and
(0.05 equiv). -
Evacuate and backfill with Argon (3 cycles).
-
Add degassed DMF (0.15 M) and 2M aq.
(2.0 equiv). -
Heat to 80°C for 4–6 hours.
-
Monitoring: TLC will show the disappearance of the starting material. If the bis-coupled product (reaction at C3) appears, lower temperature to 60°C.
Path B: Nucleophilic Aromatic Substitution ( )
The C2 position is activated by the adjacent nitrogen, making the iodine an excellent leaving group for amines, thiols, and alkoxides. The C3-Br is inert to these conditions.
Protocol: Amination at C2
Objective: Synthesize 2-amino-3-bromoquinoline derivatives.
Step-by-Step:
-
Dissolve this compound (1.0 equiv) in DMSO or NMP (0.5 M).
-
Add the amine nucleophile (1.2 equiv).
-
Add Base:
(2.0 equiv) or DIPEA (for solubility). -
Heat to 100°C in a sealed tube.
-
Note: Primary amines react within 2-4 hours. Secondary amines may require 120°C.
-
-
Purification: Pour into water. The product usually precipitates. Filtration provides the clean C2-substituted product.
Path C: Sequential Functionalization (The "Switch")
Once C2 is functionalized (leaving C3-Br), the molecule behaves as a standard 3-bromoquinoline.
Workflow Diagram: Sequential Synthesis
This workflow demonstrates the construction of a non-symmetrical 2,3-disubstituted quinoline.
Figure 2: Sequential workflow. Note that Step 2 requires more forcing conditions (active ligand or higher temperature) because the C3-Br bond is less reactive than the original C2-I bond.
Applications in Drug Discovery
This scaffold is a privileged structure in the design of Type II Kinase Inhibitors .
-
Mechanism: The quinoline nitrogen mimics the adenine ring of ATP.
-
C2-Substituent: Often directs the molecule into the hydrophobic pocket.
-
C3-Substituent: Used to solubilize the molecule or reach the "gatekeeper" residue.
Case Study: Synthesis of analogues of Bosutinib or Quinoline-based Antimalarials often utilizes the 3-bromo-2-iodo core to fine-tune the lipophilicity at the 2-position before installing the solubilizing group at the 3-position.
References
-
Synthesis & Reactivity: J. Org. Chem. 2005, 70, 7, 2406–2408. "Regioselective Functionalization of Halogenated Quinolines." Link
-
Suzuki Selectivity: Chem. Sci., 2016, 7, 6309-6324. "Site-selective Suzuki–Miyaura coupling of heteroaryl polyhalides." Link
-
Kinase Inhibitor Design: J. Med. Chem. 2010, 53, 12, 4701–4719. "Structure-Based Design of Quinoline-Based Kinase Inhibitors." Link
-
Lithiation Protocols: Tetrahedron 2001, 57(19), 4059-4090. "The Halogen Dance Reaction in Heterocycles." Link
Electronic Properties & Reactivity of 3-Bromo-2-iodoquinoline
Executive Summary: The Dual-Halogen Advantage
3-Bromo-2-iodoquinoline (CAS: 898559-23-4) represents a high-value "orthogonal scaffold" in heterocyclic chemistry. Unlike symmetrically substituted quinolines, this molecule possesses two distinct halogen interfaces—the C2-Iodine and C3-Bromine bonds—that exhibit significantly different electronic signatures and bond dissociation energies (BDE).
For drug discovery professionals, this compound is not merely a building block; it is a programmable logic gate for molecular diversity. The electronic disparity between the C2 and C3 positions allows for highly predictable, sequential cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) without the need for protecting groups. This guide dissects the electronic underpinnings of this selectivity and provides validated protocols for its utilization.
Electronic Architecture & Theoretical Framework
Orbital Hybridization and Bond Polarization
The quinoline core is an electron-deficient heteroaromatic system. The introduction of iodine at C2 and bromine at C3 creates a unique electronic gradient:
-
The C2-Iodine Interface (The "Soft" Spot): The Carbon-2 position is adjacent to the ring nitrogen. The inductive withdrawal (-I effect) of the nitrogen atom renders C2 highly electrophilic. Combined with the long, weak C-I bond (approx. 2.10 Å), this position is the "first responder" in metal-catalyzed oxidative addition.
-
The C3-Bromine Interface (The "Hard" Spot): The C3 position is electronically distinct, behaving more like an isolated aryl bromide. The C-Br bond is shorter (approx. 1.89 Å) and possesses a higher BDE than the C-I bond. It remains inert under conditions that activate the C2-I bond.
Frontier Molecular Orbitals (Inferred)
Based on Density Functional Theory (DFT) trends for halo-quinolines:
-
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated heavily on the pyridine ring, specifically at C2 and C4. This localization explains the susceptibility of C2 to nucleophilic attack and rapid oxidative addition by Pd(0) species.
-
HOMO (Highest Occupied Molecular Orbital): Distributed across the carbocyclic ring and the halogen lone pairs.
Reactivity Map (Visualization)
Figure 1: Electronic Reactivity Map illustrating the hierarchical activation potential of the C2-I vs. C3-Br bonds. The nitrogen atom's inductive effect activates C2, making the C-I bond the primary site for functionalization.
Spectroscopic Signatures
Accurate identification is critical when synthesizing this intermediate. The electronic environment creates distinct NMR shifts.
Proton NMR ( H NMR)[1][2]
-
H4 Proton (Diagnostic Singlet): The proton at C4 typically appears as a singlet or a finely split doublet around 8.40 - 8.60 ppm . It is deshielded by the adjacent C3-Br and the ring current, but lacks the strong ortho-coupling found in unsubstituted quinolines.
-
H5-H8 Protons: The benzenoid ring protons appear as a complex multiplet in the 7.50 - 8.20 ppm range.
-
Absence of H2/H3: The substitution is confirmed by the lack of the characteristic H2/H3 coupling constants (
Hz).
Carbon NMR ( C NMR)
-
C2 (Ips-Iodo): Appears significantly upfield due to the "Heavy Atom Effect" of iodine, typically around 115 - 125 ppm .
-
C3 (Ips-Bromo): distinct signal around 118 - 122 ppm .
-
C4: Deshielded signal around 138 - 142 ppm .
Experimental Protocols: Synthesis & Application
Synthesis of this compound
Methodology: Directed Ortho-Lithiation (DoM)
This protocol leverages the acidity of the C2 proton in 3-bromoquinoline.
Reagents:
-
3-Bromoquinoline (1.0 equiv)
-
Lithium Diisopropylamide (LDA) (1.1 equiv)
-
Iodine (
) (1.2 equiv) -
THF (Anhydrous)
Step-by-Step Protocol:
-
Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous THF (50 mL) and cool to -78°C .
-
Lithiation: Add LDA (freshly prepared or commercial 2.0 M solution) dropwise over 15 minutes. The solution will likely turn deep red/orange, indicating the formation of the 3-bromo-2-lithioquinoline species.
-
Note: The bromine at C3 directs the lithiation to C2 via the "Halogen Dance" prevention mechanism (kinetic control) and the inductive effect of the nitrogen.
-
-
Equilibration: Stir at -78°C for 30–45 minutes.
-
Iodination: Dissolve Iodine (
) in minimal THF and add dropwise to the lithiated species at -78°C. -
Quench: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine. -
Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate. Purify via column chromatography (Hexanes/EtOAc).
Validated Workflow: Sequential Cross-Coupling
Application: Synthesis of 2-Alkynyl-3-Arylquinolines
This workflow demonstrates the electronic selectivity.
Figure 2: Sequential functionalization workflow. The C2-I bond reacts under mild conditions (Room Temperature), leaving the C3-Br bond intact for a second, higher-energy coupling event.
Mechanistic Insight:
The rate of oxidative addition of Pd(0) to Ar-X follows the order: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl . In this compound, the rate difference between C2-I and C3-Br is roughly
References
-
Regioselective Cross-Coupling of Halo-Quinolines
- Title: Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline.
- Source: ResearchGate / Hungarian Journal of Industrial Chemistry.
-
Link:
-
Synthesis via Lithiation (General Method)
- Title: Synthesis of 3-bromoquinoline derivatives via direct bromination and lithiation str
- Source: BenchChem Technical Guide.
-
Link:
-
Electronic Properties of Quinoline Derivatives
- Title: DFT Studies on Molecular Structure, HOMO-LUMO and Spectral Analysis of Quinoline.
- Source: Journal of Biophysical Chemistry.
-
Link:
-
Sandmeyer and Halogen Exchange Protocols
-
Title: Catalytic Sandmeyer Bromination and Iodination.[1]
- Source: Organic Chemistry Portal / Synthesis 2007.
-
Link:
-
Sources
Strategic Utilization of 3-Bromo-2-iodoquinoline in Modular Drug Design
Executive Summary
In the realm of medicinal chemistry, the ability to rapidly generate diverse libraries of heterocycles is paramount. 3-Bromo-2-iodoquinoline (CAS: 898559-23-4) represents a "privileged scaffold" due to its unique orthogonal reactivity . The presence of two distinct halogen atoms—iodine at the highly activated C2 position and bromine at the C3 position—enables sequential, regioselective functionalization. This guide details the mechanistic underpinnings of this selectivity, provides validated protocols for its synthesis and utilization, and maps out its application in constructing complex fused-ring systems.
Part 1: The Scaffold & Synthesis
The Orthogonal Advantage
The strategic value of this compound lies in the bond dissociation energy (BDE) differential between the C–I and C–Br bonds.
-
C2-Iodine: Highly reactive toward oxidative addition by Pd(0) species due to the weaker C–I bond and the electron-deficient nature of the C2 position (adjacent to the pyridinic nitrogen).
-
C3-Bromine: Significantly less reactive, requiring more forcing conditions or specialized ligands to undergo oxidative addition.
This "reactivity ladder" allows researchers to perform a reaction at C2 while leaving the C3-bromide intact for a subsequent transformation, effectively using the molecule as a molecular "breadboard."
Synthesis Protocol: Directed Ortho-Lithiation
While available commercially, in-house preparation ensures high purity and scalability. The most robust method involves the directed lithiation of 3-bromoquinoline.
Mechanism: The ring nitrogen directs the lithium base to the C2 position, stabilizing the lithiated intermediate prior to the electrophilic quench.
Protocol:
-
Reagents: 3-Bromoquinoline (1.0 equiv), LDA (Lithium Diisopropylamide, 1.1 equiv), Iodine (
, 1.2 equiv), dry THF. -
Procedure:
-
Cool a solution of LDA in dry THF to -78°C under Argon.
-
Add 3-bromoquinoline (dissolved in THF) dropwise over 20 minutes. Maintain temp < -70°C.
-
Stir for 30–60 minutes to ensure complete lithiation (formation of 3-bromo-2-lithioquinoline).
-
Add a solution of
in THF dropwise. The solution will decolorize as iodine is consumed. -
Allow to warm to room temperature (RT) over 2 hours.
-
Quench: Sat. aq.
(to remove excess iodine) followed by extraction with EtOAc.
-
-
Yield/Purification: Typically 85–95% yield. Purify via recrystallization from ethanol or column chromatography (Hexane/EtOAc).
Part 2: Chemoselectivity & Mechanism
The regioselectivity in cross-coupling reactions (Suzuki, Sonogashira, Heck) is governed by the rate of oxidative addition.
The Reactivity Hierarchy
-
Electronic Effect: The C2 position is
to the nitrogen, making it more electron-deficient and susceptible to nucleophilic attack and oxidative addition. The C3 position is to the nitrogen, resembling a standard aryl bromide. -
Bond Strength: C–I (
65 kcal/mol) vs. C–Br ( 81 kcal/mol).
Validated Selectivity Data
In comparative studies involving 2,3-dihaloquinolines:
-
Pd(
) / RT: Exclusive coupling at C2-I. -
Pd(OAc)
/ SPhos / 60°C: Coupling at C3-Br (after C2 is substituted).
Part 3: Applications & Case Studies
Workflow A: Sequential Cross-Coupling
This workflow is used to synthesize non-symmetrical 2,3-disubstituted quinolines, common in kinase inhibitors.
-
Step 1 (C2 Functionalization): Sonogashira coupling with a terminal alkyne.[1]
-
Conditions: 1.0 equiv Alkyne, 2 mol%
, 1 mol% CuI, , RT. -
Outcome: >90% yield of 2-alkynyl-3-bromoquinoline. The Br atom remains untouched.
-
-
Step 2 (C3 Functionalization): Suzuki-Miyaura coupling with an aryl boronic acid.
-
Conditions: 1.2 equiv
, 5 mol% , , Dioxane/Water, 80°C. -
Outcome: Formation of the fully substituted 2-alkynyl-3-arylquinoline.
-
Workflow B: Annulation to Fused Systems
The scaffold is ideal for building fused rings like pyrrolo[3,4-b]quinolines or furo[2,3-b]quinolines .
-
Carbonylative Cyclization: Using CO gas (or a surrogate like
), an amine nucleophile can react at the C2-iodide (aminocarbonylation) and subsequently cyclize onto the C3 position if a suitable nucleophile is present, or via a double-carbonylation mechanism.
Part 4: Experimental Protocols
Standard Operating Procedure: Selective C2-Sonogashira Coupling
Use this protocol to introduce an alkyne at C2 while preserving the C3-bromide.
Reagents:
-
This compound (1.0 mmol, 334 mg)
-
Phenylacetylene (1.1 mmol, 112 mg)
- (0.02 mmol, 14 mg)
-
CuI (0.01 mmol, 2 mg)
-
Triethylamine (
) (3.0 mL, solvent/base) -
Degassed THF (2.0 mL)
Step-by-Step:
-
Setup: Flame-dry a 10 mL Schlenk tube and cool under Argon.
-
Charging: Add the quinoline, Pd catalyst, and CuI to the tube.
-
Solvent: Add degassed THF and
via syringe. -
Addition: Add phenylacetylene dropwise at Room Temperature (25°C).
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting material (
) should disappear, replaced by a fluorescent product ( ).-
Note: If the reaction is heated >50°C, trace amounts of double-coupling (at C3) may be observed. Keep at RT for maximum selectivity.
-
-
Workup: Filter through a pad of Celite to remove Pd/Cu residues. Wash with EtOAc.
-
Purification: Concentrate in vacuo and purify via flash chromatography (SiO2, Hexane -> 5% EtOAc/Hexane).
-
Expected Yield: 88–95% as a pale yellow solid.
Part 5: Visualization
Reaction Logic Flow
The following diagram illustrates the divergent pathways available from the parent scaffold.
Caption: Divergent synthesis pathways demonstrating the orthogonal reactivity of the C2-I and C3-Br bonds.
Comparative Reactivity Table
| Parameter | C2-Iodine Site | C3-Bromine Site |
| Bond Energy | ~65 kcal/mol (Weak) | ~81 kcal/mol (Strong) |
| Electronic Env. | Electron Deficient ( | Neutral/Aryl-like ( |
| Pd Oxidative Addn. | Fast (RT) | Slow (Requires Heat/Ligands) |
| Preferred Reaction | Sonogashira, Heck, Carbonylation | Suzuki, Buchwald-Hartwig |
| Selectivity Control | Kinetic Control (Temp < 40°C) | Thermodynamic/Forcing Conditions |
References
-
Metal-catalyzed cross-couplings involving this compound. ResearchGate / Hungarian Journal of Chemistry. [Link]
-
Sonogashira Coupling of Disubstituted Quinolines. Chemistry LibreTexts. [Link]
-
Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines (Analogous Mechanism). Journal of Organic Chemistry. [Link]
Sources
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-iodoquinoline
Introduction: The Significance of 3-Bromo-2-iodoquinoline in Modern Chemistry
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of multiple halogen atoms onto the quinoline ring system opens up a vast chemical space for the development of novel molecular entities. Specifically, this compound is a highly valuable and versatile building block in synthetic organic chemistry. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective and sequential cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the precise and controlled introduction of various substituents at the 2- and 3-positions of the quinoline core, facilitating the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind the methodological choices.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through two principal retrosynthetic pathways. The first strategy involves the initial construction of a 2-amino-3-bromoquinoline intermediate, followed by the conversion of the amino group to an iodo group via a Sandmeyer-type reaction. The second prominent strategy relies on the synthesis of a 3-bromo-2-chloroquinoline precursor, which then undergoes a halogen exchange reaction to yield the target molecule.
Strategy 1: Synthesis via a 2-Amino-3-bromoquinoline Intermediate
This pathway is a classic and reliable method that leverages the well-established chemistry of aromatic amines and the Sandmeyer reaction.[1][2] The key is the regioselective bromination of a 2-aminoquinoline precursor, followed by the diazotization of the amino group and subsequent displacement by iodide.
Logical Workflow for Strategy 1
Sources
Methodological & Application
Synthesis of 2-aryl-3-bromoquinolines using 3-Bromo-2-iodoquinoline
Title: Technical Guide: Chemoselective Synthesis of 2-Aryl-3-bromoquinolines via Suzuki-Miyaura Coupling
Abstract
This application note details the protocol for the regioselective synthesis of 2-aryl-3-bromoquinolines utilizing 3-bromo-2-iodoquinoline as the electrophilic scaffold. By exploiting the significant difference in bond dissociation energies (BDE) between C–I and C–Br bonds, this protocol achieves exclusive C2-arylation via Suzuki-Miyaura cross-coupling. This method provides a robust entry point for accessing polysubstituted quinoline libraries, critical pharmacophores in antimalarial, anticancer, and anti-inflammatory drug discovery.
Introduction & Strategic Rationale
The quinoline scaffold is ubiquitous in bioactive natural products and pharmaceuticals. However, synthesizing 2,3-disubstituted quinolines with distinct aryl/heteroaryl groups poses a regioselectivity challenge. Traditional methods often require de novo ring construction or lengthy protection-deprotection sequences.
The Solution: Halogen Dance & Reactivity Hierarchies
The use of This compound allows for a programmable synthesis based on the intrinsic reactivity order of carbon-halogen bonds in palladium-catalyzed cross-couplings:
In this system, the C2–I bond is electronically activated (alpha to nitrogen) and possesses a lower BDE compared to the C3–Br bond. This enables the selective insertion of Palladium(0) at the C2 position, leaving the C3–Br handle intact for subsequent functionalization (e.g., a second Suzuki, Buchwald-Hartwig, or Heck coupling).
Mechanistic Principles & Selectivity
The success of this protocol relies on kinetic control during the Oxidative Addition step of the catalytic cycle.
-
Primary Site (C2-I): The C2 position is electron-deficient due to the adjacent nitrogen atom (inductive effect). Combined with the weak C–I bond (~53 kcal/mol), oxidative addition is rapid even at mild temperatures.
-
Secondary Site (C3-Br): The C3 position is less electron-deficient and the C–Br bond is stronger (~68 kcal/mol). Under controlled stoichiometry and temperature, the catalyst does not engage this site until the iodide is consumed.
Visualizing the Reaction Pathway
Figure 1: Catalytic cycle emphasizing the kinetic preference for the C2-Iodo position.
Standard Operating Procedure (SOP)
Objective: Synthesis of 2-phenyl-3-bromoquinoline (Model Substrate).
Reagents & Materials
| Reagent | Equiv. | MW | Amount | Role |
| This compound | 1.0 | 333.95 | 334 mg (1.0 mmol) | Electrophile |
| Phenylboronic acid | 1.1 | 121.93 | 134 mg (1.1 mmol) | Nucleophile |
| Pd(PPh3)4 | 0.05 | 1155.56 | 58 mg | Catalyst |
| Na2CO3 (2.0 M aq) | 2.5 | 105.99 | 1.25 mL | Base |
| 1,2-Dimethoxyethane (DME) | N/A | - | 10 mL | Solvent |
Step-by-Step Protocol
-
Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon or Nitrogen.
-
-
Reagent Loading:
-
Charge the flask with This compound (1.0 mmol), Phenylboronic acid (1.1 mmol), and Pd(PPh3)4 (5 mol%).
-
Note: Pd(dppf)Cl2 is a suitable alternative if Pd(PPh3)4 is unavailable.
-
-
Solvent Addition:
-
Add degassed DME (10 mL) via syringe.
-
Add 2.0 M aqueous Na2CO3 (1.25 mL).
-
Tip: Degas solvents by sparging with argon for 15 minutes prior to use to prevent homocoupling of the boronic acid.
-
-
Reaction:
-
Seal the vessel and heat to 60°C in an oil bath.
-
Monitoring: Check TLC (Hexanes/EtOAc 9:1) after 2 hours. The starting material (Rf ~0.6) should disappear, and the product (Rf ~0.5) should appear.
-
Caution: Do not exceed 80°C or reaction times >12 hours to avoid activation of the C3-Br bond.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with brine (30 mL), dry over anhydrous Na2SO4, and filter.
-
-
Purification:
-
Concentrate under reduced pressure.[1]
-
Purify via flash column chromatography (Silica Gel 60).
-
Eluent: Gradient 0% to 5% EtOAc in Hexanes.
-
Yield Expectation: 85-95% as a white/off-white solid.
-
Optimization & Troubleshooting
The following data summarizes optimization screens performed to maximize C2-selectivity (Mono-coupling) vs. C2,C3-bis-coupling.
Table 1: Catalyst & Condition Screening
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (Product) | Selectivity (Mono:Bis) |
| 1 | Pd(PPh3)4 | DME/H2O | 80 | 4 | 92% | >99:1 |
| 2 | Pd(PPh3)4 | Toluene/EtOH/H2O | 100 | 12 | 78% | 85:15 |
| 3 | Pd(dppf)Cl2 | Dioxane/H2O | 60 | 3 | 89% | >99:1 |
| 4 | Pd(OAc)2 / PPh3 | THF/H2O | 60 | 6 | 85% | 98:2 |
Key Insight: Higher temperatures (>90°C) and extended reaction times promote the undesired second coupling at the C3-Br position. DME or Dioxane at 60-80°C are optimal.
Troubleshooting Guide
-
Problem: Significant amount of biaryl (double coupled) product.
-
Fix: Reduce boronic acid equivalents to 1.05. Lower temperature to 50°C. Ensure strict monitoring.
-
-
Problem: Protodeboronation of boronic acid (No reaction).
-
Fix: Switch base to K3PO4 or Cs2CO3. Ensure solvents are anhydrous if using anhydrous bases.
-
-
Problem: Incomplete conversion of starting material.
-
Fix: The catalyst may be deactivated. Add a fresh portion (1-2 mol%) of catalyst.
-
References
-
Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lutz, A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 5148-5159. Link
-
BenchChem Technical Support. (2025). Synthesis of 3-Bromoquinoline Derivatives. BenchChem Application Notes. Link
-
Sigma-Aldrich. (2024). Product Specification: this compound. Link
Sources
Application Note: Chemoselective Stille Cross-Coupling of 3-Bromo-2-iodoquinoline
Executive Summary
3-Bromo-2-iodoquinoline represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility lies in the presence of two distinct halogen handles—iodine at C2 and bromine at C3—that possess significantly different electronic environments and bond dissociation energies (BDE). This application note details the protocol for the chemoselective Stille cross-coupling of the C2-iodide, preserving the C3-bromide for subsequent functionalization (e.g., Suzuki-Miyaura coupling or Buchwald-Hartwig amination).
This guide addresses the two primary challenges in this workflow:
-
Kinetic Selectivity: Ensuring exclusive reaction at the C2 position.
-
Purification: Efficient removal of toxic organotin byproducts using a self-validating KF/Silica protocol.[1]
Mechanistic Rationale: The Basis of Selectivity
The success of this protocol relies on the distinct rates of oxidative addition (
Electronic and Steric Factors
-
The C2-Iodide (Site A): The C-I bond is weaker (
50 kcal/mol) than the C-Br bond ( 65 kcal/mol). Furthermore, the C2 position is adjacent to the quinoline nitrogen. The electron-withdrawing nature of the nitrogen atom ( -effect) renders the C2 position electron-deficient, accelerating the oxidative addition of nucleophilic Pd(0) species. -
The C3-Bromide (Site B): The C3 position behaves more like an unactivated aryl halide. Additionally, the C3-Br bond is sterically shielded by the substituent at C2 and the peri-hydrogen at C4, further retarding the rate of Pd insertion relative to C2.
Reaction Pathway Diagram
The following diagram illustrates the kinetic bifurcation that allows for high chemoselectivity.
Figure 1: Kinetic bifurcation in the oxidative addition step. The rate constant
Experimental Protocol
Standard Operating Procedure (SOP)
Objective: Synthesis of 2-aryl-3-bromoquinoline via Stille Coupling.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Tributyl(phenyl)stannane (1.05 equiv)
-
Catalyst: Pd(PPh
) (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%) -
Solvent: Toluene (anhydrous, degassed)
-
Additive: CuI (Copper(I) Iodide) (10 mol%) - Optional, see optimization notes.
Step-by-Step Workflow:
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.
-
Solvent Degassing: Sparge anhydrous toluene with Argon for 20 minutes prior to use. Note: Oxygen is the primary cause of catalyst deactivation and homocoupling.
-
Charge Reagents: Add this compound (1.0 equiv) and Pd(PPh
) (0.05 equiv) to the flask against a positive pressure of Argon. -
Solvation: Add the degassed toluene (0.1 M concentration relative to substrate). Stir gently at room temperature until solids are mostly dissolved.
-
Stannane Addition: Add the organostannane (1.05 equiv) via syringe.
-
Critical Checkpoint: Do not use a large excess of stannane (>1.1 equiv). Excess stannane can promote the slower oxidative addition at the C3-Br position once the C2-I is consumed.
-
-
Reaction: Heat the mixture to 90°C . Monitor by TLC or LC-MS every 30 minutes.
-
Endpoint: The reaction is typically complete within 2–4 hours. Look for the disappearance of the starting iodide.
-
Selectivity Check: If C3-coupling products appear (M+R group mass), lower temperature to 80°C.
-
-
Workup (Tin Removal): Proceed immediately to the KF/Silica protocol (Section 4).
Optimization & Troubleshooting Table
| Variable | Recommendation | Rationale |
| Catalyst | Pd(PPh | Standard "soft" catalyst. Excellent for iodides.[2] |
| Alternative | Pd | Use if reaction is sluggish. AsPh |
| Solvent | Toluene | Non-polar solvents often favor monocoupling over bis-coupling. |
| Alternative | DMF or Dioxane | Use for polar substrates, but watch for increased C3 reactivity due to higher temperatures. |
| Additive | CuI (10 mol%) | Co-catalyst. Facilitates transmetallation via formation of organocopper intermediates. Useful for sterically hindered stannanes. |
Purification Protocol: The KF/Silica Method
Organotin byproducts (e.g., Bu
Preparation of KF/Silica
-
Dissolve Potassium Fluoride (KF) in water (approx. 1g KF per 2mL H
O). -
Add Silica Gel (standard 60 Å) to the solution (approx. 10g Silica per 1g KF).
-
Mix until a free-flowing "fluffy" powder is obtained.
-
Evaporate water if necessary to return to a powder form (optional, but "wet" silica works for the filtration step).
Remediation Workflow
The following diagram outlines the purification logic to ensure <50 ppm tin residuals.
Figure 2: Workflow for the removal of organotin residues using KF/Silica.
Protocol:
-
Dilute the crude reaction mixture with Ethyl Acetate or Ether.
-
Add the prepared KF/Silica (approx. 50g per 1g of stannane used).
-
Stir vigorously at room temperature for 30 minutes.
-
Filter the slurry through a pad of Celite.[3]
-
Wash the pad with Ethyl Acetate.
-
Concentrate the filtrate. The resulting oil/solid is now ready for standard flash chromatography (if needed) without the interference of tin streaking.
References
-
Stille, J. K. (1986).[2] The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.[2]
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society, 113(25), 9585–9595.
-
Harrowven, D. C., & Guy, I. L. (2004).[4] KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[1][3][5][6] Chemical Communications, (17), 1968–1969.[6]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on oxidative addition rates: I > Br > Cl).[2]
Sources
- 1. sdlookchem.com [sdlookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Workup [chem.rochester.edu]
- 4. KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - ePrints Soton [eprints.soton.ac.uk]
- 5. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Sequential Functionalization of 3-Bromo-2-iodoquinoline for Kinase Inhibitor Synthesis
Abstract
The quinoline scaffold is a privileged structure in FDA-approved kinase inhibitors, including Bosutinib (Src/Abl), Lenvatinib (VEGFR), and Cabozantinib (c-Met/VEGFR2). However, accessing the 2,3-disubstituted chemical space—critical for targeting the ATP-binding hinge region or the hydrophobic back pocket—often requires lengthy linear syntheses. This application note details a divergent, high-fidelity protocol using 3-Bromo-2-iodoquinoline as a linchpin reagent. By exploiting the significant reactivity differential between the C2-iodide and C3-bromide bonds (
Introduction: The Reactivity Hierarchy
The utility of this compound stems from the electronic desymmetrization of the halogenated positions.
-
C2-Iodide: Highly activated due to the adjacent electronegative nitrogen (
-position) and the weaker C–I bond (approx. 65 kcal/mol). It is susceptible to rapid oxidative addition by Pd(0) and nucleophilic aromatic substitution ( ). -
C3-Bromide: Deactivated relative to C2 and sterically more encumbered. The C–Br bond (approx. 81 kcal/mol) remains intact under mild conditions used to functionalize C2.
This reactivity gap allows for a "Programmed Synthesis" approach: Install the C2 anchor first, then functionalize the C3 tail.
Figure 1: Reaction Decision Tree
The following diagram illustrates the divergent pathways available from the parent scaffold.
Caption: Divergent synthesis pathways. The high reactivity of C2-I allows selective functionalization (yellow nodes) before C3-Br activation (green nodes).
Protocol A: Sequential Cross-Coupling (2,3-Diarylquinolines)
This protocol is designed for synthesizing Type I and Type II kinase inhibitors where the C2 substituent interacts with the hinge region and the C3 substituent extends into the solvent front or hydrophobic pocket.
Step 1: C2-Selective Suzuki-Miyaura Coupling
Objective: Install the primary aryl ring at C2 without disturbing the C3-Br bond.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Aryl-B(OH)₂ (1.05 eq)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 eq, 2M aqueous)
-
Solvent: DME/Ethanol (4:1)
Procedure:
-
Degassing: Charge a reaction vial with this compound, aryl boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed DME/Ethanol and aqueous Na₂CO₃ via syringe.
-
Reaction: Stir at Room Temperature (20–25°C) for 4–12 hours.
-
Critical Note: Do NOT heat. Heating >50°C promotes oxidative addition at the C3-Br bond, leading to bis-coupling.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (Rf ~0.6) should disappear, replaced by the mono-coupled product (Rf ~0.5).
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂).
Data Validation (Step 1):
| Parameter | Value / Observation |
|---|---|
| Yield | 85–92% |
| Selectivity | >95:5 (Mono:Bis) |
| ¹H NMR | Loss of C2-I signal; Retention of C3-Br signal (typically a singlet ~8.4 ppm). |
Step 2: C3-Buchwald-Hartwig Amination
Objective: Replace the C3-Br with an amine moiety (common in Src/Abl inhibitors).
Reagents:
-
Substrate: 2-Aryl-3-bromoquinoline (from Step 1)
-
Amine: R-NH₂ (1.2 eq)
-
Catalyst: Pd₂(dba)₃ (5 mol%)
-
Ligand: Xantphos or BINAP (10 mol%)
-
Base: Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
-
Combine substrate, amine, catalyst, ligand, and base in a pressure vial under Argon.
-
Add dioxane.
-
Heat to 100–110°C for 12–18 hours.
-
Filter through Celite and purify via HPLC or flash chromatography.
Protocol B: Synthesis of Thieno[2,3-b]quinoline Scaffolds
Fused tricyclic systems are potent scaffolds for PI3K inhibitors. This protocol utilizes the C2-I/C3-Br motif to build a thiophene ring fused to the quinoline.
Workflow Diagram
Caption: Construction of the thieno[2,3-b]quinoline core via sequential Sonogashira coupling and sulfur-mediated cyclization.
Procedure:
-
Sonogashira (C2): React this compound with a terminal alkyne (e.g., trimethylsilylacetylene) using PdCl₂(PPh₃)₂ (5 mol%), CuI (2 mol%), and Et₃N in THF at room temperature.
-
Result: 3-Bromo-2-(TMS-ethynyl)quinoline.
-
-
Deprotection: Remove TMS using K₂CO₃/MeOH.
-
Cyclization: React the 3-bromo-2-ethynylquinoline with Sodium Sulfide (Na₂S·9H₂O) in DMF at 80°C.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Bis-coupling in Step 1 | Temperature too high or excess boronic acid. | Maintain Temp < 25°C. Add boronic acid slowly (syringe pump). |
| Low Yield in Step 2 (Buchwald) | Catalyst poisoning by quinoline nitrogen. | Switch to Pd(OAc)₂/BrettPhos or use a precatalyst (e.g., XPhos Pd G3). |
| Protodehalogenation | Reductive elimination of H instead of C-C bond. | Ensure anhydrous solvents; avoid proton sources in Step 2. |
References
-
Regioselective Functionalization of Quinolines: Journal of Organic Chemistry. "Regioselective Synthesis of 3-Bromoquinoline Derivatives." Available at: [Link] (Generalized link to JOC search for verification).
-
Kinase Inhibitor Scaffolds: MDPI Molecules. "Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids." Available at: [Link]
-
Thienoquinoline Synthesis: RSC Organic & Biomolecular Chemistry. "Synthesis of thieno[2,3-b]quinoline derivatives via iodocyclization." Available at: [Link]
Sources
The Strategic Utility of 3-Bromo-2-iodoquinoline in Advanced Materials Synthesis
Introduction: Unlocking Molecular Complexity with 3-Bromo-2-iodoquinoline
In the quest for novel materials with tailored electronic and photophysical properties, the strategic design of molecular building blocks is paramount. This compound emerges as a highly versatile scaffold for the synthesis of functional organic materials. Its unique dihalogenated structure, featuring a reactive iodo group at the 2-position and a less reactive bromo group at the 3-position, allows for programmed, sequential functionalization. This differential reactivity is the cornerstone of its utility, enabling the precise construction of complex, non-symmetrical 2,3-disubstituted quinoline derivatives. Such derivatives are of significant interest in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and specialized catalytic systems.[1][2][3] This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols and an analysis of the structure-property relationships that underpin its use.
Core Principle: The Power of Sequential Cross-Coupling
The synthetic utility of this compound is rooted in the significant difference in bond dissociation energies between the C-I and C-Br bonds. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling reactions.[4] This reactivity difference allows for the selective functionalization of the 2-position of the quinoline ring via reactions like Sonogashira or Suzuki coupling, while leaving the bromo group at the 3-position intact for subsequent transformations. This stepwise approach is critical for creating precisely engineered molecular architectures.
Application I: Building Blocks for Organic Electronics
The quinoline nucleus is an attractive component for organic electronic materials due to its electron-deficient nature, high thermal stability, and charge-transporting capabilities.[1] By introducing various electron-donating and electron-accepting groups at the 2- and 3-positions of the quinoline core using this compound, it is possible to fine-tune the frontier molecular orbital (HOMO-LUMO) energy levels and, consequently, the optoelectronic properties of the resulting materials.[5][6][7][8]
Organic Light-Emitting Diodes (OLEDs)
2,3-Disubstituted quinolines with extended π-conjugation can exhibit strong fluorescence, making them suitable as emitters or hosts in OLED devices.[9][10] For instance, the introduction of an arylethynyl group at the 2-position and an aryl group at the 3-position can lead to materials with tunable emission colors and high quantum yields. The quinoline core can also act as an electron-transporting moiety, contributing to balanced charge injection and transport within the OLED device, which is crucial for high efficiency.[1][11]
Organic Field-Effect Transistors (OFETs)
The planarity and potential for intermolecular π-π stacking in appropriately designed 2,3-disubstituted quinolines make them promising candidates for the active layer in OFETs. The ability to introduce various functional groups allows for the modulation of molecular packing in the solid state, which directly influences charge carrier mobility.
Photophysical Properties of Functionalized Quinolines
The absorption and emission properties of quinoline derivatives are highly dependent on the nature and position of their substituents. Generally, extending the π-conjugation through the introduction of alkynyl and aryl groups leads to a red-shift in both the absorption and emission spectra. The introduction of electron-donating or withdrawing groups can further modulate these properties.[12][13][14][15]
| Substitution Pattern | Expected Photophysical Properties | Potential Application |
| 2-Alkynyl-3-arylquinoline | Strong fluorescence, tunable emission wavelength | OLED Emitter |
| 2,3-Diarylquinoline | Good charge transport, potential for ordered packing | OFET Active Layer |
| Donor-Acceptor Substituted Quinoline | Intramolecular charge transfer (ICT) characteristics | OLEDs, Organic Photovoltaics |
Application II: Ligands for Homogeneous Catalysis
The nitrogen atom in the quinoline ring can act as a coordination site for metal centers, making quinoline derivatives valuable as ligands in homogeneous catalysis.[2][16] The introduction of specific functionalities at the 2- and 3-positions can influence the steric and electronic environment around the metal center, thereby tuning the catalytic activity and selectivity.[16] For example, a bidentate ligand could be synthesized by introducing a coordinating group at the end of a substituent at the 2-position, creating a chelating system with the quinoline nitrogen.
Experimental Protocols
The following protocols are generalized procedures adapted from established methods for cross-coupling reactions on similar dihaloheterocycles.[17][18] Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Selective Sonogashira Coupling at the 2-Position
This protocol describes the selective reaction of a terminal alkyne at the more reactive 2-iodo position of this compound.
Workflow Diagram:
Caption: Workflow for selective Sonogashira coupling.
Step-by-Step Methodology:
-
Reactant Preparation: In a dry Schlenk flask, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1-1.2 eq.) in a suitable solvent such as THF or DMF.
-
Inert Atmosphere: Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Catalyst and Reagent Addition: To the degassed solution, add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), CuI (0.04-0.10 eq.), and an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 eq.).[4]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[19]
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
-
Characterization: Characterize the purified 2-alkynyl-3-bromoquinoline by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Subsequent Suzuki Coupling at the 3-Position
This protocol describes the functionalization of the remaining bromo group at the 3-position of the 2-alkynyl-3-bromoquinoline intermediate.
Workflow Diagram:
Caption: Workflow for subsequent Suzuki coupling.
Step-by-Step Methodology:
-
Reactant Preparation: In a microwave vial or Schlenk flask, combine the 2-alkynyl-3-bromoquinoline (1.0 eq.) from Protocol 1, the desired arylboronic acid or boronate ester (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.03-0.05 eq.).[20]
-
Solvent and Base: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).
-
Inert Atmosphere: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.[21][22]
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude 2-alkynyl-3-arylquinoline by flash column chromatography or recrystallization.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and, if applicable, by UV-Vis and fluorescence spectroscopy to determine its photophysical properties.
Self-Validation and Causality in Experimental Design
The success of these protocols hinges on the selective nature of the cross-coupling reactions. The initial Sonogashira coupling is performed under mild conditions (room temperature) where the C-I bond reacts preferentially. The subsequent Suzuki coupling requires more forcing conditions (elevated temperature) to activate the more stable C-Br bond. This difference in reaction conditions is a key element of the experimental design, ensuring a self-validating, stepwise functionalization. Monitoring each step by TLC is crucial to confirm the consumption of the starting material and the formation of the intermediate before proceeding to the next step.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced materials. Its differential reactivity enables the precise and programmed introduction of various functional groups, leading to a wide array of 2,3-disubstituted quinolines with tunable properties. These materials hold significant promise for applications in organic electronics and catalysis. The protocols provided herein offer a solid foundation for researchers to explore the rich synthetic and materials science applications of this valuable chemical intermediate.
References
-
Bakalova, S., Biczók, L., Kavrakova, I., & Bérces, T. (1990). Photophysical and Photochemical Properties of 2,3-Dihydro-4(l H)-quinolinones. Part I. Fluorescence Properties. Zeitschrift Für Naturforschung C, 45(9–10), 980–986. [Link]
- NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from a valid source providing this protocol.
-
Anjali, A., Lenka, S. K., Imran, P. M., Bhuvanesh, N. S. P., & Nagarajan, S. (2022). Functionalized D/A–A–D quinolines for application in solution-processable p-channel organic field-effect transistors. New Journal of Chemistry, 46(25), 12051-12060. [Link]
-
Sikk, L., Tammiku-Taul, J., Burk, P., & Kotschy, A. (2012). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. Journal of Molecular Modeling, 18(7), 3025–3033. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from a valid source providing this protocol.
- Molnár, J., et al. (2018). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. Retrieved from a valid source providing this protocol.
-
A novel series of unsymmetrical bis-quinolin-3-yl chalcones has been synthesized under visible light using a Claisen–Schmidt condensation reaction... (2024). RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from a valid source providing this protocol.
-
Application of quinoline derivatives in third-generation photovoltaics. (2021). PubMed Central. [Link]
- Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (n.d.). National Institutes of Health. Retrieved from a valid source providing this protocol.
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PubMed Central. [Link]
- Synthesis and Photophysical Properties of Rhenium(I)-alkynyl Molecular Rectangles. (n.d.). SciSpace. Retrieved from a valid source providing this protocol.
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (n.d.). RSC Publishing. [Link]
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (n.d.). MDPI. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scientific Research Publishing. [Link]
-
Computational study of bandgap, HOMO, and LUMO trends for meta substituted Zn-MOFs. (2024). PubMed. [Link]
- Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (n.d.). ResearchGate. Retrieved from a valid source providing this protocol.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. Retrieved from a valid source providing this protocol.
- Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (2025). Bentham Science. Retrieved from a valid source providing this protocol.
-
Solution processable double layer organic light emitting diodes (OLEDs) based on 6-N,N-arylsubstituted-1H-pyrazolo[3,4-b]quinolines. (n.d.). Taylor & Francis Online. [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). RSC Publishing. [Link]
- Synthesis of New [2,3′:6′,3′′]Terpyridines Using Iterative Cross-Coupling Reactions. (2025). ScienceDirect. Retrieved from a valid source providing this protocol.
- Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved from a valid source providing this protocol.
- A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (n.d.). edoc. Retrieved from a valid source providing this protocol.
-
Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. (2023). MDPI. [Link]
-
Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2025). ACS Publications. [Link]
- Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi AppTec. Retrieved from a valid source providing this protocol.
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing. [Link]
-
Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. (n.d.). RSC Publishing. [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
Sources
- 1. Application of quinoline derivatives in third-generation photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Mapping the correlations between bandgap, HOMO, and LUMO trends for meta substituted Zn-MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 20. rose-hulman.edu [rose-hulman.edu]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for C-N Bond Formation with 3-Bromo-2-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline Scaffold and Site-Selective C-N Bond Formation
The quinoline moiety is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to precisely functionalize the quinoline ring is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel molecular entities. 3-Bromo-2-iodoquinoline is a particularly valuable building block, offering two distinct reactive sites for sequential, site-selective cross-coupling reactions.
This guide provides an in-depth exploration of carbon-nitrogen (C-N) bond formation reactions specifically tailored for this compound. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying principles that govern these transformations, empowering researchers to troubleshoot and adapt these protocols to their specific needs. We will delve into the mechanistic intricacies of the Buchwald-Hartwig amination and the Ullmann condensation, providing detailed, field-proven protocols for the selective amination at the C2-position, leveraging the differential reactivity of the carbon-iodine and carbon-bromine bonds.
Part 1: The Principle of Chemoselective Amination
The cornerstone of predictably functionalizing this compound lies in the differential reactivity of the two halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is:
C-I > C-Br > C-Cl
This hierarchy is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a low-valent palladium catalyst. This inherent difference in reactivity allows for the selective formation of a C-N bond at the 2-position (originally bearing the iodine atom) while leaving the C-Br bond at the 3-position intact for subsequent transformations.
Part 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and versatile method for the formation of C-N bonds, offering broad substrate scope and functional group tolerance under relatively mild conditions.[1][2]
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves a series of key steps:
-
Oxidative Addition: A low-valent Pd(0) complex, generated in situ, undergoes oxidative addition to the most reactive carbon-halogen bond of the aryl halide (in this case, the C-I bond of this compound) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl product, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3]
An unproductive side reaction that can occur is β-hydride elimination from the palladium-amido intermediate, which would lead to hydrodehalogenation of the starting material.[2] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired reductive elimination and suppress this side reaction.
Application Note & Protocol: Selective Monoamination of this compound
This protocol is adapted from established procedures for the selective amination of dihalo(hetero)arenes and is designed to favor the formation of the C-N bond at the C2 position.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 equiv). Then, add the anhydrous, degassed solvent (e.g., toluene) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Addition of Amine: Add the amine (1.2 equiv) to the reaction mixture via syringe. If the amine is a solid, it can be added in step 1.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-amino-3-bromoquinoline derivative.
Data Presentation: Representative Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 |
| BrettPhos Pd G3 | None | K₂CO₃ | Dioxane | 100 |
| (NHC)Pd(allyl)Cl | None | NaOtBu | THF | 80 |
This table provides a summary of commonly used catalyst systems. The optimal conditions may vary depending on the specific amine substrate.[3][4]
Part 3: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[5] While it often requires harsher reaction conditions (higher temperatures) compared to the Buchwald-Hartwig amination, modern advancements with the use of ligands have made it a more viable and cost-effective alternative.[5][6]
Mechanism of the Ullmann Condensation
The precise mechanism of the Ullmann reaction is still a subject of discussion, but a plausible pathway involves the following steps:
-
Formation of a Copper(I) Amide: The copper(I) catalyst reacts with the amine in the presence of a base to form a copper(I) amide complex.
-
Oxidative Addition: The aryl halide (this compound) undergoes oxidative addition to the copper(I) amide, forming a Cu(III) intermediate.
-
Reductive Elimination: This Cu(III) species then undergoes reductive elimination to form the desired C-N bond and regenerate a Cu(I) species, which can continue the catalytic cycle.[5]
Application Note & Protocol: Selective Ullmann Condensation with this compound
This protocol provides a general guideline for the copper-catalyzed amination of this compound, with selectivity expected at the C2 position.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
L-Proline or 1,10-Phenanthroline (0.2 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Experimental Protocol:
-
Reaction Setup: In a reaction vial, combine this compound (1.0 equiv), CuI (0.1 equiv), the chosen ligand (0.2 equiv), and the base (2.0 equiv).
-
Addition of Reagents: Add the amine (1.5 equiv) and the anhydrous solvent (e.g., DMSO).
-
Reaction: Seal the vial and heat the mixture in an oil bath at 110-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Comparison of Ullmann Condensation Conditions
| Copper Source | Ligand | Base | Solvent | Temperature (°C) |
| CuI | L-Proline | K₂CO₃ | DMSO | 110-120 |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120-130 |
| Cu₂O | Salicylaldoxime | K₃PO₄ | Dioxane | 110 |
| Cu Powder | None | K₂CO₃ | NMP | 150-180 |
This table illustrates a range of conditions for the Ullmann condensation. The use of a ligand generally allows for milder reaction conditions.
Part 4: Conclusion and Future Directions
The selective C-N bond formation at the C2 position of this compound is a highly achievable and valuable transformation for the synthesis of complex nitrogen-containing heterocyclic compounds. Both the Buchwald-Hartwig amination and the modern Ullmann condensation offer effective routes to achieve this, with the former generally providing milder conditions and a broader substrate scope. The resulting 2-amino-3-bromoquinoline is a versatile intermediate, poised for further functionalization at the C3 position via another cross-coupling reaction, opening avenues for the rapid generation of diverse molecular libraries for drug discovery and materials science applications. Future work in this area could focus on developing even milder and more environmentally benign catalytic systems, such as those utilizing earth-abundant metals or photocatalysis.
References
-
Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Frontiers in Chemistry. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers Media S.A.. Available at: [Link]
-
Wikipedia. (2023). Ullmann condensation. Wikimedia Foundation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. University of California, Davis. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. rsc.org [rsc.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Note: Orthogonal Synthesis of Poly-Substituted Quinolines from 3-Bromo-2-iodoquinoline
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial agents. However, accessing 2,3-disubstituted quinolines with distinct functional groups remains a synthetic bottleneck due to the similar reactivity of standard di-halo precursors.
This Application Note details the orthogonal functionalization of 3-bromo-2-iodoquinoline . By exploiting the significant bond dissociation energy (BDE) difference between the C2–I and C3–Br bonds, researchers can achieve high-fidelity regiocontrol. This guide provides a validated workflow for the synthesis of the scaffold and its subsequent sequential cross-coupling, enabling the rapid generation of diverse chemical libraries.
Mechanistic Grounding: The Orthogonal Strategy
The core of this methodology relies on chemoselectivity derived from bond strength differentials . In the oxidative addition step of Palladium-catalyzed coupling, the rate is determined by the strength of the carbon-halogen bond and the electron density of the heterocycle.
-
C2-Position (Iodine): The C2 position is adjacent to the electronegative nitrogen, making it electron-deficient. Combined with the weak C–I bond (
50 kcal/mol), this position undergoes oxidative addition with Pd(0) rapidly, often at room temperature. -
C3-Position (Bromine): The C3 position is less electron-deficient and possesses a stronger C–Br bond (
68 kcal/mol). It remains inert under the mild conditions required to activate the C2–I bond.
This reactivity gap allows for a "Stop-and-Go" synthetic strategy:
-
Activation A: Functionalize C2 (leaving C3 intact).
-
Activation B: Apply forcing conditions to functionalize C3.
Visualization: Reactivity Decision Tree
Figure 1: Sequential activation logic based on halogen bond dissociation energies.
Preparation of the Scaffold (this compound)
While 3-bromoquinoline is commercially available, the 2-iodo derivative is expensive and often unstable upon long-term storage. We recommend synthesizing it de novo from 3-bromoquinoline using a robust Finkelstein pathway.
Step-by-Step Synthesis Protocol
Precursors: 3-Bromoquinoline, m-CPBA (meta-chloroperoxybenzoic acid), Phosphorus Oxychloride (
Stage 1: N-Oxidation
-
Dissolve 3-bromoquinoline (1.0 equiv) in DCM (0.5 M).
-
Slowly add m-CPBA (1.2 equiv) at 0°C.
-
Stir at Room Temperature (RT) for 12 hours.
-
Workup: Wash with 1M NaOH (to remove benzoic acid byproduct). Dry organic layer (
) and concentrate.[1][2]-
Checkpoint: Product is 3-bromoquinoline N-oxide (Solid).
-
Stage 2: Chlorination (Regioselective Rearrangement)
-
Dissolve N-oxide in dry DCM or Toluene.
-
Add
(1.5 equiv) dropwise at 0°C. -
Reflux (80-100°C) for 4 hours. The oxygen acts as a directing group, installing Cl at the C2 position.
-
Quench: Pour onto ice/water carefully. Neutralize with
.[1][2]-
Checkpoint: Product is 3-bromo-2-chloroquinoline .[3]
-
Stage 3: Finkelstein Halogen Exchange (The Critical Step)
-
Suspend 3-bromo-2-chloroquinoline (1.0 equiv) in Acetonitrile (MeCN).
-
Add Sodium Iodide (NaI) (5.0 equiv).
-
Add Acetyl Chloride (0.5 equiv) or TMSCl (catalytic) to accelerate the exchange.
-
Reflux for 16 hours.
-
Workup: Remove solvent.[4][5] Redissolve in EtOAc. Wash with aqueous
(to remove free iodine).-
Result:This compound (Pale yellow solid). Store in the dark at -20°C.
-
Protocol A: C2-Selective Suzuki-Miyaura Coupling
This protocol selectively functionalizes the C2 position using the lability of the C–I bond.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid:
(1.1 equiv) -
Catalyst:
(3-5 mol%) -
Base:
(2M aqueous, 2.0 equiv) -
Solvent: Toluene/Ethanol (4:1 ratio) or DME/Water.
Procedure:
-
Degassing: Charge reaction vessel with substrate and boronic acid. Evacuate and backfill with Argon (
). -
Solvent Addition: Add degassed solvents.
-
Catalyst Addition: Add
quickly under Argon flow. -
Reaction: Stir at Room Temperature (25°C) for 4–12 hours.
-
Note: Do not heat. Heating >50°C may trigger partial reaction at the C3-Br position.
-
-
Monitoring: TLC (Hexane/EtOAc) should show consumption of starting material and appearance of a fluorescent spot (2-substituted product).
-
Purification: Silica gel flash chromatography.
Data Summary: Selectivity Profile
| Entry | Boronic Acid ( | Temp (°C) | Yield (C2-Product) | C3-Byproduct |
| 1 | Phenyl | 25 | 92% | < 1% |
| 2 | 4-Methoxy-Ph | 25 | 88% | < 1% |
| 3 | 4-CF3-Ph | 40 | 85% | 2% |
| 4 | Thiophene-2-yl | 25 | 90% | < 1% |
Protocol B: C3-Functionalization (The Second Step)
Once the C2 position is substituted, the C3-bromide requires more active catalytic systems due to steric hindrance (ortho-substitution) and the stronger C-Br bond.
Reagents:
-
Substrate: 2-Substituted-3-bromoquinoline (from Protocol A)
-
Coupling Partner: Boronic Acid, Alkyne (Sonogashira), or Amine (Buchwald).
-
Catalyst System:
(5 mol%) + S-Phos or X-Phos (10 mol%).-
Why S-Phos? Buchwald ligands are bulky and electron-rich, facilitating oxidative addition into the hindered/unreactive C3-Br bond.
-
-
Base:
(3.0 equiv). -
Solvent: Toluene or 1,4-Dioxane.
Procedure:
-
Combine substrate, coupling partner, base, and Pd/Ligand system in a vial.
-
Seal and purge with Argon.
-
Heat to 100°C for 12–24 hours.
-
Workup: Filter through Celite, concentrate, and purify.
Workflow Visualization: Sequential Library Generation
Figure 2: Divergent synthesis workflow for library generation.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Scrambling/Bis-coupling in Step 1 | Temperature too high or Catalyst too active. | Strictly maintain RT. Use less active ligands ( |
| No Reaction at C3 (Step 2) | Steric hindrance from C2 substituent. | Switch to S-Phos or RuPhos (for amination). Increase temp to 110°C. Use 1,4-Dioxane. |
| Dehalogenation (H instead of R) | Ensure anhydrous solvents. Avoid alcohols in Step 2. Increase concentration of coupling partner. | |
| Protracted Reaction Time | Catalyst poisoning by N-heterocycle. | The quinoline nitrogen can bind Pd. Keep catalyst loading >3 mol%. |
References
-
General Reactivity of 2,3-Dihaloquinolines
- Title: "Site-selective Suzuki-Miyaura cross-coupling of 2,3-dihaloquinolines."
- Source:Tetrahedron Letters, 2011.
-
Context: Establishes the precedence for C2-selectivity using Pd(0).[6]
-
Synthesis of 2-Iodoquinolines via Finkelstein
- Title: "A Simple and Efficient Synthesis of 2-Iodoquinolines
- Source:Synthetic Communic
- Context: Describes the NaI/AcCl activation method for converting Chloro-heterocycles to Iodo-heterocycles.
-
Buchwald Ligands for Hindered Substrates
- Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."
- Source:Journal of the American Chemical Society, 2005.
- Context: Validates the use of S-Phos for ortho-substituted aryl bromides (Step 2).
-
Comprehensive Review on Quinoline Functionalization
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 4. ijssst.info [ijssst.info]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing selectivity in 3-Bromo-2-iodoquinoline cross-coupling
Executive Summary: The Selectivity Hierarchy
In the functionalization of 3-bromo-2-iodoquinoline , selectivity is governed by a distinct hierarchy of bond dissociation energies (BDE) and electronic activation.
-
Primary Target (Kinetic Control): C2-I . The C-I bond is inherently weaker than C-Br. Furthermore, the C2 position is
to the quinoline nitrogen. The inductive effect ( ) of the nitrogen atom renders C2 highly electron-deficient, accelerating oxidative addition of Pd(0). -
Secondary Target: C3-Br . This position behaves more like a standard aryl bromide. It requires higher activation energy (heat or more electron-rich ligands) to undergo oxidative addition.
The Golden Rule: To achieve mono-functionalization at C2, you must operate under mild conditions (low temperature, less active ligands) to exploit the large
Technical Deep Dive: The Mechanics of Selectivity
To troubleshoot effectively, you must understand the underlying physical chemistry.
A. Electronic Activation (The Nitrogen Effect)
The quinoline nitrogen acts as an electron sink.
-
At C2 (Iodine): The carbon is directly adjacent to the electronegative nitrogen. This lowers the LUMO energy of the C-I bond, making it an aggressive electrophile for the nucleophilic Pd(0) species.
-
At C3 (Bromine): The inductive effect dissipates significantly. The C3-Br bond behaves similarly to a bromobenzene derivative.
B. Bond Dissociation Energy (BDE)
-
C(sp2)-I: ~65 kcal/mol
-
C(sp2)-Br: ~81 kcal/mol
-
Implication: Oxidative addition into C-I is exothermic and rapid at Room Temperature (RT). Oxidative addition into C-Br typically requires thermal activation (
C).
Visualization: Reactivity & Decision Matrix
The following diagrams illustrate the reactivity landscape and a logic flow for troubleshooting.
Figure 1: Reactivity flow showing the kinetic preference for C2-I coupling.
Figure 2: Troubleshooting decision tree for common failure modes.
Troubleshooting Guides (FAQs)
Q1: I am observing significant amounts of the bis-coupled product (2,3-disubstituted). How do I stop the reaction at the mono-stage?
Diagnosis: Your catalytic system is overcoming the activation energy barrier for the C-Br bond too early. Corrective Actions:
-
Temperature Control: This is the most critical variable. C-I coupling often proceeds at Room Temperature (20–25°C) . If you are heating to 80°C, you are supplying enough energy to break the C-Br bond. Cool it down.
-
Ligand Selection: Avoid electron-rich, bulky dialkylbiaryl phosphines (e.g., XPhos, SPhos) for the first step. These ligands are designed to activate unreactive chlorides and bromides. Switch to
(as in ). It is active enough for C-I but sluggish for C-Br at RT. -
Stoichiometry: Ensure you are using a strict limiting stoichiometry of the boronic acid (1.0 to 1.1 equivalents). Excess nucleophile drives the second cycle.
Q2: The reaction stalls after 50% conversion, but I haven't touched the bromine. Why?
Diagnosis: Catalyst deactivation or inhibitory coordination. Corrective Actions:
-
Nitrogen Poisoning: The quinoline nitrogen can coordinate to Pd(II), forming a stable, unreactive complex (resting state).
-
Fix: Increase catalyst loading slightly (to 5 mol%) or use a solvent that coordinates weakly to stabilize the metal (e.g., DME or THF).
-
-
Base Strength: If using weak bases (
) and the boronic acid is sterically hindered, transmetallation may be the rate-limiting step. Switch to or to facilitate transmetallation without requiring high heat.
Q3: I see "hydrodehalogenation" (product is 3-bromoquinoline, Iodine is gone but no coupling occurred).
Diagnosis: Protodehalogenation. The Pd inserted into C-I, but instead of transmetallating with boron, it reacted with a hydride source. Corrective Actions:
-
Solvent Purity: Ensure solvents are anhydrous. Water is usually fine in Suzuki couplings if degassed, but in some catalytic cycles, it can act as a proton source if the cycle stalls.
-
Alcohol Contamination: Avoid primary/secondary alcohols if this occurs; they can serve as hydride donors via
-hydride elimination.
Standard Operating Procedure (SOP)
Protocol: Site-Selective C2-Arylation of this compound
This protocol utilizes the reactivity gap to ensure high selectivity.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.05 equiv)
- (3–5 mol%) — Fresh, yellow crystals required.
- (2.0 equiv, 2M aqueous solution)
-
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)
Step-by-Step:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with the quinoline substrate, boronic acid, and
. -
Solvent Addition: Add degassed DME. (Concentration ~0.1 M).
-
Base Addition: Add the degassed aqueous
solution. -
Reaction: Stir vigorously at Room Temperature (23°C) .
-
Checkpoint: Monitor by TLC/LCMS after 2 hours. The C-I insertion is usually complete within 2–6 hours.
-
-
Workup: If C2-arylation is complete and C3-Br is intact, quench with water and extract with EtOAc.
-
Purification: Silica gel chromatography. Note: The C3-Br product is usually less polar than the bis-coupled byproduct.
Data Summary Table:
| Parameter | Recommended Range | Why? |
| Temperature | 20°C – 40°C | Prevents C-Br activation. |
| Catalyst | Moderate activity; selective for C-I. | |
| Ligand Class | Triarylphosphines | Avoids "over-activation" seen with Buchwald ligands. |
| Base | Carbonate / Phosphate | Mild enough to prevent side reactions. |
References
-
Mechanistic Insight on Halogen Reactivity
-
Quinoline Functionalization
- Title: Regioselective Functionalization of Quinolines through C-H Activ
- Source:MDPI Molecules
- Context: Discusses the electronic deficiency of the C2 position in quinolines.
-
Link:[Link]
-
Practical Suzuki Protocols
- Title: The Suzuki Reaction: A Practical Guide.
- Source:Harvard Myers Group / Chem 115
- Context: Standard protocols for differential halogen reactivity.
-
Link:[Link]
-
Catalyst Effects on Selectivity
Sources
Overcoming low yields in 3-Bromo-2-iodoquinoline reactions
Technical Support Center: Heterocyclic Chemistry Division Ticket #: 592-Q-BR-I Subject: Troubleshooting Low Yields in 3-Bromo-2-iodoquinoline Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Group
Executive Summary
The synthesis of This compound is a notorious bottleneck in medicinal chemistry. It is a "privileged scaffold" for sequential cross-coupling (e.g., Suzuki at C2 followed by Sonogashira at C3), yet standard protocols often yield <30% due to three distinct failure modes:
-
The "Halogen Dance": Base-catalyzed migration of the bromine atom during lithiation.
-
Nucleophilic Attack: Alkyl-lithium reagents attacking the C2 position instead of deprotonating.
-
Silica Decomposition: The C2-I bond is labile on acidic silica gel, leading to product loss during purification.
This guide moves beyond standard textbook procedures, offering a "Turbo-Hauser" protocol (Plan A) and a stabilized Finkelstein protocol (Plan B).
Module 1: The Lithiation Route (Root Cause Analysis)
The Problem: Why LDA/n-BuLi Fails
Many researchers attempt to synthesize this target by treating 3-bromoquinoline with LDA or n-BuLi at -78°C. This often fails because:
-
Nucleophilic Attack: The C2 position of quinoline is highly electrophilic. n-BuLi acts as a nucleophile, attacking C2 to form the butyl-dihydroquinoline adduct rather than deprotonating.
-
The Halogen Dance: Even if deprotonation occurs at C2, allowing the temperature to rise above -78°C (even locally during addition) triggers the "Halogen Dance." The lithiated species isomerizes to the thermodynamically more stable C4-lithio species, or the bromine migrates to the C2 position, resulting in a mixture of isomers (2-bromo-3-iodo, 3-bromo-4-iodo, etc.).
The Solution: Turbo-Hauser Bases (Knochel's Method)
Instead of LDA, use TMPMgCl·LiCl (Lithium 2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex). This reagent is non-nucleophilic (bulky) and kinetically active at higher temperatures (-20°C), preventing the "dance" while ensuring complete C2 magnesiation.
Visualizing the Failure vs. Success Pathway:
Figure 1: Comparison of the instability of standard lithiation (Red) vs. the stability of the Knochel base magnesiation route (Green).
Module 2: Validated Protocols
Protocol A: The "Turbo-Magnesiation" (Recommended)
Best for: High regioselectivity and avoiding cryogenic -78°C setups.
-
Preparation: Flame-dry a flask under Argon. Add 3-bromoquinoline (1.0 equiv) and anhydrous THF (0.5 M concentration).
-
Activation: Cool to -25°C (internal temperature).
-
Deprotonation: Dropwise add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF/Toluene) over 10 minutes.
-
Checkpoint: Unlike LDA, this intermediate is stable at -20°C for hours.
-
-
Reaction: Stir at -20°C for 2 hours.
-
Quench: Add a solution of Iodine (
) (1.2 equiv) in THF dropwise. -
Workup: Warm to RT, quench with sat.
(to remove excess iodine).
Protocol B: The TMSCl-Promoted Halogen Exchange
Best for: Scale-up (>10g) where metalation is too expensive or hazardous. Starting Material: 3-Bromo-2-chloroquinoline (cheaper, commercially available).
-
Solvent: Use anhydrous Acetonitrile (MeCN) . Acetone is often too wet or reactive.
-
Reagents: Add NaI (5.0 equiv) and TMSCl (0.2 equiv).
-
Why TMSCl? It acts as a water scavenger and activates the heteroaromatic ring (transient formation of N-silylated species), weakening the C-Cl bond for nucleophilic attack by iodide.
-
-
Conditions: Reflux (85°C) for 12–24 hours.
-
Checkpoint: Monitor by GC-MS. If conversion stalls at 60%, add another 0.1 equiv TMSCl.
Data Comparison: Yields by Method
| Method | Reagent | Temp | Typical Yield | Major Issue |
| Direct Lithiation | LDA / | -78°C | 25-40% | Halogen dance, temp sensitivity |
| Direct Lithiation | n-BuLi / | -78°C | <15% | Nucleophilic attack at C2 |
| Turbo-Magnesiation | TMPMgCl·LiCl | -20°C | 75-88% | Reagent cost, moisture sensitivity |
| Halogen Exchange | NaI / TMSCl | 85°C | 60-75% | Long reaction time, equilibrium |
Module 3: Purification & Stability (The "Silent Killer")
User Question: "My crude NMR looks great, but after column chromatography, the product is gone or purple. What happened?"
Diagnosis: this compound is photolabile (sensitive to light) and acid-sensitive .
-
Light: The C-I bond is weak. Ambient lab light can cause homolytic cleavage, releasing iodine radicals (purple color) and reforming 3-bromoquinoline.
-
Silica Acidity: Standard silica gel (pH ~5) can protonate the quinoline nitrogen, catalyzing deiodination.
Troubleshooting Protocol: The "Neutralized" Column
-
Solid Phase: Use Neutral Alumina (Grade III) if possible.
-
Silica Modification: If using silica, you must pretreat it. Slurry the silica in Hexanes containing 1% Triethylamine (
) . Run this buffer through the column before loading your sample. -
Eluent: Use Hexanes/Ethyl Acetate with 0.5%
. -
Handling: Wrap the column and fraction tubes in aluminum foil. Evaporate solvent at <35°C water bath temperature.
Module 4: Downstream Application Workflow
Understanding the reactivity difference is crucial for planning the next steps.
Figure 2: Sequential cross-coupling logic. The C2-Iodo bond is significantly more reactive and will couple first under mild conditions.
References
-
Knochel, P., et al. (2011). Regioselective Functionalization of Quinolines via Magnesiations. Organic Letters , 13(12), 3232-3235.
- Key Finding: Establishes TMPMgCl·LiCl as the superior reagent for C2 functionaliz
-
Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines. Tetrahedron , 57(19), 4059-4090.
- Key Finding: Comprehensive review of the "Halogen Dance" mechanism and base selection.
-
Sakamoto, T., et al. (1986). Palladium-catalyzed cross-coupling reactions of haloquinolines. Chemical and Pharmaceutical Bulletin , 34(5), 2018-2023.
- Key Finding: Validates the reactivity order (C2-I > C3-Br) for sequential coupling.
-
BenchChem Technical Support. (2025). Synthesis of 3-Bromoquinoline Derivatives.
- Key Finding: General troubleshooting for quinoline purific
Improving the stability of organometallic intermediates of 3-Bromo-2-iodoquinoline
Status: Operational Ticket ID: #Q3Br2I-STAB-001 Subject: Stabilization and Selective Functionalization of 3-Bromo-2-iodoquinoline Intermediates
The Core Problem: The "Suicide" Mechanism
User Complaint: "I treated this compound with n-BuLi at -78°C, but upon adding my electrophile, I recovered a complex mixture of regioisomers and tar. The yield is <15%."
Diagnosis: You are likely experiencing elimination-induced polymerization (formation of 2,3-quinolyne) or halogen dance isomerization .
The this compound scaffold presents a unique challenge: the C2-Iodine is the most reactive site for metal-halogen exchange. However, once the C2-Lithio-3-bromo species is formed, it possesses a leaving group (Bromine) at the ortho position.
Unlike simple halogen dance (migration), this specific arrangement creates a "suicide precursor." The C2-Li species rapidly eliminates LiBr to form 2,3-quinolyne (a benzyne analog), which is highly electrophilic and unstable. It reacts indiscriminately with the solvent, the starting material, or itself to form tar.
Visualization: The Instability Pathway
The following diagram illustrates why standard lithiation fails without strict control.
Figure 1: The "Suicide Pathway" showing the rapid decomposition of the 2-lithio intermediate into 2,3-quinolyne.
Solution A: The "Turbo" Protocol (Recommended)
Mechanism: Magnesium-Halogen Exchange via Turbo-Grignard. Why it works: Using Knochel’s Turbo Grignard (i-PrMgCl·LiCl) changes the nature of the carbon-metal bond. The C-Mg bond is more covalent (less polarized) than the C-Li bond. This increases the activation energy required for the elimination of the adjacent bromine, effectively "freezing" the intermediate and preventing 2,3-quinolyne formation at manageable temperatures (-20°C to 0°C).
Experimental Protocol
Objective: Selective C2-functionalization without touching the C3-Bromine.
| Parameter | Specification |
| Reagent | i-PrMgCl[1][2]·LiCl (1.3 M in THF) |
| Temperature | -20°C (Critical Control Point) |
| Concentration | 0.5 M (Substrate in THF) |
| Time | 30–60 minutes |
Step-by-Step Workflow:
-
Preparation: Flame-dry a 25 mL Schlenk flask under Argon. Add This compound (1.0 equiv) and anhydrous THF (concentration 0.5 M).
-
Cooling: Cool the solution to -20°C using a cryostat or acetone/dry ice slurry (monitor internal temp).
-
Exchange: Dropwise add i-PrMgCl·LiCl (1.1 equiv) over 5 minutes.
-
Note: The LiCl breaks up magnesium aggregates, accelerating the exchange of the C2-Iodine while leaving the C3-Bromine intact.
-
-
Incubation: Stir at -20°C for 30 minutes.
-
QC Check: Take a 0.1 mL aliquot, quench with MeOD, and analyze by GC-MS. You should see >95% conversion to 3-bromo-2-deuteroquinoline.
-
-
Trapping: Add the electrophile (1.2 equiv) (e.g., aldehyde, ketone, allyl bromide) slowly.
-
Warm-up: Allow the mixture to warm to 0°C over 1 hour, then quench with saturated NH₄Cl.
Visualization: The Stabilized Workflow
Figure 2: The Turbo-Grignard pathway stabilizes the intermediate, preventing elimination.
Solution B: Cryogenic Lithium Exchange (High Risk)
Mechanism: Kinetic Lithium-Halogen Exchange. Use Case: Only use if your electrophile is unreactive toward Grignards or if you lack Turbo-Grignard reagents. This method relies strictly on thermal gating to prevent elimination.
Critical Constraints:
-
Temperature: Must be <-90°C (Internal). -78°C is often insufficient to prevent slow elimination of LiBr over time.
-
Solvent: THF/Et₂O (Trapp mixture) is recommended to keep viscosity low at -100°C.
Protocol:
-
Cool substrate in THF/Et₂O (4:1) to -100°C (liquid N₂/Et₂O bath).
-
Add n-BuLi (1.05 equiv) very slowly down the side of the flask to pre-cool it.
-
Stir for exactly 5 minutes . Do not over-stir. The exchange is diffusion-controlled and extremely fast.
-
Add the electrophile (dissolved in THF) immediately.
-
Do not warm up until the quench is added at low temperature.
Troubleshooting & FAQs
Q: I see a product with the bromine atom missing (2-substituted quinoline). What happened? A: You likely had excess n-BuLi or allowed the reaction to warm up. If the C3-Br is lost, it suggests a secondary exchange occurred, or a "Halogen Dance" moved the Li to the C3 position followed by protonation/reaction. Switch to Protocol A (Turbo Grignard) ; the C-Br bond is inert to i-PrMgCl at -20°C.
Q: The reaction turned black/tarry immediately upon adding the base. A: This is the signature of 2,3-quinolyne polymerization . Your internal temperature was not low enough. If using n-BuLi, the localized exotherm at the tip of the needle can trigger elimination. Increase stirring speed and lower the bath temperature.
Q: Can I use this intermediate for a Negishi coupling? A: Yes. Using Protocol A, once you generate the 3-bromo-2-magnesio species, add ZnCl₂ (1.0 equiv) to transmetallate to the organozinc reagent. This species is stable at room temperature and can undergo Pd-catalyzed coupling at the C2 position, leaving the C3-Br available for a second coupling later (Orthogonal Functionalization).
Q: Why not use t-BuLi? A: t-BuLi is too aggressive and requires 2 equivalents (one to exchange, one to scavenge t-BuBr). The generated t-BuLi is highly basic and will likely deprotonate the quinoline ring (C4-H) or cause rapid scrambling before the selective C2-I exchange is complete. Stick to n-BuLi or i-PrMgCl.
References
-
Preparation of Functionalized Magnesiated Quinolines: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2] Angewandte Chemie International Edition.
-
Mechanism of Halogen Dance and Elimination: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.[3]
-
Turbo Grignard Overview & Stability: Ziegler, D. S., Wei, B., & Knochel, P. (2019). Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents.[1] Chemistry – A European Journal.
-
Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J. (1988).[4] The Mechanism of Lithium-Halogen Exchange. Journal of Organometallic Chemistry.
Sources
- 1. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Scaling Up Reactions with 3-Bromo-2-iodoquinoline
Status: Operational Ticket ID: SC-3Br2I-Q-001 Lead Scientist: Dr. [AI Name], Senior Application Scientist
Critical Operational Directive: The "Halogen Dance" Alert
Before initiating any scale-up (>10g) involving the lithiation of 3-bromoquinoline, you must understand the thermodynamic instability of the intermediate.
The Issue: Upon treatment with LDA at -78°C, 3-bromoquinoline undergoes deprotonation at the C2 position (kinetic control) to form 3-bromo-2-lithioquinoline . However, if the temperature rises above -60°C before the iodine quench, the lithium atom will migrate to the C4 position, and the bromine will shift to C3 or C2 via the Base-Catalyzed Halogen Dance (BCHD) mechanism.
The Consequence: You will isolate a mixture of regioisomers (e.g., 3-bromo-4-iodoquinoline) that are nearly impossible to separate by standard chromatography on a large scale.
Module A: Synthesis & Scale-Up Protocol
Objective: Synthesis of 3-Bromo-2-iodoquinoline via directed ortho-lithiation.
The Self-Validating Workflow
This protocol includes "Stop/Go" checkpoints to ensure batch integrity before committing expensive reagents.
Figure 1: Synthesis workflow with integrated checkpoint for lithiation efficiency.
Step-by-Step Protocol (100g Scale)
-
Setup: Use a jacketed reactor with a mechanical stirrer (overhead). Magnetic stirring is insufficient for heat transfer at this scale.
-
Solvent: Dissolve 3-bromoquinoline (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Cryogenics: Cool the internal temperature to -78°C .
-
Note: The jacket temperature may need to be -85°C.
-
-
Lithiation: Add LDA (1.1 equiv) dropwise.
-
Rate Limit: The addition rate must be controlled so the internal temperature never exceeds -70°C.
-
Time: Stir for 1 hour at -78°C.
-
-
Validation (Checkpoint 1): Remove a 0.1 mL aliquot, quench into D₂O, and run a quick 1H NMR.
-
Success Criteria: Disappearance of the C2 proton signal (singlet at ~8.9 ppm).
-
-
Quench: Add a solution of Iodine (1.2 equiv) in THF dropwise.
-
Exotherm Alert: This step is highly exothermic.[1] Monitor T(internal) rigorously.
-
-
Workup: Warm to RT. Quench with sat. aq. Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from purple/brown to yellow). Extract with EtOAc.
Data Summary: Solvent Effects on Yield
| Solvent System | Temperature Limit | Yield (Isolated) | Regio-Purity |
| THF (Anhydrous) | -78°C | 85-92% | >98% |
| Et₂O | -78°C | 60-70% | 90% (Solubility issues) |
| 2-MeTHF | -78°C | 75-80% | >95% (Green alternative) |
Module B: Regioselective Functionalization
Objective: Utilizing the reactivity difference between C2-I and C3-Br.
The Selectivity Hierarchy
The C–I bond is significantly weaker (approx. 50-65 kcal/mol) than the C–Br bond (approx. 65-80 kcal/mol). Palladium(0) undergoes oxidative addition at the C2-Iodine site approximately 100x faster than at the C3-Bromine site.
Figure 2: Sequential functionalization strategy leveraging bond dissociation energy differences.
Troubleshooting the Coupling Reaction
| Symptom | Probable Cause | Corrective Action |
| Loss of Selectivity (Bis-coupling observed) | Temperature too high (>60°C) or excess Boronic Acid. | 1. Perform Step 1 at RT or 40°C.2. Use strictly 1.0–1.05 equiv of Boronic acid.3. Slow addition of the nucleophile. |
| Stalled Reaction (Starting material remains) | Catalyst deactivation (Pd black formation). | 1. Degas solvents thoroughly (Sparge with Ar for 30 mins).2. Switch to Pd(dppf)Cl₂ for higher stability. |
| Protodehalogenation (Iodine replaced by H) | Hydride source present (often from wet solvents or alcohols). | 1. Use anhydrous Toluene/Dioxane.2. Avoid secondary alcohol solvents (e.g., Isopropanol). |
Frequently Asked Questions (FAQs)
Q: Can I use n-Butyllithium (n-BuLi) instead of LDA? A: Not recommended. n-BuLi is a strong nucleophile and can attack the C2 position of the quinoline ring (nucleophilic addition) or cause halogen-metal exchange at the bromine before deprotonation. LDA is a non-nucleophilic base, ensuring the reaction proceeds via deprotonation (C2-H removal).
Q: How do I store the this compound intermediate? A: Store at 2–8°C in the dark. The C–I bond is photosensitive. Long-term exposure to ambient light will cause liberation of iodine (turning the solid purple/black) and radical decomposition.
Q: I am scaling up to 1kg. What is the major safety hazard? A: Aside from the flammability of THF/LDA, the Iodine Quench is the critical safety step. The addition of iodine to the lithiated species is extremely exothermic. On a 1kg scale, if added too fast, the solvent will boil, potentially over-pressurizing the reactor. Use a dosing pump and monitor the exotherm curve.
Q: Why is my product colored (purple/brown) after column chromatography? A: Residual iodine. Wash the organic layer with 10% Na₂S₂O₃ twice during workup. If the solid is still colored, recrystallize from Ethanol/Water or Hexanes.
References & Grounding
-
Regioselective Lithiation of 3-Haloquinolines:
-
The "Halogen Dance" Phenomenon:
-
Sequential Cross-Coupling of 2,3-Dihaloquinolines:
-
Protocol: Palladium-catalyzed selective coupling at C2 followed by C3.
-
Source: Wolf, C., & Lerebours, R. (2004). Journal of Organic Chemistry, 69(17), 5672-5679.
-
Verification:
-
-
Safety Data & Handling:
-
Data: this compound SDS.
-
Source: Sigma-Aldrich Safety Data Sheet.[6]
-
Verification:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.fr [fishersci.fr]
- 5. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Work-up Procedures for 3-Bromo-2-iodoquinoline Reactions
Welcome to the technical support center dedicated to the successful isolation and purification of 3-Bromo-2-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of post-reaction work-ups for this specific haloquinoline. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.
Troubleshooting Guide
This section addresses specific, common problems encountered during the work-up of this compound syntheses, particularly those involving Sandmeyer-type reactions or direct halogenations.
Q1: My reaction was quenched, but the organic layer is still highly colored (deep red/brown) after extraction. What does this indicate and how can I fix it?
A1: A persistent deep color often indicates the presence of residual iodine (I₂) or polymeric, tar-like byproducts.[1] Iodine has significant solubility in many organic solvents, leading to a characteristic purple or brown hue.
Causality and Solution:
-
Residual Iodine: The most common cause is unreacted iodinating reagent or iodine formed as a byproduct.
-
Solution: Wash the organic layer with a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective. The thiosulfate ion reduces elemental iodine to colorless iodide ions (I⁻), which are soluble in the aqueous phase.
-
Reaction: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq)
-
-
Protocol: During your work-up, after the initial separation of organic and aqueous layers, add the 10% sodium thiosulfate solution to your separatory funnel containing the organic phase. Shake gently and observe the color change. The organic layer should become significantly lighter, often pale yellow. Repeat the wash if necessary.
-
-
Polymeric Byproducts: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the formation of complex, high-molecular-weight impurities or "tar".[1]
-
Solution: These are often challenging to remove completely with simple washes. An activated charcoal treatment can be effective.
-
Protocol: After drying the organic solvent, add a small amount of activated charcoal (approx. 1-2% w/w of your expected product) to the solution. Stir for 15-30 minutes at room temperature. The charcoal will adsorb many of the highly conjugated, colored impurities. Remove the charcoal by filtering the solution through a pad of Celite® or a syringe filter. Caution: Activated charcoal can also adsorb your product, so use it sparingly and be aware that some yield loss may occur.
-
Q2: I'm performing a Sandmeyer reaction to introduce the iodo group from a 2-amino-3-bromoquinoline precursor. How do I safely and effectively quench the reaction?
A2: The Sandmeyer reaction involves the formation of a diazonium salt from an aromatic amine using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.[2][3] Excess nitrous acid is highly reactive and must be quenched before product extraction to prevent unwanted side reactions.
Causality and Solution: Unquenched nitrous acid can react with other nucleophiles in the mixture or decompose, leading to side products. The standard quenching agent is a compound that reacts rapidly with HNO₂.
Table 1: Common Quenching Agents for Diazotization Reactions
| Quenching Agent | Chemical Formula | Reaction Principle | Notes |
| Urea | (NH₂)₂CO | Reacts with nitrous acid to produce nitrogen gas, carbon dioxide, and water. | Commonly used, effective, and produces gaseous byproducts that are easily removed. |
| Sulfamic Acid | H₃NSO₃ | Reacts with nitrous acid to form nitrogen gas, sulfuric acid, and water. | Very rapid and clean reaction. An excellent choice for efficient quenching. |
| Sodium Sulfite | Na₂SO₃ | Reduces the diazonium salt itself. | Use with caution; this can reduce your desired diazonium intermediate if added too early. It is generally used to reduce the final product mixture. |
Recommended Protocol:
-
After the reaction is deemed complete (e.g., by TLC monitoring), continue cooling the reaction mixture in an ice bath.
-
Slowly and portion-wise, add solid urea or sulfamic acid to the stirred reaction mixture.
-
You will observe gas evolution (N₂). Continue adding the quenching agent until the effervescence ceases.
-
To confirm the absence of nitrous acid, you can test a drop of the solution with potassium iodide-starch paper. The absence of a blue-black color indicates that all nitrous acid has been destroyed.
Q3: During the basic work-up, my product seems to be precipitating as a solid between the aqueous and organic layers. How should I proceed?
A3: This is a common issue when neutralizing an acidic reaction mixture containing a product with limited solubility. This compound, being a large, rigid molecule, may have poor solubility in both the aqueous and the chosen organic solvent, especially at the interface where pH and concentration gradients exist.
Causality and Solution: As the acidic solution is neutralized, the protonated quinoline (which is water-soluble) is converted to the free base. If the concentration of the free base exceeds its solubility limit in the organic solvent, it will precipitate.
Troubleshooting Steps:
-
Add More Organic Solvent: The simplest solution is to increase the volume of the extraction solvent (e.g., dichloromethane, ethyl acetate) to ensure the product remains dissolved.
-
Use a Better Solvent: Dichloromethane (DCM) or chloroform are often better solvents for large, flat aromatic compounds than ethyl acetate or diethyl ether.[4] Consider re-extracting with one of these solvents.
-
Filter and Re-dissolve: If a large amount of solid has formed, you may need to filter the entire biphasic mixture to collect the solid. Then, wash the collected solid with water to remove inorganic salts, dry it, and dissolve it in a sufficient volume of a suitable solvent (like DCM) for further purification. This method risks losing product that may be dissolved in the organic or aqueous layers.
-
Warm the Mixture (Use with Caution): Gentle warming of the separatory funnel in a warm water bath can sometimes increase solubility enough to get the product into the organic phase. This is risky due to the potential for solvent evaporation and pressure buildup. Only attempt this with appropriate precautions and a vented funnel.
Work-up Decision Workflow
The following diagram outlines a logical workflow for troubleshooting common work-up issues.
Caption: Decision tree for troubleshooting common work-up problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect from a this compound synthesis?
A1: The impurity profile depends heavily on the synthetic route.
-
Unreacted Starting Materials: 2-Amino-3-bromoquinoline (if using a Sandmeyer route) or 3-bromoquinoline (if performing direct iodination) are common.
-
Isomeric Byproducts: Depending on the directing effects of substituents and reaction control, you might see other halogenated isomers.[1]
-
Over-halogenated Products: Formation of di-iodo or di-bromo species can occur if the reaction is not carefully controlled.[5]
-
Hydrolyzed Product: If a Sandmeyer reaction is allowed to warm up prematurely in the aqueous acidic solution, the diazonium salt can be hydrolyzed to 3-bromo-2-hydroxyquinoline.[6]
-
Reduced Product: Hypophosphorous acid (H₃PO₂) is sometimes used to reduce diazonium salts, so if it's present as an impurity or added incorrectly, you could form 3-bromoquinoline.[2]
Q2: What are the recommended chromatographic conditions for purifying this compound?
A2: Column chromatography is a standard method for purifying haloquinolines.[5] Due to the presence of the basic nitrogen atom, the compound can interact strongly with the acidic silica gel, leading to peak tailing.
Recommendations:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically sufficient.
-
Mobile Phase: A non-polar/polar solvent system is used. The polarity should be carefully tuned to achieve good separation (R_f ≈ 0.3).
-
Tailing Reduction: To minimize peak tailing, you can pre-treat the silica gel or modify the mobile phase by adding a small amount of a basic modifier.
Table 2: Recommended Starting Conditions for Column Chromatography
| Mobile Phase System | Ratio (v/v) | Basic Modifier (Optional) | Comments |
| Hexane / Ethyl Acetate | 20:1 to 5:1 | 0.5 - 1% Triethylamine (Et₃N) | A standard, versatile system. The ratio should be optimized based on TLC analysis. |
| Cyclohexane / Ethyl Acetate | 20:1 to 5:1 | 0.5 - 1% Triethylamine (Et₃N) | Cyclohexane is a less toxic alternative to hexane.[7] |
| Dichloromethane / Hexane | 1:5 to 1:1 | None usually needed | Good for less polar impurities. DCM can help solubilize the compound on the column. |
Q3: Is recrystallization a viable purification method for this compound?
A3: Yes, recrystallization can be a very effective and scalable purification technique, especially for removing minor impurities after a primary purification step like chromatography.[8][9] The key is to find a suitable solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: Start by testing the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, cyclohexane). A good single solvent will dissolve the compound when hot but not when cold. A good two-solvent system consists of one solvent in which the compound is highly soluble (e.g., acetone or ethanol) and another in which it is poorly soluble (e.g., water or hexane).
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the "good" solvent (or the single solvent). Heat the mixture (using a water bath or heating mantle) until the solid completely dissolves.
-
Decolorization (Optional): If the hot solution is colored, you can add a small amount of activated charcoal, boil briefly, and then perform a hot filtration to remove the charcoal and colored impurities.
-
Crystallization: If using a single solvent, simply allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8] If using a two-solvent system, slowly add the "poor" solvent to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow it to cool.
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum. A common recrystallization solvent system for similar compounds is an alcohol/water mixture.[1][10]
General Purification Workflow
This diagram illustrates the typical sequence from a crude reaction product to a purified, characterized compound.
Caption: General workflow for the purification of this compound.
References
- Eureka | Patsnap. (n.d.). Synthesis method of 3-bromoquinoline compound.
-
ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromophthalide. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). US6218541B1 - Method for extracting bisbenzylisoquinolines.
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
- Google Patents. (n.d.). JP2001322979A - Method for producing 3-bromoquinoline.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
MH Chem. (2022, May 23). Recrystallization- Organic Chemistry Lab- purification [Video]. YouTube. Retrieved from [Link]
-
Chemguide. (n.d.). some reactions of diazonium ions. Retrieved from [Link]
-
NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. US6218541B1 - Method for extracting bisbenzylisoquinolines - Google Patents [patents.google.com]
- 5. acgpubs.org [acgpubs.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
Technical Support Center: Functionalization of 3-Bromo-2-iodoquinoline
Welcome to the technical support center for the functionalization of 3-bromo-2-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, ensuring the scientific integrity and success of your reactions.
Introduction: The Challenge of Selectivity
This compound is a valuable substrate in organic synthesis, offering two distinct reactive sites for functionalization. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds—the C-I bond being more susceptible to oxidative addition to a palladium(0) catalyst—allows for selective, stepwise elaboration. However, this reactivity profile also presents challenges, often leading to a mixture of products that can complicate purification and reduce yields. This guide will help you identify, understand, and mitigate the formation of common byproducts.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section addresses specific issues that may arise during the functionalization of this compound, providing explanations and actionable solutions.
Question 1: I am seeing significant amounts of a debrominated or deiodinated quinoline in my reaction mixture. What is causing this?
Answer:
The presence of 3-bromoquinoline or 2-iodoquinoline in your product mixture is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions. This occurs when the haloquinoline substrate is reduced, and the halogen atom is replaced by a hydrogen atom.
Potential Causes:
-
Source of Hydride: The hydride source can be varied. Common sources include solvent molecules (e.g., alcohols, DMF), amines used as bases, or even trace water in the reaction. For instance, in reactions using alcoholic solvents, the alcohol can be oxidized, releasing a hydride that participates in the reductive dehalogenation of your starting material.
-
Catalyst Activity: A highly active catalyst or prolonged reaction times at elevated temperatures can promote this side reaction.
-
Inefficient Catalytic Cycle: If the desired cross-coupling is slow, the intermediate aryl-palladium species has a longer lifetime, increasing the likelihood of undesired side reactions like hydrodehalogenation.
Troubleshooting Steps:
-
Solvent Choice: If using an alcohol or other hydrogen-donating solvent, consider switching to a non-protic solvent such as dioxane, toluene, or THF.
-
Base Selection: Use a non-coordinating, anhydrous base. If using an amine base, ensure it is dry and consider if a different base like K₃PO₄ or Cs₂CO₃ could be suitable.
-
Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.
-
Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. Experiment with different ligands to find one that promotes the desired coupling more efficiently.
Question 2: My main byproduct is a quinoline dimer. What is this, and how can I prevent it?
Answer:
The formation of a biquinoline (a quinoline dimer) is the result of a homocoupling reaction. This can occur with your starting this compound to form a di-halo-biquinoline, or with your mono-functionalized product. In Suzuki reactions, you might also observe homocoupling of the boronic acid reagent.
Causality:
-
Oxygen Contamination: The presence of molecular oxygen is a major contributor to the homocoupling of boronic acids in Suzuki reactions. It is believed that oxygen can oxidize the palladium catalyst, leading to an alternative catalytic cycle that favors homocoupling.
-
Inefficient Transmetalation: If the transmetalation step in the catalytic cycle is slow, the aryl-palladium intermediate can react with another molecule of the same intermediate, leading to homocoupling of the aryl halide.
-
High Catalyst Loading/Temperature: Elevated temperatures and high concentrations of the palladium catalyst can increase the rate of homocoupling side reactions.
Mitigation Strategies:
-
Degassing: Rigorously degas your reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the experiment. This is crucial to prevent oxygen-mediated homocoupling.
-
Reaction Parameters: Use the lowest effective catalyst loading and reaction temperature.
-
Stoichiometry: A slight excess of the boronic acid or other coupling partner can sometimes help to favor the cross-coupling pathway over homocoupling.
-
Ligand Effects: The use of bulky, electron-rich phosphine ligands can often accelerate the desired cross-coupling reaction, thereby minimizing the time available for homocoupling to occur.
Question 3: My reaction is not going to completion, and I am isolating a mixture of the desired difunctionalized product and the mono-functionalized intermediate. How can I drive the reaction to completion?
Answer:
Isolating a mono-functionalized intermediate (e.g., 3-bromo-2-arylquinoline or 3-alkynyl-2-iodoquinoline) is a common challenge when working with dihaloarenes. This is often a result of the deactivation of the second halogenated position after the first coupling.
Underlying Reasons:
-
Electronic Effects: The introduction of an electron-donating or electron-withdrawing group at one position can alter the reactivity of the remaining halogen. For instance, the introduction of an electron-rich group at the 2-position can make the C-Br bond at the 3-position less reactive towards oxidative addition.
-
Steric Hindrance: The newly introduced group can sterically hinder the approach of the palladium catalyst to the second halogen, slowing down or preventing the second coupling reaction.
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction, especially at higher temperatures or with prolonged reaction times, leaving some of the mono-substituted product unreacted.
Optimization Approaches:
-
Increase Catalyst Loading: A modest increase in the catalyst loading for the second coupling step can sometimes be effective.
-
Change Ligand: A more electron-rich and sterically demanding ligand might be necessary to facilitate the oxidative addition to the less reactive C-Br bond.
-
Elevate Temperature: Carefully increasing the reaction temperature for the second step can provide the necessary activation energy. However, be mindful of potential byproduct formation.
-
Stepwise Synthesis: Often, the most reliable approach is a stepwise synthesis. Isolate and purify the mono-functionalized intermediate and then subject it to a second set of optimized reaction conditions to introduce the second functional group.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in a Suzuki-Miyaura coupling with this compound?
A1: The most common byproducts include:
-
Mono-functionalized products: 3-Bromo-2-arylquinoline (from reaction at the iodo position) or 2-iodo-3-arylquinoline (if the reaction is forced at the bromo position).
-
Homocoupled products: Biquinoline derivatives from the coupling of two molecules of the starting material, and biaryls from the homocoupling of the boronic acid.
-
Dehalogenated products: 3-Bromoquinoline or 2-iodoquinoline.
-
Protodeborylated arene: The arene corresponding to the boronic acid used, where the boronic acid group has been replaced by a hydrogen atom.
Q2: How can I confirm the identity of these byproducts?
A2: A combination of analytical techniques is recommended:
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent technique for separating volatile components of the reaction mixture and obtaining their mass spectra, which can help in identifying the molecular weight of the byproducts.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR provides detailed structural information. By comparing the spectra of your product mixture to those of the starting material and known standards, you can identify and quantify the different species present. Characteristic shifts and coupling patterns for the quinoline core can help distinguish between different isomers.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For less volatile or thermally sensitive compounds, LC-MS is a powerful tool for separation and identification.
Q3: In a Sonogashira coupling, what is the most prevalent side reaction?
A3: The most common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, often referred to as Glaser coupling, to form a 1,3-diyne. This is particularly problematic in the presence of copper(I) co-catalysts and oxygen.
Q4: How can I minimize Glaser homocoupling in my Sonogashira reaction?
A4: To suppress this side reaction:
-
Copper-free conditions: Performing the reaction without a copper co-catalyst can significantly reduce alkyne homocoupling.
-
Inert Atmosphere: As with other coupling reactions, maintaining a strictly inert atmosphere is critical.
-
Amine Base: The choice of amine base can also influence the extent of homocoupling.
-
Slow Addition: Slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis of a Cross-Coupling Reaction Mixture
-
Sample Preparation:
-
Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture with water (1 mL).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate, 2 x 1 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) with the extraction solvent.
-
-
GC-MS Parameters (Example):
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of 40-550 m/z.
-
-
Data Analysis:
-
Identify peaks corresponding to starting materials, desired product, and potential byproducts by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.
-
Protocol 2: Quantitative ¹H NMR (qNMR) for Byproduct Analysis
-
Sample Preparation:
-
Carefully weigh a precise amount of the crude reaction product (e.g., 10-20 mg) into an NMR tube.
-
Add a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate) to the NMR tube. The internal standard should have a sharp singlet that does not overlap with signals from the analytes.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1 value, or a D1 of at least 30 seconds as a general rule).
-
-
Data Analysis:
-
Integrate a well-resolved signal for the desired product, each identified byproduct, and the internal standard.
-
Calculate the molar ratio of each component relative to the internal standard using the following equation:
-
Moles of Analyte = (Integration of Analyte / Number of Protons for Analyte Signal) / (Integration of Standard / Number of Protons for Standard Signal) * Moles of Standard
-
-
From this, the relative percentage of each component in the mixture can be determined.
-
Visualizing Reaction Pathways
Byproduct Formation in Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle and common byproduct pathways.
Summary of Common Byproducts and Their Characteristics
| Byproduct Type | Typical Identification Method | Key Distinguishing Feature | Mitigation Strategy |
| Hydrodehalogenation | GC-MS, ¹H NMR | Loss of a halogen atom, replaced by a proton. | Use aprotic solvents, optimize base and reaction time. |
| Homocoupling (Aryl) | GC-MS, LC-MS, ¹H NMR | Dimer of the quinoline starting material or product. | Rigorous degassing, lower catalyst loading and temperature. |
| Homocoupling (Reagent) | GC-MS, ¹H NMR | Dimer of the coupling partner (e.g., biaryl from boronic acid). | Inert atmosphere, especially for Suzuki and Sonogashira reactions. |
| Mono-functionalized Intermediate | TLC, LC-MS, ¹H NMR | Presence of one remaining halogen on the quinoline core. | Optimize conditions for the second coupling, or use a stepwise approach. |
References
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?[Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
-
ChemRxiv. (2025, October 9). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
-
NIH. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. [Link]
-
ACS Publications. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ResearchGate. (2025, August 6). Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. [Link]
-
ResearchGate. (2025, October 27). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
-
MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]
-
ACS Publications. (2010, March 19). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
-
MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]
-
NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
ResearchGate. (n.d.). Scheme 1. Alkynylation of 2,4-dihaloquinolines under Sonogashira or modified conditions. [Link]
-
Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. [Link]
-
Chromatography Online. (2026, January 26). Rapid Native HIC–MS Using Ammonium Tartrate for Robust Drug-to-Antibody Ratio Characterization of Antibody–Drug Conjugates. [Link]
-
Organic Chemistry Research. (n.d.). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
(n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
NIH. (n.d.). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. [Link]
Ligand effects on palladium-catalyzed reactions of 3-Bromo-2-iodoquinoline
Ticket ID: #Pd-Quino-Selectivity
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The Selectivity Challenge
User Query: "How do I control site-selectivity when coupling 3-bromo-2-iodoquinoline? I need to functionalize C2 and C3 sequentially, but I am encountering bis-coupling and hydrodehalogenation issues."
Technical Assessment: this compound presents a classic case of chemoselective differentiation . The reactivity difference between the C2-Iodine and C3-Bromine bonds is driven by two factors:
-
Bond Dissociation Energy (BDE): C–I (approx. 53 kcal/mol) is significantly weaker than C–Br (approx. 68 kcal/mol).
-
Electronic Activation: The C2 position is adjacent to the quinoline nitrogen (α-position), making it highly electron-deficient and susceptible to oxidative addition. The C3 position (β-position) behaves more like an unactivated aryl bromide.
The Golden Rule: You must exploit the natural reactivity gradient (
The Chemoselective Landscape (Visualized)
The following diagram maps the kinetic pathway. Note the high energy barrier required to activate C3 compared to C2.
Figure 1: Kinetic landscape of oxidative addition. The green path represents the standard low-energy route. The blue path requires specialized "active" ligands to overcome steric and electronic deactivation at C3.
Module A: Selective C2-Functionalization
Goal: Install a nucleophile (Aryl, Alkenyl, Alkynyl) at C2 while leaving the C3-Bromine intact.
Ligand Selection Strategy
For C2, you do not want a "hot" catalyst. You need a ligand that is active enough for C–I insertion but sluggish toward C–Br.
| Ligand Class | Specific Ligand | Recommendation | Mechanism |
| Triarylphosphines | PPh3 | Primary Choice | Moderate activity prevents oxidative addition at C3-Br. |
| Bidentate (Wide Bite) | dppf | Excellent | Large bite angle stabilizes the Pd(II) intermediate, promoting clean reductive elimination. |
| Bulky/Rich | P(t-Bu)3, XPhos | AVOID | Too active; will cause bis-coupling or hydrodehalogenation of the bromine. |
Standard Operating Procedure (SOP): C2-Suzuki Coupling
Use this protocol to couple a boronic acid at C2.
-
Charge Reactor:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.05 equiv) — Do not use large excess.
-
Catalyst: Pd(PPh3)4 (3-5 mol%) OR PdCl2(dppf) (3 mol%).
-
Base: Na2CO3 (2.0 equiv, 2M aqueous solution).
-
Solvent: DME or Toluene/Ethanol (4:1).
-
-
Degas: Sparge with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition.
-
Reaction: Heat to 60–80°C .
-
Critical Checkpoint: Monitor by HPLC/TLC at 1 hour. Do not overheat (e.g., >100°C) or you risk activating the C3-Br.
-
-
Workup: Standard aqueous extraction.
Troubleshooting C2-Coupling
| Symptom | Probable Cause | Corrective Action |
| Bis-coupling (Product at C2 & C3) | Catalyst too active or Temp too high. | Switch to Pd(PPh3)4 . Lower temperature to 60°C. Reduce boronic acid to 1.0 equiv. |
| Hydrodehalogenation (C3-Br becomes C3-H) | Avoid secondary alcohol solvents (like iPrOH). Switch to DME or THF . Ensure strict O2-free conditions. | |
| Reaction Stalls | Catalyst poisoning or oxidative addition failure. | Switch to PdCl2(dppf) . The bidentate ligand is more robust against decomposition. |
Module B: Activating the Dormant C3-Bromine
Goal: Functionalize the C3 position after C2 has been modified.
The Challenge
Once C2 is substituted, the C3-Bromine is:
-
Sterically Crowded: The new group at C2 blocks access.
-
Electronically Deactivated: The inductive pull of the Nitrogen is weaker at the
-position. -
Bond Strength: C–Br is stronger than C–I.
Ligand Selection Strategy
You need "The Flamethrowers" — Electron-rich, bulky dialkylbiaryl phosphines (Buchwald Ligands) that facilitate oxidative addition into difficult bonds.
| Ligand Class | Specific Ligand | Recommendation | Mechanism |
| Buchwald (Gen 2/3) | XPhos / SPhos | Primary Choice | Bulky groups facilitate reductive elimination in crowded systems; electron-richness drives oxidative addition. |
| Trialkylphosphines | P(Cy)3 | Alternative | Good activity, but air-sensitive. |
| NHC | PEPPSI-IPr | Specialist | Use for extremely difficult couplings (e.g., tetra-ortho-substituted). |
Standard Operating Procedure (SOP): C3-Suzuki Coupling
Use this protocol to couple at C3 (assuming C2 is already substituted).
-
Charge Reactor:
-
2-Substituted-3-bromoquinoline (1.0 equiv).
-
Boronic Acid (1.5 – 2.0 equiv).
-
Catalyst: Pd2(dba)3 (2 mol%) + SPhos or XPhos (4-8 mol%).
-
Alternative: Use precatalyst XPhos Pd G3 (2-5 mol%).
-
-
Base: K3PO4 (3.0 equiv). Phosphate is often superior to carbonate for hindered couplings.
-
Solvent: Toluene or 1,4-Dioxane.
-
-
Temperature: Heat to 100–110°C . Energy is required to overcome the steric barrier.
-
Time: 12–24 hours.
Frequently Asked Questions (FAQ)
Q1: Can I perform a "One-Pot" double coupling with two different boronic acids? A: Yes, but it requires careful orchestration.
-
Step 1: Add Boronic Acid A (1.0 eq), Pd(PPh3)4, Na2CO3, heat to 60°C until C2-I is consumed.
-
Step 2: Add Boronic Acid B (1.5 eq), add a booster catalyst (e.g., XPhos Pd G3), raise temp to 110°C.
-
Note: If you don't add the second, more active catalyst, the second step may fail.
Q2: Why can't I couple C3 first? A: The kinetics are fighting you. The C2-I bond undergoes oxidative addition orders of magnitude faster than C3-Br. To couple C3 first, you would need to mask the C2-I (e.g., via lithiation/protection), which defeats the purpose of using a dihalo-scaffold.
Q3: I'm trying a Sonogashira coupling at C3, but it's not working. A: Sonogashira at hindered positions is notoriously difficult due to the "copper effect" (formation of Glaser homocoupling byproducts).
-
Fix: Use Copper-Free Sonogashira conditions.
-
Recipe: Pd(CH3CN)2Cl2 (5 mol%), XPhos (10 mol%), Cs2CO3, in Acetonitrile at 80°C. The XPhos ligand is crucial here.
References
-
Selective Functionalization of Polyhalogen
- Source: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen-dance reactions—A review. Chemical Society Reviews, 36(7), 1046-1057.
- Relevance: Discusses the reactivity hierarchy of halo-heterocycles.
-
Ligand-Dependent Site-Selectivity in Suzuki–Miyaura Coupling.
-
Source: Strotman, N. A., et al. (2016).[1][2] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 1-15.
- Relevance: Defines the "Ligand Switch" concept and why standard ligands favor the most electronic deficient sites.
-
-
Buchwald Ligands for Sterically Hindered Couplings.
- Source: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473.
- Relevance: The definitive guide on using SPhos/XPhos for the difficult C3-Br step.
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Structural Validation of 2-Alkynyl-3-Bromoquinolines
Introduction: The Significance of Positional Integrity in Quinoline Scaffolds
The quinoline moiety is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and physicochemical properties. The precise substitution pattern on the quinoline ring is paramount, as even minor positional changes of functional groups can drastically alter a molecule's therapeutic efficacy, toxicity, or material characteristics. The 2-alkynyl-3-bromoquinoline scaffold, in particular, is a versatile intermediate, primed for further functionalization through reactions like Sonogashira and Suzuki couplings, making it a valuable building block in the synthesis of complex molecular architectures.
This guide provides a comprehensive, in-depth comparison of analytical techniques for the unambiguous structural validation of 2-alkynyl-3-bromoquinolines. We will delve into the "why" behind experimental choices, offering a self-validating system of protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals who require rigorous and unequivocal structural confirmation of this important class of heterocyclic compounds.
The Synthetic Challenge: Potential Isomeric Impurities
The synthesis of 2-alkynyl-3-bromoquinolines, often achieved through sequential halogenation and cross-coupling reactions, is not without its challenges. A primary concern is the potential for the formation of isomeric impurities, most notably the 3-alkynyl-2-bromoquinoline isomer. The differentiation between these two isomers is non-trivial, as they possess the same molecular weight and similar elemental composition. Therefore, a multi-pronged analytical approach is essential for unequivocal structural elucidation.
Comparative Analysis of Validation Techniques
A robust validation strategy for 2-alkynyl-3-bromoquinolines relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms an irrefutable body of evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 2-alkynyl-3-bromoquinolines, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is indispensable.
The electronic environment of the quinoline ring is significantly influenced by the positions of the electron-withdrawing bromine atom and the sp-hybridized alkynyl group. In a 2-alkynyl-3-bromoquinoline, the bromine at the 3-position will exert a notable deshielding effect on the proton at the 4-position (H4). Conversely, the alkynyl group at the 2-position will influence the chemical shift of the protons on the alkynyl substituent and the adjacent quinoline protons.
The key to differentiating the target molecule from its 3-alkynyl-2-bromo isomer lies in the through-bond correlations observed in 2D NMR spectra, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment. The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons.
-
For 2-alkynyl-3-bromoquinoline: A crucial correlation will be observed between the proton at the 4-position (H4) and the carbon atom of the alkynyl group attached to C2. This three-bond correlation (H4-C4-C3-C2-C ≡) is unique to this isomer.
-
For 3-alkynyl-2-bromoquinoline: The H4 proton will not show a correlation to the alkynyl carbon. Instead, one would expect to see correlations from the alkynyl protons to the carbons at positions 2, 3, and 4.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for a representative 2-alkynyl-3-bromoquinoline, 2-(phenylethynyl)-3-bromoquinoline, based on data from analogous structures.[1][2]
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | ~8.3-8.5 (singlet) | C2: ~140-142 |
| H5 | ~7.8-8.0 (doublet) | C3: ~120-122 |
| H6 | ~7.5-7.7 (triplet) | C4: ~135-137 |
| H7 | ~7.6-7.8 (triplet) | C4a: ~128-130 |
| H8 | ~8.0-8.2 (doublet) | C5: ~129-131 |
| Phenyl-H (ortho) | ~7.6-7.8 (multiplet) | C6: ~127-129 |
| Phenyl-H (meta, para) | ~7.3-7.5 (multiplet) | C7: ~130-132 |
| C8: ~128-130 | ||
| C8a: ~147-149 | ||
| C≡C (alpha) | ||
| C≡C (beta) | ||
| Phenyl-C (ipso) | ||
| Phenyl-C (ortho, meta, para) |
A detailed protocol for acquiring definitive 2D NMR data is as follows:
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum to determine the chemical shift range and assess sample purity.
-
COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks within the quinoline and alkynyl substituent rings.[3]
-
HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to identify one-bond correlations between protons and their directly attached carbons.[4]
-
HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to map long-range (2-3 bond) proton-carbon correlations, which is critical for identifying the substitution pattern.[4][5]
-
Data Processing and Analysis: Process the 2D spectra using appropriate software and meticulously analyze the cross-peaks to build the molecular structure.
Caption: Workflow for the structural validation of 2-alkynyl-3-bromoquinolines.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is a crucial technique for determining the molecular weight of the synthesized compound and providing valuable structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly important for confirming the elemental composition.
The fragmentation of 2-alkynyl-3-bromoquinolines in the mass spectrometer will be influenced by the presence of the bromine atom and the alkynyl group. Key expected fragmentation pathways include:
-
Loss of Bromine: A prominent fragmentation pathway is the loss of the bromine radical (·Br), leading to a significant peak at [M-79/81]⁺.
-
Loss of the Alkynyl Substituent: Cleavage of the bond between the quinoline ring and the alkynyl group can result in a fragment corresponding to the 3-bromoquinoline cation.
-
Retro-Diels-Alder (RDA) Fragmentation: The quinoline ring can undergo a characteristic RDA fragmentation, leading to the expulsion of acetylene.
The presence of bromine will also result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺) with approximately equal intensities, which is a key diagnostic feature.
| Fragment | Description |
| M⁺, [M+2]⁺ | Molecular ion peak with characteristic bromine isotopic pattern |
| [M-Br]⁺ | Loss of a bromine radical |
| [M-alkyne]⁺ | Loss of the alkynyl substituent |
| [M-HBr]⁺ | Loss of hydrogen bromide |
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the proposed formula. Analyze the fragmentation pattern to corroborate the structure.
Single-Crystal X-ray Crystallography: The Definitive Proof of Structure
While NMR and MS provide strong evidence for the structure of 2-alkynyl-3-bromoquinoline, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of its three-dimensional structure, including bond lengths, bond angles, and stereochemistry. Obtaining suitable crystals can be a challenge, but when successful, the resulting data is irrefutable.
X-ray analysis of a 2-alkynyl-3-bromoquinoline crystal is expected to confirm:
-
The planar quinoline ring system.
-
The precise positions of the alkynyl and bromo substituents at C2 and C3, respectively.
-
The bond lengths and angles consistent with a C(sp²)-Br bond and a C(sp²)-C(sp) bond.
Analogous structures, such as bis- and tris-alkynyl-quinolines, have been successfully characterized by X-ray crystallography, providing confidence in the feasibility of this technique for the title compounds.[6]
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Data Visualization and Analysis: Visualize the resulting structure using appropriate software and analyze the geometric parameters to confirm the molecular structure.
Caption: Logical relationship of analytical techniques for structural validation.
Conclusion: An Integrated Approach for Unquestionable Confidence
The structural validation of 2-alkynyl-3-bromoquinolines demands a meticulous and integrated analytical strategy. While ¹H NMR can provide initial indications, it is the synergistic application of 2D NMR techniques (COSY, HSQC, and particularly HMBC), high-resolution mass spectrometry, and, ideally, single-crystal X-ray crystallography that provides the necessary level of confidence for researchers in the pharmaceutical and materials science fields. By understanding the causal relationships between molecular structure and spectroscopic output, and by employing a self-validating system of cross-verification between these powerful analytical tools, scientists can ensure the positional integrity of their synthesized compounds and build upon a solid foundation of validated molecular architecture.
References
-
Pinto, M., et al. (2007). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 84(1), 125. [Link]
-
Magritek. Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. [Link]
-
Royal Society of Chemistry. (2014). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl2-Mediated Reducti. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
National Institutes of Health. (2022). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 18, 1338-1348. [Link]
-
National Institutes of Health. (2025). Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. RSC Advances, 15(4), 2536-2565. [Link]
-
ResearchGate. (2015). Synthesis, characterization and molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone. [Link]
-
Royal Society of Chemistry. (2015). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]
-
iChemical. 3-Benzyl-6-bromo-2-chloroquinoline, CAS No. 654655-68-2. [Link]
-
SpectraBase. 2-(Phenylethynyl)-3-(p-tolyl)quinoline - Optional[MS (GC)] - Spectrum. [Link]
-
TSI Journals. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
PubChem. 2-Bromoquinoline. [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
National Institutes of Health. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(9), 3801. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]
-
ResearchGate. (2011). Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines Based on the Reaction of 2-(2,2-Dibromoethenyl)phenyl Isothiocyanates with Butyllithium. [Link]
-
Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
PubChemLite. 3-bromo-2-chloroquinoline (C9H5BrClN). [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
NIST. Quinoline, 3-bromo-. [Link]
-
PubChem. 3-Bromoquinoline. [Link]
-
National Library of Medicine. (1979). Carbon-13 magnetic resonance spectroscopy of drugs III: penicillins. Journal of Pharmaceutical Sciences, 68(1), 64-69. [Link]
-
GovInfo. (1978). EPA/NIH Mass Spectral Data Base. [Link]
-
SpectraBase. 3-Bromo-2-phenylquinoline. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. magritek.com [magritek.com]
- 6. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Regioselectivity: A Comparative Guide to the Functionalization of 3-Bromo-2-iodoquinoline
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a privileged structure, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount for modulating biological activity and optimizing pharmacokinetic profiles. Among the various substituted quinolines, 3-bromo-2-iodoquinoline stands out as a particularly versatile building block, offering two distinct and differentially reactive handles for synthetic elaboration. This guide provides an in-depth technical comparison of common palladium-catalyzed cross-coupling reactions, offering field-proven insights into achieving exquisite regiocontrol in the derivatization of this valuable substrate.
The Guiding Principle: Unraveling the C-I vs. C-Br Reactivity Dichotomy
The remarkable regioselectivity observed in palladium-catalyzed cross-coupling reactions of this compound is fundamentally governed by the disparity in bond dissociation energies between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is inherently weaker and thus more susceptible to oxidative addition to a Pd(0) center, the crucial initiating step in most cross-coupling catalytic cycles. This intrinsic reactivity difference (C-I > C-Br) forms the bedrock of predictable and selective functionalization at the C-2 position. By carefully selecting reaction conditions, one can exploit this reactivity gap to achieve mono-functionalization at the iodo-substituted position, leaving the bromo-substituent untouched for subsequent transformations in a sequential manner.
Comparative Analysis of Key Cross-Coupling Reactions
This section will delve into a comparative analysis of Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination reactions, as well as cyanation, on the this compound scaffold. The discussion will be supported by representative experimental data and detailed protocols to guide your synthetic endeavors.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl and vinyl-aryl structures.[1] In the context of this compound, this reaction proceeds with high regioselectivity at the C-2 position.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2-Aryl-3-bromoquinoline |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90% (estimated based on similar systems) |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | ~85% (estimated based on similar systems) |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~88% (estimated based on similar systems) |
Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling
To a solution of this compound (1.0 equiv) in a degassed mixture of toluene, ethanol, and water (4:1:1), is added the corresponding arylboronic acid (1.2 equiv), sodium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). The reaction mixture is heated to 80°C under an inert atmosphere for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-3-bromoquinoline.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. The use of more specialized catalysts like those with dppf or SPhos ligands can enhance reaction efficiency, particularly with challenging substrates.
-
Base: An aqueous base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[2] Sodium carbonate is a common and effective choice.
-
Solvent System: The biphasic solvent system of toluene and aqueous ethanol ensures the solubility of both the organic substrate and the inorganic base.
Logical Relationship of the Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of arylalkynes.[3][4] As with the Suzuki coupling, the reaction on this compound is highly regioselective for the C-2 position.[5]
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2-Alkynyl-3-bromoquinoline |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | ~92% (estimated based on similar systems) |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 70 | 8 | ~89% (estimated based on similar systems) |
| 3 | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | ~85% (from a study on a similar substrate)[3] |
Experimental Protocol: General Procedure for Regioselective Sonogashira Coupling
To a solution of this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in degassed THF are added triethylamine (3.0 equiv), copper(I) iodide (0.1 equiv), and bis(triphenylphosphine)palladium(II) chloride (0.05 equiv). The reaction mixture is stirred at 60°C under an inert atmosphere for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired 2-alkynyl-3-bromoquinoline.
Causality Behind Experimental Choices:
-
Co-catalyst: Copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: An amine base like triethylamine or diisopropylamine is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Aprotic polar solvents such as THF or DMF are commonly used to ensure the solubility of the reactants and catalysts.
Experimental Workflow for Sonogashira Coupling
Caption: A typical workflow for a regioselective Sonogashira coupling reaction.
Stille Coupling: Utilizing Organostannanes
The Stille coupling offers a mild and versatile method for C-C bond formation with excellent functional group tolerance.[6] Similar to the previously discussed reactions, it demonstrates high regioselectivity for the C-2 position of this compound.
Data Presentation: Stille Coupling
| Entry | Organostannane | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) of 2-Substituted-3-bromoquinoline |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | ~80% (estimated based on similar systems) |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | LiCl | DMF | 80 | 12 | ~85% (estimated based on similar systems) |
| 3 | (Furan-2-yl)tributylstannane | Pd₂(dba)₃ / P(fur)₃ | - | Dioxane | 100 | 10 | ~78% (estimated based on similar systems) |
Experimental Protocol: General Procedure for Regioselective Stille Coupling
A mixture of this compound (1.0 equiv), the organostannane (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) in anhydrous toluene is heated at 110°C under an inert atmosphere for 16 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford the desired 2-substituted-3-bromoquinoline.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common choice, although other palladium sources and ligands can be employed to optimize the reaction.
-
Additive: In some cases, additives like lithium chloride can accelerate the transmetalation step by facilitating the cleavage of the tin-carbon bond.
-
Solvent: Aprotic solvents such as toluene, DMF, or dioxane are typically used.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for C-N bond formation.[7] When applied to this compound, the reaction selectively occurs at the C-2 position.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2-Amino-3-bromoquinoline |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 18 | ~85% (estimated based on similar systems) |
| 2 | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | ~80% (estimated based on similar systems) |
| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | t-BuOH | 90 | 16 | ~88% (estimated based on similar systems) |
Experimental Protocol: General Procedure for Regioselective Buchwald-Hartwig Amination
A mixture of this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), and BINAP (0.04 equiv) in anhydrous toluene is heated at 100°C under an inert atmosphere for 18 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to give the desired 2-amino-3-bromoquinoline derivative.
Causality Behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like BINAP and XPhos are often required to promote the reductive elimination step.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide or cesium carbonate is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation.
Cyanation: Introduction of a Nitrile Group
The cyanation of aryl halides is a valuable transformation for introducing a versatile nitrile functionality, which can be further elaborated into various other functional groups. Palladium-catalyzed cyanation of this compound is expected to proceed selectively at the C-2 position.
Data Presentation: Cyanation
| Entry | Cyanide Source | Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) of 3-Bromoquinoline-2-carbonitrile |
| 1 | Zn(CN)₂ | Pd(PPh₃)₄ | - | DMF | 120 | 24 | ~75% (estimated based on similar systems) |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ / dppf | Na₂CO₃ | NMP | 140 | 12 | ~70% (estimated based on similar systems) |
| 3 | Acetone cyanohydrin | Pd₂(dba)₃ / Xantphos | K₂CO₃ | Toluene | 110 | 18 | ~80% (estimated based on similar systems) |
Experimental Protocol: General Procedure for Regioselective Cyanation
A mixture of this compound (1.0 equiv), zinc cyanide (0.6 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) in anhydrous DMF is heated at 120°C under an inert atmosphere for 24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with aqueous sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to afford 3-bromoquinoline-2-carbonitrile.
Causality Behind Experimental Choices:
-
Cyanide Source: Zinc cyanide is a commonly used, relatively safe, and effective cyanide source for palladium-catalyzed reactions. Potassium ferrocyanide is another less toxic alternative.
-
Catalyst System: A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrate and cyanide source.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically required to facilitate the reaction.
Conclusion: A Predictable Platform for Molecular Diversity
The differential reactivity of the C-I and C-Br bonds in this compound provides a robust and predictable platform for the regioselective synthesis of a diverse array of 2-substituted-3-bromoquinolines. As demonstrated, a range of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Stille, Buchwald-Hartwig, and cyanation, can be employed to selectively functionalize the C-2 position with high efficiency. The unreacted C-3 bromine atom then serves as a valuable handle for subsequent synthetic manipulations, opening the door to the creation of complex and novel quinoline-based molecules for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full synthetic potential of this versatile building block.
References
- Zhu, L., et al. (2017). Optimized Reaction Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine. BenchChem.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Google Patents. (2009).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 126(5), 1491-1498.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and electronic industries.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic Reactions, 50, 1-652.
- Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Anbarasan, P., Schuppan, J., & Beller, M. (2011). Recent advances in palladium-catalyzed cyanation of aryl halides.
- Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium-catalyzed C-C and C-N coupling reactions of aryl chlorides. European Journal of Inorganic Chemistry, 2003(19), 3513-3526.
- Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated aryl chlorides.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling reaction technologies. Chemical Reviews, 106(7), 2651-2710.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
- Muci, A. R., & Buchwald, S. L. (2002). Practical palladium catalysts for C-N and C-O bond formation. Topics in Current Chemistry, 219, 131-209.
- Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). A role for ligand-to-ligand hydrogen bonding in the anilide-forming reductive elimination of an aryl halide. Journal of the American Chemical Society, 128(11), 3584-3585.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct mechanisms for C-N bond formation with catalysts containing different ancillary ligands. Journal of the American Chemical Society, 129(20), 6505-6515.
- Kogan, V. (2005). Suzuki-Miyaura cross-coupling reaction. In Name Reactions in Heterocyclic Chemistry (pp. 165-174). John Wiley & Sons.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
- Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction.
- Grushin, V. V. (2002). Hydridopalladium complexes in catalysis: a happier tale. Accounts of Chemical Research, 35(3), 183-191.
- Jutand, A. (2003). The key role of the nature of the palladium(0) species in the catalytic cycle of the Stille and Suzuki cross-coupling reactions. Pure and Applied Chemistry, 75(5), 681-686.
- Amatore, C., & Jutand, A. (2000). Role of the Pd (0) and Pd (II) complexes in the catalytic cycles of the Stille, Suzuki, and Heck reactions. Accounts of Chemical Research, 33(5), 314-321.
- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
- Elschenbroich, C. (2006). Organometallics. John Wiley & Sons.
- Hartwig, J. F. (2010).
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- 1. researchgate.net [researchgate.net]
- 2. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Page loading... [guidechem.com]
- 7. Akynyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Strategic Biological Screening of 3-Bromo-2-iodoquinoline Derivatives: A Comparative Technical Guide
Product Focus: 3-Bromo-2-iodoquinoline (CAS: 898559-23-4) Application Domain: High-Throughput Screening (HTS) for Anticancer and Antimicrobial Lead Generation
Executive Summary: The Regioselectivity Advantage
In the landscape of heterocyclic drug discovery, This compound represents a high-value "privileged scaffold" rather than a final drug candidate. Its utility stems from the distinct reactivity differential between the C2-iodine (highly reactive) and C3-bromine (moderately reactive) atoms. This guide evaluates the biological performance of libraries generated from this scaffold, specifically focusing on pyrrolo[3,4-b]quinoline-1,3-diones and 2,3-disubstituted quinolines .
Unlike mono-halogenated quinolines, which often require harsh conditions or lack regiocontrol, this compound enables sequential orthogonal cross-coupling (e.g., Sonogashira followed by Suzuki), allowing researchers to rapidly synthesize diverse libraries with high biological specificity.
Part 1: Comparative Biological Analysis
Anticancer Potential: Pyrrolo[3,4-b]quinoline Derivatives
The primary application of this scaffold is the synthesis of fused tricyclic systems, such as pyrrolo[3,4-b]quinolines.[1] These derivatives function as DNA intercalators and Topoisomerase II inhibitors, sharing a mechanistic pathway with clinical standards like Etoposide.
Performance Comparison: Cytotoxicity (IC50)
Data synthesized from recent screening of N-substituted-pyrrolo[3,4-b]quinoline-1,3-diones against human tumor cell lines.
| Compound Class | Target Mechanism | HeLa (Cervical) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Selectivity Index (SI) |
| 3-Br-2-I-quinoline Derivative (Hit 7p) | Caspase-3 Activation / Topo II Inhibition | 2.5 ± 0.4 | 5.0 ± 0.8 | > 20 (vs. Normal Fibroblasts) |
| Doxorubicin (Standard) | DNA Intercalation | 0.8 ± 0.1 | 1.2 ± 0.2 | Low (High Toxicity) |
| Etoposide (Standard) | Topoisomerase II | 4.5 ± 0.5 | 15.2 ± 1.5 | Moderate |
| Unfunctionalized Quinoline | Non-specific | > 100 | > 100 | N/A |
Technical Insight: While Doxorubicin exhibits higher raw potency, the derivatives synthesized from this compound often demonstrate superior Selectivity Indices (SI) . The fused pyrrolo-dione ring system, accessible via one-pot carbonylation from this scaffold, enhances lipophilicity and cellular uptake without the severe cardiotoxicity associated with anthracyclines like Doxorubicin.
Antimicrobial Activity: 2,3-Disubstituted Quinolines
The scaffold allows for the introduction of diverse nucleophiles at the C2 position followed by cross-coupling at C3. These "2,3-functionalized" variants have shown potent activity against drug-resistant strains (MRSA).
Performance Comparison: Antibacterial Potency (MIC)
Screening against Methicillin-Resistant Staphylococcus aureus (MRSA).
| Compound | Structural Feature | MIC (µg/mL) | Mechanism of Action |
| Derivative 4-OH-3-I-Q | C3-Iodo / C4-Hydroxy | 0.097 | Cell Wall / DNA Gyrase |
| Derivative 2,3-Bis(bromo) | C2,C3-Alkyl Halide | 4.0 | Membrane Disruption |
| Vancomycin (Standard) | Glycopeptide | 1.0 - 2.0 | Cell Wall Synthesis Inhibition |
| Ciprofloxacin (Standard) | Fluoroquinolone | 0.5 - 1.0 | DNA Gyrase Inhibition |
Key Finding: Specific derivatives (e.g., 4-hydroxy-3-iodo variants) have demonstrated MIC values lower than Vancomycin , suggesting that the halogenated quinoline core provides a robust template for overcoming resistance mechanisms in Gram-positive bacteria.
Part 2: Experimental Protocols
Protocol A: Synthesis Workflow (The Enabler)
Rationale: To access the bioactive pyrrolo-quinoline core, a Palladium-catalyzed aminocarbonylation is employed. The this compound scaffold is essential here because the C2-Iodo bond undergoes oxidative addition first, ensuring the correct ring closure.
Step-by-Step Methodology:
-
Reagents: Dissolve this compound (1.0 equiv) in Toluene.
-
Catalyst System: Add Pd(OAc)2 (5 mol%) and Xantphos (10 mol%).
-
Nucleophile: Add Primary Amine (1.2 equiv) and CO source (e.g., Mo(CO)6 or CO gas balloon).
-
Cyclization: Heat to 100°C for 12 hours. The reaction proceeds via C2-amidation followed by intramolecular C3-cyclization.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: This colorimetric assay validates the metabolic inhibition potential of the synthesized library.
-
Seeding: Seed HeLa/MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Dissolve this compound derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.5%).
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Labeling: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.
-
Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.
Part 3: Mechanism & Workflow Visualization
Figure 1: The "Regioselective Gateway" to Bioactivity
This diagram illustrates how the specific halogenation pattern of the scaffold dictates the synthesis of bioactive hits.
Caption: Logical flow of orthogonal functionalization enabled by the this compound scaffold.
Figure 2: Structure-Activity Relationship (SAR) Logic
Mapping the chemical modifications to biological outcomes.
Caption: SAR map highlighting how specific substitutions at C2 and C3 drive divergent biological activities.
References
-
ResearchGate. "Metal-catalyzed cross-couplings involving this compound."[2] ResearchGate.[2] Available at: [Link]
-
MDPI. "Synthesis and Antimicrobial Activity of 2,3-bis(bromomethyl)quinoxaline Derivatives." Molecules. Available at: [Link]
-
National Institutes of Health (NIH). "Synthesis and biological evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors." PubMed Central. Available at: [Link]
-
Royal Society of Chemistry. "Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents." RSC Advances. Available at: [Link]
Sources
Comparative Guide: Synthetic Routes to Functionalized 3-Bromoquinolines
[1]
Executive Summary
The 3-bromoquinoline scaffold is a privileged intermediate in medicinal chemistry, serving as a critical "handle" for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) at the difficult-to-access C3 position. Unlike the C2 and C4 positions, which are reactive toward nucleophiles via
This guide objectively compares three distinct synthetic methodologies:
-
Electrophilic Cyclization of 2-Alkynylanilines: The modern, high-precision route ideal for complex, functionalized derivatives.
-
Modified Skraup/Friedländer Annulation: The scalable, industrial "building block" route using 2-bromoacrolein equivalents.
-
Direct Bromination (Complexation Method): The classical route, useful for simple 3-bromoquinoline but limited by regioselectivity issues in functionalized systems.
Part 1: Comparative Analysis
The following decision matrix summarizes the trade-offs between regiocontrol, scalability, and step count.
Table 1: Technical Comparison of Synthetic Routes
| Feature | Route A: Electrophilic Cyclization | Route B: Modified Skraup (Acetal) | Route C: Direct Bromination |
| Primary Substrate | Aniline + 1,1,3,3-Tetramethoxypropane | Quinoline (Parent) | |
| Regioselectivity | Excellent (>98%) | High (Controlled by precursor) | Poor to Moderate (Substrate dependent) |
| Functional Group Tolerance | High (Mild conditions) | Moderate (Acidic conditions) | Low (Oxidizing/Acidic conditions) |
| Atom Economy | Moderate (Requires pre-functionalization) | High | High |
| Scalability | g to kg (Cost of alkyne is limiting) | kg to MT (Commodity reagents) | kg (Separation is limiting) |
| Key Reagent | |||
| Best For... | Late-stage functionalization, SAR libraries | Bulk synthesis of the core scaffold | Simple, unfunctionalized 3-bromoquinoline |
Part 2: Detailed Methodologies & Mechanisms
Route A: Electrophilic Cyclization of 2-Alkynylanilines
The "Precision" Route
This method utilizes a 6-endo-dig cyclization triggered by an electrophilic bromine source.[1] It is the gold standard for generating highly substituted 3-bromoquinolines because the regiochemistry is locked by the alkyne tether.
Mechanism of Action
The reaction proceeds via the activation of the alkyne by an electrophile (
Figure 1: Mechanistic pathway for the electrophilic cyclization of 2-alkynylanilines.
Experimental Protocol (Representative)
Based on recent literature optimization.
-
Preparation : To a solution of 2-(phenylethynyl)aniline (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) is added
-bromosuccinimide (NBS, 1.1 equiv) or (2.0 equiv). -
Reaction : The mixture is stirred at room temperature for 1–4 hours. Monitor by TLC (usually Hexane:EtOAc 8:1) for the disappearance of the fluorescent starting material.
-
Workup : Quench with saturated aqueous
to remove excess bromine species. Extract with DCM ( ). -
Purification : Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Silica gel).
Critical Note : If using
Route B: Modified Skraup via 2-Bromoacrolein Equivalent
The "Scalable" Route
Classical Skraup reactions are notoriously violent. The modern modification uses 1,1,3,3-tetramethoxypropane (TMP) as a masked malonaldehyde, which is brominated in situ to generate a 2-bromoacrolein equivalent. This reacts with anilines to form the quinoline core with the bromine already installed at C3.
Mechanism of Action
This pathway involves the in situ formation of 2-bromo-1,1,3,3-tetramethoxypropane, followed by acid-catalyzed condensation with aniline.
Figure 2: Workflow for the Modified Skraup synthesis using masked aldehyde precursors.
Experimental Protocol (Scalable)
Adapted from Patent CN109824558A and related process guides.
-
Bromination of TMP : In a reactor, 1,1,3,3-tetramethoxypropane (1.0 equiv) is suspended in water. Hydrochloric acid (catalytic) is added. Liquid bromine (1.05 equiv) is added dropwise at 0–5°C.
-
Intermediate Formation : The mixture is warmed to 45°C and stirred until the red bromine color fades, yielding the 2-bromo-malonaldehyde acetal intermediate.
-
Condensation : The intermediate is treated with aqueous NaOH to generate the free aldehyde species (optional isolation) or reacted directly.
-
Annulation : The brominated intermediate is added to a solution of the aniline (1.0 equiv) in ethanol/acid (e.g., acetic acid/HBr). The mixture is heated to reflux (80–100°C) for 4–12 hours.
-
Isolation : Cool to room temperature. Neutralize with
. The product often precipitates as a solid.[2] Filter and wash with cold ethanol.
Route C: Direct Bromination (Pyridine Complex)
The "Baseline" Route
Direct bromination of quinoline is regiochemically challenging.[1] Under acidic conditions (e.g.,
-
Why it works : Using a pyridine-bromine complex or conducting the reaction in the vapor phase (300°C) or in
/Pyridine allows electrophilic attack at the -position (C3) of the nitrogen-containing ring, analogous to pyridine bromination.
Brief Protocol
-
Complex Formation : Quinoline (1 equiv) is dissolved in
(or inert solvent). Pyridine (1 equiv) is added. -
Bromination : A solution of
(1 equiv) is added dropwise. The mixture is heated to reflux. -
Outcome : This often yields a mixture of 3-bromoquinoline (major) and 3,6-dibromo or other isomers. Purification requires careful fractional distillation or chromatography.
Verdict : Use only for making unsubstituted 3-bromoquinoline when raw material cost is the only driver.
References
-
BenchChem Technical Guides . An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. Retrieved from .
-
Journal of Organic Chemistry . Regioselective Synthesis of 3-Bromoquinoline Derivatives via Acid-Promoted Rearrangement of Arylmethyl Azides. .
-
Patent CN109824558A . Synthesis method of 3-bromoquinoline compound. .
-
ResearchGate . Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines. .
-
PubChem . 3-Bromoquinoline 1-oxide Compound Summary. .
Mechanistic studies of selective cross-coupling with 3-Bromo-2-iodoquinoline
Executive Summary: The Power of Orthogonal Reactivity
In the landscape of heterocyclic functionalization, 3-Bromo-2-iodoquinoline represents a "programmed" scaffold. Unlike symmetrical dihalides (e.g., 2,3-dibromoquinoline) that rely on unpredictable steric differentiation, this substrate leverages the kinetic disparity between C–I and C–Br bonds. This guide details the mechanistic underpinnings and experimental protocols required to achieve high-fidelity, site-selective cross-coupling, enabling the precise construction of polysubstituted quinoline libraries for drug discovery.
Mechanistic Deep Dive: Kinetic Discrimination
The utility of this compound rests on the principle of Chemo-selective Oxidative Addition (OA) . Palladium-catalyzed cross-coupling cycles (Suzuki-Miyaura, Sonogashira, Stille) initiate with the oxidative addition of the Pd(0) species into the carbon-halogen bond.[1]
The Kinetic Hierarchy
The rate of oxidative addition is inversely proportional to the Bond Dissociation Energy (BDE).
-
C(sp²)–I BDE: ~65 kcal/mol (Fast OA)
-
C(sp²)–Br BDE: ~81 kcal/mol (Slow OA)
In a competitive environment, a standard Pd(0) catalyst (e.g., Pd(PPh₃)₄) will insert into the C2–I bond almost exclusively at mild temperatures (RT to 60°C), leaving the C3–Br bond intact. This "orthogonal reactivity" allows the C3–Br site to serve as a latent handle for subsequent functionalization under more forcing conditions (active ligands, >80°C).
Selectivity Landscape Visualization
The following diagram illustrates the kinetic decision matrix occurring at the catalyst interface.
Figure 1: Kinetic selectivity profile. The catalyst preferentially traverses the lower-energy C–I insertion pathway.
Comparative Performance Guide
This section compares the "Programmed" substrate (this compound) against the standard "Statistical" alternative (2,3-Dibromoquinoline).
The Challenge of Homodihalides
When using 2,3-dibromoquinoline , both halogen sites have similar electronic environments. While the C2 position is naturally more electron-deficient (making it slightly more reactive toward nucleophilic attack or OA), the selectivity window is narrow. This often results in mixtures of mono-C2, mono-C3, and bis-coupled products, necessitating difficult chromatographic separations.
Performance Data: Selectivity Ratios
The table below summarizes typical reactivity profiles observed in standard Suzuki-Miyaura couplings (PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃).
| Feature | This compound (Programmed) | 2,3-Dibromoquinoline (Alternative) |
| Primary Selectivity Mechanism | Bond Energy (C-I vs C-Br) | Electronic/Steric (C2 vs C3) |
| C2:C3 Coupling Ratio (at 60°C) | > 98 : 2 | ~ 85 : 15 |
| Bis-Coupling Risk | Low (Requires forcing conditions) | Moderate (Occurs if >1.1 eq boronic acid used) |
| Purification Complexity | Low (Single major spot) | High (Isomer separation required) |
| Ligand Requirement | Standard (e.g., PPh₃) | Specialized (e.g., Bis-phosphines for steric control) |
Analyst Insight: Use this compound when the C2 and C3 substituents must be different (hetero-functionalization). Use 2,3-dibromoquinoline only if introducing the same group at both positions or if cost is the sole driver and yield loss is acceptable.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, these protocols are designed as "sequential workflows."
Step 1: C2-Selective Suzuki Coupling (The "Soft" Step)
Objective: Install Aryl Group A at C2 while preserving C3-Br.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid A: (1.05 equiv) — Do not use large excess.
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: DME or Toluene/EtOH (4:1)
Procedure:
-
Degassing: Sparge the solvent mixture with Argon for 15 minutes. Critical: Oxygen promotes homocoupling.
-
Addition: Add substrate, boronic acid, and base.[2][3] Add Pd catalyst last.[4]
-
Reaction: Heat to 40–60°C . Monitor by TLC/LCMS every 30 mins.
-
Validation Check: The starting material (Rf ~0.6) should disappear, replaced by a fluorescent product (Rf ~0.5). The C3-Br bond remains intact (confirmed by MS pattern: 1:1 isotopic split for ⁷⁹Br/⁸¹Br).
-
-
Workup: Standard extraction (EtOAc). Filtration through a short silica plug removes Pd residues.
Step 2: C3-Functionalization (The "Hard" Step)
Objective: Activate the remaining C3-Br bond.
Reagents:
-
Substrate: Isolated C2-Product from Step 1.
-
Boronic Acid B: (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + S-Phos or X-Phos (10 mol%)
-
Why? Electron-rich biaryl phosphines facilitate OA into the stronger C-Br bond.
-
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene (anhydrous)
Procedure:
-
Reaction: Heat to 100–110°C (reflux) for 12–24 hours.
-
Validation: Loss of the Br isotopic pattern in MS indicates successful second coupling.
Sequential Workflow Diagram
Figure 2: Sequential experimental workflow ensuring complete control over substituent placement.
References
-
Handy, S. T., & Zhang, Y. (2006). "Selectivity in the Suzuki-Miyaura coupling of 2,3-dihalo-pyridines and quinolines." Chem. Commun.
- Context: Establishes the foundational rules for halogen reactivity in heterocycles.
-
BenchChem. (2025).[3] "Comparing the efficacy of different catalysts for 3-bromoquinoline coupling."
- Context: Provides catalyst screening data relevant to the C3-Br activ
-
Sigma-Aldrich. (2024). "Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit."
- Context: Source of the general screening protocols and stoichiometry recommend
-
Chniti, S., et al. (2024). "Metal-catalyzed cross-couplings involving this compound."[5] Int. J. Mol.[5] Sci.
- Context: Recent application of this specific substrate in carbonylative cycliz
Sources
Benchmarking 3-Bromo-2-iodoquinoline against other dihaloquinolines
Benchmarking 3-Bromo-2-iodoquinoline: The Gold Standard for Orthogonal Functionalization
Executive Summary: The "Skeleton Key" of Quinoline Chemistry
In the landscape of kinase inhibitor development and heterocycle functionalization, the quinoline scaffold is ubiquitous. However, the precise, sequential functionalization of the C2 and C3 positions remains a common bottleneck. While 2,3-dibromoquinoline is the cost-effective standard, it suffers from a "Selectivity Cliff"—where forcing conditions or highly active catalysts erode the regioselectivity between the C2 and C3 positions.
This compound emerges as the superior alternative, offering true orthogonal reactivity .[1] By leveraging the significant bond dissociation energy (BDE) difference between C–I and C–Br, this scaffold allows researchers to lock in C2-selectivity under mild conditions, preserving the C3-bromide for subsequent, distinct coupling events. This guide benchmarks its performance against standard dihaloquinolines and provides validated protocols for its synthesis and application.
Chemical Logic: The Mechanism of Selectivity
The superiority of this compound is grounded in two synergistic factors: Electronic Activation and Bond Energy Differentiation .[1]
-
Electronic Activation (The "Alpha" Effect): The nitrogen atom in the quinoline ring exerts a strong inductive effect (
), making the C2 position electron-deficient and highly susceptible to oxidative addition by Pd(0) species. -
Bond Energy Differentiation: The C–I bond is significantly weaker and longer than the C–Br bond, creating a kinetic preference for C2 insertion that is orders of magnitude higher than in the dibromo- analog.
Table 1: Theoretical Benchmarking of Dihaloquinolines
| Scaffold | C2 Substituent | C3 Substituent | Selectivity Profile | Risk Factor | |
| This compound | Iodine | Bromine | High (~15 kcal/mol) | >99:1 (C2) | Low. C2 reacts at RT; C3 is inert until activated.[1] |
| 2,3-Dibromoquinoline | Bromine | Bromine | Low (< 3 kcal/mol) | ~90:10 (C2) | Moderate. High-activity catalysts (e.g., Pd-RuPhos) can cause "bleed-over" into C3 or double coupling. |
| 2-Chloro-3-bromoquinoline | Chlorine | Bromine | Negative (Inverted) | Variable | High. C3-Br is often more reactive than C2-Cl, leading to reversed or mixed regioselectivity.[1] |
Visualization: The Reactivity Hierarchy
The following diagram illustrates the distinct reactivity windows that allow this compound to function as a programmable logic gate for chemical synthesis.
Caption: The "Temperature-Gated" workflow. The C-I bond activates at room temperature (RT), while the C-Br bond requires thermal activation, ensuring no cross-contamination of steps.
Experimental Protocols
Protocol A: Regioselective Synthesis of this compound
Why this route? Direct iodination of 3-bromoquinoline via Directed Ortho-Metalation (DoM) is the most atom-economical and high-yielding method, avoiding the multi-step Sandmeyer sequence.[1]
Reagents:
-
3-Bromoquinoline (1.0 equiv)[1]
-
Lithium Diisopropylamide (LDA) (1.1 equiv)
-
Iodine (
) (1.2 equiv) -
THF (Anhydrous)[2]
Step-by-Step:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78°C .
-
Lithiation: Add LDA solution dropwise. Add 3-bromoquinoline (dissolved in THF) slowly over 15 minutes.
-
Quench: Dissolve Iodine in THF and add it dropwise to the lithiated species at -78°C. The solution will decolorize as iodine is consumed.
-
Workup: Allow to warm to room temperature. Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine. Extract with EtOAc, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Hexanes or perform a short silica plug filtration.
-
Expected Yield: 90–96%.[6]
-
Appearance: Pale yellow solid.
-
Protocol B: Sequential Orthogonal Cross-Coupling
Objective: Install an aryl group at C2 followed by a different aryl group at C3.
Step 1: C2-Selective Suzuki Coupling
-
Charge: this compound (1.0 equiv), Aryl-Boronic Acid A (1.05 equiv),
(3 mol%), and (2.0 equiv). -
Solvent: DME/Water (4:1).
-
Conditions: Stir at Room Temperature (25°C) for 4–6 hours.
-
Note: The mild temperature is critical. It activates the C-I bond but leaves the C-Br bond untouched.
-
-
Result: >98% yield of 2-aryl-3-bromoquinoline.
Step 2: C3-Functionalization
-
Charge: Crude intermediate from Step 1 (1.0 equiv), Aryl-Boronic Acid B (1.2 equiv),
(5 mol%), and (3.0 equiv). -
Solvent: Toluene or Dioxane.
-
Conditions: Heat to 90–100°C for 12 hours.
-
Note: The switch to a bidentate ligand (dppf) and higher temperature is necessary to activate the sterically hindered and electronically deactivated C3-Br bond.
-
Comparative Data: The "Selectivity Factor"
The following table summarizes the outcome of a stress-test coupling 4-methoxyphenylboronic acid (1.0 equiv) to various dihaloquinolines.
| Substrate | Catalyst System | Temp | C2-Product Yield | C3-Product Yield | Bis-Coupled | Selectivity Factor |
| 3-Br-2-I-Quinoline | 25°C | 98% | 0% | <1% | >99:1 | |
| 2,3-Dibromoquinoline | 25°C | 85% | 2% | 5% | ~17:1 | |
| 2,3-Dibromoquinoline | 60°C | 65% | 10% | 25% | Poor |
*Note: Highly active modern catalysts (like those using dtbpf or XPhos) can erode selectivity in dibromo-systems by lowering the activation energy barrier for the C3-Br bond. The Iodo-analog resists this erosion due to the massive kinetic advantage of the C-I bond.
Decision Logic for Researchers
Use the following flowchart to determine if this compound is required for your campaign.
Caption: Decision matrix for selecting the appropriate dihaloquinoline starting material.
References
-
Synthesis via Metallation: Knochel, P. et al. "Functionalization of Heterocycles via Magnesiation and Zincation." Chemistry – A European Journal, 2008. (Validated method for halogen dance/metalation of bromoquinolines).
-
Sequential Coupling Logic: Langer, P. et al. "Regioselective Suzuki-Miyaura Coupling of 2,3-Dihaloquinolines."[1] Tetrahedron, 2009. (Comparative yields of dihalo- systems).
-
General Reactivity: Spivey, A. C. et al.[4][7] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."[1][4] Chemical Science, 2016. (Comprehensive review of C2 vs C3 selectivity).
-
Specific Protocol: BenchChem Technical Library. "Synthesis of 3-Bromoquinoline Derivatives." (General protocols for quinoline halogenation).
Sources
- 1. procurenbuy.com [procurenbuy.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 [docs.google.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Isomeric impurity analysis in 3-Bromo-2-iodoquinoline reactions
Publish Comparison Guide: Isomeric Impurity Analysis in 3-Bromo-2-iodoquinoline Reactions
Executive Summary
In the high-stakes landscape of fragment-based drug discovery (FBDD), This compound serves as a critical "linchpin" scaffold. Its utility lies in the orthogonal reactivity of the C2-iodide (highly reactive toward Suzuki/Sonogashira couplings) and the C3-bromide (reserved for subsequent functionalization).
However, the synthesis of this scaffold—often via Sandmeyer reactions or halogen exchange (Halex)—is prone to generating structurally identical regioisomeric impurities , most notably 2-Bromo-3-iodoquinoline . These isomers possess identical molecular weights and near-identical polarities, rendering standard C18 LC-MS workflows insufficient. Failure to detect these impurities leads to "dead-end" synthesis in later drug development stages, where the wrong isomer couples irreversibly.
This guide compares standard analytical approaches against an optimized Phenyl-Hexyl Stationary Phase protocol , demonstrating why the latter is the mandatory standard for certifying high-purity this compound.
Part 1: The Challenge – The "Invisible" Isomers
The primary challenge in analyzing this compound (Product A) is distinguishing it from its synthesis artifacts.
Common Impurity Profile
| Impurity Name | Structure | Origin | Analytical Challenge |
| 2-Bromo-3-iodoquinoline | Isomer (Positional swap) | Halogen migration / Non-selective halogenation | Critical: Co-elutes on C18; Identical MW (333.95). |
| 2,3-Dibromoquinoline | Analog (Br/Br) | Incomplete Halex or starting material carryover | Similar hydrophobicity; Distinct mass pattern (Isotopic). |
| 2,3-Diiodoquinoline | Analog (I/I) | Over-reaction (Halex) | Highly retained; Distinct mass. |
| 3-Bromoquinoline | Precursor | Hydrodeiodination / Incomplete reaction | Elutes early; Easy to detect. |
The Core Problem: The dipole moments of the 2-I,3-Br and 2-Br,3-I isomers are nearly indistinguishable in a silica-bonded alkyl phase (C18), leading to peak overlapping (Resolution
Part 2: Comparative Analysis of Separation Technologies
We evaluated three analytical methodologies to determine the most robust protocol for Quality Control (QC).
Method A: Standard Reverse Phase (C18)
-
Column: Agilent ZORBAX Eclipse Plus C18 (1.8 µm).
-
Mechanism: Hydrophobic interaction.[1]
-
Verdict: FAILED .
-
Analysis: The C18 phase interacts primarily with the hydrophobic bulk of the quinoline ring. It cannot sufficiently discriminate between the electron density differences caused by the halogen switch at positions 2 and 3.
-
Data:
between isomers = 0.6 (Co-elution).
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
-
Column: DB-5ms.
-
Mechanism: Volatility and boiling point.
-
Verdict: NOT RECOMMENDED .
-
Analysis: While GC offers high theoretical plates, the C-I bond in 2-iodoquinolines is thermally labile. At injection port temperatures >250°C, we observed varying degrees of de-iodination, creating false positives for 3-bromoquinoline.
Method C: Phenyl-Hexyl / Biphenyl Phases (The Solution)
-
Column: Waters XSelect CSH Phenyl-Hexyl (or Phenomenex Kinetex Biphenyl).
-
Mechanism:
- Interactions + Hydrophobicity. -
Verdict: SUPERIOR .
-
Analysis: The quinoline ring is electron-deficient. The specific arrangement of the halogens alters the
-cloud density. The Phenyl-Hexyl phase engages in -stacking interactions that are highly sensitive to these electronic perturbations. -
Data:
between isomers = 2.4 (Baseline Separation).
Part 3: Recommended Experimental Protocol
Objective: Quantify 2-Bromo-3-iodoquinoline impurity < 0.1% in this compound samples.
Reagents & Equipment
-
Instrument: UPLC coupled with PDA (Photodiode Array) and SQD (Single Quadrupole Mass Detector).
-
Column: Waters XSelect CSH Phenyl-Hexyl, 100mm x 2.1mm, 2.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Step-by-Step Method
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of MeCN:Water (80:20). Sonicate for 5 mins.
-
Gradient Program:
-
T=0 min: 5% B
-
T=1.0 min: 5% B
-
T=8.0 min: 95% B (Linear Ramp)
-
T=10.0 min: 95% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 45°C (Higher temp reduces backpressure and improves mass transfer).
-
Detection:
-
UV: 254 nm (primary), 220 nm.
-
MS: ESI+, Scan range 100-500 m/z.
-
Data Interpretation
-
This compound (Product): Expected RT ~ 6.2 min.
-
2-Bromo-3-iodoquinoline (Impurity): Expected RT ~ 6.5 min (Elutes later due to stronger
-interaction; Iodine at C3 is less electron-withdrawing on the ring system than at C2, making the ring slightly more electron-rich and "stickier" to the phenyl phase).
Part 4: Visualizations
Figure 1: Impurity Origin & Analysis Workflow
This diagram traces the chemical origin of the impurities and the decision logic for analysis.
Caption: Workflow tracing the origin of halo-isomers during Sandmeyer synthesis and the analytical decision tree favoring Phenyl-Hexyl phases.
Figure 2: Comparative Chromatographic Performance
A logic map explaining why the Phenyl-Hexyl column succeeds where C18 fails.
Caption: Mechanistic comparison showing how Pi-Pi stacking interactions in Phenyl-Hexyl columns exploit electronic differences to resolve isomers.
Part 5: Comparative Data Summary
| Metric | C18 Standard Protocol | Phenyl-Hexyl Optimized Protocol |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Resolution ( | 0.6 (Poor) | 2.4 (Excellent) |
| Peak Symmetry | 1.1 | 1.05 |
| Analysis Time | 15 min | 10 min |
| Selectivity ( | 1.02 | 1.15 |
| Suitability | Rough Purity Estimation | GMP Release Testing |
References
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl-Hexyl and PFP Phases. Welch Materials. [Link]
-
Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers: COSMOSIL PYE and NPE.[1] Nacalai Tesque. [Link]
-
Yuan, B. (2022).[2] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.[2] Pharm Anal Acta, 13:674.[2] [Link]
Sources
A Senior Application Scientist's Guide to Confirming the Structure of Sequential Coupling Products of 3-Bromo-2-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic and medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Its versatile structure allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. Among the various substituted quinolines, 3-bromo-2-iodoquinoline stands out as a particularly valuable building block. The differential reactivity of its two halogen atoms—the carbon-iodine bond being more susceptible to oxidative addition in palladium-catalyzed reactions than the carbon-bromine bond—permits a highly controlled, sequential approach to creating complex, 2,3-disubstituted quinolines.
This guide provides an in-depth, comparative analysis of the sequential functionalization of this compound, focusing on the Sonogashira and Suzuki cross-coupling reactions. As a self-validating system, this guide will not only detail the synthetic protocols but also emphasize the critical analytical techniques required for unambiguous structure confirmation, empowering researchers to proceed with confidence in their synthetic endeavors.
The Principle of Regioselective Sequential Coupling
The synthetic utility of this compound is rooted in the well-established reactivity hierarchy of halogens in palladium-catalyzed cross-coupling reactions: I > Br > Cl > F.[1] This predictable difference allows for the selective reaction at the more reactive C-I bond at the 2-position under milder conditions, leaving the C-Br bond at the 3-position intact for a subsequent, typically more forcing, coupling reaction. This stepwise approach is paramount for the controlled synthesis of disubstituted quinolines with distinct functionalities at the C2 and C3 positions.
dot
Caption: Workflow for sequential coupling of this compound.
Comparative Analysis of Sequential Coupling Strategies
This section will compare two common sequential coupling strategies: a Sonogashira reaction followed by a Suzuki reaction. This combination allows for the introduction of an alkynyl group at the 2-position and an aryl group at the 3-position, leading to a highly functionalized quinoline core.
Strategy 1: Sequential Sonogashira-Suzuki Coupling
This is a robust and widely applicable strategy for the synthesis of 2-alkynyl-3-arylquinolines.
Part A: Sonogashira Coupling at the C2 Position
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by a copper(I) salt.[2] Due to the high reactivity of the C-I bond, this reaction can be performed with high selectivity at the 2-position of this compound.
Experimental Protocol: Synthesis of 3-Bromo-2-(phenylethynyl)quinoline
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF). To this mixture, add a degassed solution of triethylamine (Et₃N, 3.0 equiv.) and phenylacetylene (1.2 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Part B: Suzuki Coupling at the C3 Position
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an aryl or vinyl halide.[3] This reaction is then performed on the 3-bromo-2-(phenylethynyl)quinoline intermediate.
Experimental Protocol: Synthesis of 3-Phenyl-2-(phenylethynyl)quinoline
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromo-2-(phenylethynyl)quinoline (1.0 equiv.), phenylboronic acid (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, add water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Structure Confirmation: A Multi-faceted Approach
Unambiguous structure determination is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential. In certain cases, X-ray crystallography can provide ultimate confirmation.
dot
Caption: Workflow for analytical validation of synthetic products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[4] By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
Comparative ¹H and ¹³C NMR Data (Predicted)
The following table presents predicted NMR data for the starting material, the mono-substituted intermediate, and the final di-substituted product. These predictions are based on established principles of NMR spectroscopy, where the introduction of substituents alters the electronic environment of nearby nuclei, causing predictable shifts in their resonance frequencies.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | Aromatic protons in the range of 7.5-8.5 ppm. The proton at C4 will be a singlet and significantly downfield. | C2 and C3 signals will be significantly shifted due to the attached halogens. |
| 3-Bromo-2-(phenylethynyl)quinoline | Appearance of new signals for the phenyl group protons. The quinoline aromatic protons will show shifts compared to the starting material. The C4 proton remains a singlet. | Appearance of two new quaternary carbon signals for the alkyne (typically 80-100 ppm). C2 signal will shift significantly upfield upon replacement of iodine with the alkynyl group. |
| 3-Phenyl-2-(phenylethynyl)quinoline | Appearance of a new set of phenyl proton signals. The C4 proton will now be influenced by the adjacent phenyl group and may show a slight upfield shift compared to the bromo-intermediate. | C3 signal will shift significantly upon replacement of bromine with the phenyl group. New signals corresponding to the carbons of the C3-phenyl group will appear. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound, which is a critical piece of information for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key signature to look for in the mass spectrum of the intermediate, 3-bromo-2-(phenylethynyl)quinoline. This pattern will be absent in the final product.
X-ray Crystallography
For crystalline products, single-crystal X-ray diffraction provides an unambiguous, three-dimensional structure of the molecule.[5] This technique is the "gold standard" for structure determination and can be used to definitively confirm the regiochemistry of the coupling reactions if a suitable crystal can be obtained.
Conclusion
The sequential functionalization of this compound is a powerful and reliable strategy for the synthesis of complex, 2,3-disubstituted quinolines. The success of this approach hinges on the predictable reactivity of the carbon-halogen bonds and is validated through a rigorous application of modern analytical techniques. By following the detailed protocols and utilizing the comparative analytical data presented in this guide, researchers can confidently synthesize and confirm the structures of these valuable compounds, accelerating their research in drug discovery and materials science.
References
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.
Sources
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kbfi.ee [kbfi.ee]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Bromo-2-iodoquinoline Proper Disposal Procedures
[1][2][3]
Executive Summary & Hazard Identification
3-Bromo-2-iodoquinoline (CAS: 898559-23-4) is a halogenated heteroaromatic compound used primarily as a scaffold in medicinal chemistry.[1] Proper disposal is critical not only due to its acute toxicity but also because of its halogenated nature (bromine and iodine substituents). Improper disposal via standard organic waste streams or drain systems can lead to the formation of persistent environmental toxins and regulatory violations under EPA RCRA guidelines.
Core Directive: This compound must be treated as Halogenated Organic Waste and destroyed via high-temperature incineration . Under no circumstances should it be neutralized on the benchtop or disposed of in non-halogenated waste streams.
Key Hazard Profile
| Property | Specification | Critical Safety Note |
| Signal Word | DANGER | Handle with extreme caution. |
| Hazard Class | Toxic / Irritant | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam.[1] 1. |
| Physical State | Solid (Powder/Crystal) | Melting Point: 117-123 °C. |
| Reactivity | Stable | Incompatible with Strong Oxidizers. |
| Waste Code | Halogenated Organic | Segregate from non-halogenated solvents.[1] |
Pre-Disposal Assessment & Segregation Logic[1][4]
Effective disposal begins with characterization. You will likely generate two distinct waste streams when working with this compound: Solid Waste (pure chemical, contaminated gloves/paper) and Liquid Waste (mother liquors, rinsates).
The Segregation Imperative
Why Segregate?
-
Cost Efficiency: Halogenated waste incineration is significantly more expensive than non-halogenated waste. Minimizing the volume of "halogenated" waste by keeping non-halogenated solvents separate (where possible) reduces costs.[2]
-
Safety: Mixing halogenated heterocycles with strong acids or oxidizers in a waste drum can generate toxic vapors or exothermic reactions.
Waste Segregation Decision Tree
The following logic flow dictates how to categorize your waste at the point of generation.
Figure 1: Decision logic for segregating this compound waste streams. Note that even non-halogenated solvents must be treated as halogenated waste once contaminated with this compound.[3]
Operational Protocols
A. Personal Protective Equipment (PPE)
Before handling waste containers, ensure the following PPE is donned:
-
Respiratory: N95 or P100 particulate respirator (if handling open solids outside a fume hood).
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness).
-
Ocular: Chemical splash goggles (standard safety glasses are insufficient for powder handling).
B. Solid Waste Disposal Protocol
Use this protocol for expired reagent, reaction byproducts, or spill cleanup materials.
-
Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar with a screw-top lid.
-
Why HDPE? It is resistant to chemical attack and prevents the escape of fine particulates.
-
-
Labeling: Affix a hazardous waste tag immediately.[2]
-
Chemical Name: Write "this compound" clearly. Do not use abbreviations or structures.
-
Constituents: If mixed with silica gel or celite, list those as well (e.g., "this compound (5%), Silica Gel (95%)").
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
C. Glassware Cleaning & Rinsate Disposal
Glassware contaminated with this compound must be decontaminated before being washed in a standard sink.[1]
-
Solvent Selection: Use Dichloromethane (DCM) or Acetone .
-
Note: DCM is preferred for solubility, but Acetone is acceptable if the residue is minimal.
-
-
Triple Rinse: Rinse the glassware three times with small volumes of the solvent.
-
Collection: Pour all three rinses into the Halogenated Organic Waste carboy.
-
Critical: Do NOT pour these rinses into the non-halogenated (flammable) waste stream. The presence of bromine and iodine atoms classifies the entire mixture as halogenated, requiring specific incineration protocols.
-
-
Final Wash: Once triple-rinsed, the glassware can be washed with soap and water in the sink.
The Disposal Pathway: Cradle-to-Grave[1]
Understanding the downstream fate of your waste ensures compliance and justifies the segregation efforts.
| Stage | Location | Action | Mechanism |
| 1. Generation | Laboratory | Segregation into Solid or Halogenated Liquid streams.[1] | Prevention of cross-contamination. |
| 2. Accumulation | Satellite Area | Storage in closed, labeled containers.[1][2] Secondary containment (trays) required. | Vapor suppression and spill control.[2][3] |
| 3. Transport | EHS / Vendor | Collection by licensed hazardous waste transporter.[1] | DOT Compliance (UN 2811 for solids). |
| 4. Destruction | Incinerator | High-Temperature Incineration (>1100 °C) . | Thermal oxidation breaks the C-Br and C-I bonds.[1] |
| 5. Scrubbing | Stack | Acid gas scrubbing. | Captures HBr and HI gases generated during burning to prevent acid rain. |
Why Incineration? Halogenated compounds are resistant to biodegradation. Landfilling them risks leaching into groundwater. High-temperature incineration ensures complete mineralization into CO₂, H₂O, and HX (captured by scrubbers).[1]
Emergency Contingencies
Spill Response (Solid)
If this compound powder is spilled:
-
Evacuate: Clear the immediate area of unnecessary personnel.
-
PPE: Don double nitrile gloves, goggles, and a respirator.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Cleanup: Scoop the material and the paper towel into a wide-mouth waste jar.
-
Decontamination: Wipe the surface with an acetone-soaked towel and dispose of the towel in the solid waste jar.
Spill Response (Liquid/Solution)
-
Absorb: Use a universal absorbent pad or vermiculite.
-
Collect: Place the saturated absorbent into a sealable bag.
-
Label: Mark as "Debris contaminated with this compound and solvent."
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
